Iso-RJW100
説明
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特性
分子式 |
C28H34O |
|---|---|
分子量 |
386.6 g/mol |
IUPAC名 |
(1S,3aR,6aR)-5-hexyl-4-phenyl-3a-(1-phenylethenyl)-2,3,6,6a-tetrahydro-1H-pentalen-1-ol |
InChI |
InChI=1S/C28H34O/c1-3-4-5-8-17-24-20-25-26(29)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,29H,2-5,8,17-20H2,1H3/t25-,26-,28-/m0/s1 |
InChIキー |
ZFXMYHPLTQTTFW-NSVAZKTRSA-N |
異性体SMILES |
CCCCCCC1=C([C@@]2(CC[C@@H]([C@@H]2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CCCCCCC1=C(C2(CCC(C2C1)O)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Stereospecific Mechanism of Iso-RJW100: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iso-RJW100, a racemic dual agonist of the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1), presents a compelling case study in the importance of stereochemistry in drug action. This technical guide delineates the mechanism of action of its constituent enantiomers, RR-RJW100 and SS-RJW100, highlighting the structural and functional differences that lead to their distinct activities. While both enantiomers exhibit similar binding affinities to LRH-1 and SF-1, RR-RJW100 is a significantly more potent agonist. This disparity arises from the differential ability of the enantiomers to stabilize the receptor and recruit coactivators, a process governed by specific molecular interactions within the ligand-binding pocket. This guide provides a comprehensive overview of the binding kinetics, receptor stabilization, transcriptional activation, and the underlying structural basis for the enantiomer-specific effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.
Core Mechanism of Action: A Tale of Two Enantiomers
This compound is a racemic mixture of RR-RJW100 and SS-RJW100. Both enantiomers act as agonists for LRH-1 and SF-1, nuclear receptors that play crucial roles in metabolism, development, and steroidogenesis.[1][2] The primary mechanism of action involves direct binding to the ligand-binding pocket of these receptors, which in turn modulates their transcriptional activity.
A critical divergence in the mechanism of action lies in the stereospecificity of this interaction. RR-RJW100 has been identified as the more potent enantiomer, particularly for LRH-1.[1][2] This enhanced activity is not due to a higher binding affinity, as both enantiomers bind to LRH-1 and SF-1 with similar affinities.[1][2] Instead, the difference in efficacy is attributed to the distinct manner in which each enantiomer orients itself within the ligand-binding pocket.
The key to the superior agonistic activity of RR-RJW100 is its ability to form a crucial water-mediated hydrogen bond with the threonine 352 (T352) residue in the LRH-1 ligand-binding pocket.[1] This interaction stabilizes the receptor in an active conformation, facilitating the recruitment of transcriptional coactivators, such as the transcriptional intermediary factor 2 (Tif2).[1]
In contrast, SS-RJW100, while capable of binding to the receptor, fails to form this critical hydrogen bond and adopts multiple conformations within the binding pocket.[1][2] This less stable binding mode results in weaker receptor stabilization and a significantly reduced capacity to recruit coactivators, leading to attenuated downstream signaling and transcriptional activation.[1][2] Consequently, SS-RJW100 acts as a partial agonist compared to its RR counterpart.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the activity of the RR- and SS-enantiomers of RJW100.
Table 1: Binding Affinity of RJW100 Enantiomers for LRH-1 and SF-1
| Compound | Target | Ki (μM) |
| RR-RJW100 | LRH-1 | 1.2 |
| SS-RJW100 | LRH-1 | 1.2 |
| RR-RJW100 | SF-1 | 30 |
| SS-RJW100 | SF-1 | 30 |
Table 2: Transcriptional Activation of LRH-1 by RJW100 Enantiomers in a Luciferase Reporter Assay
| Compound | Maximal Response (% of RR-RJW100) | Notes |
| RR-RJW100 | 100% | Full agonist |
| SS-RJW100 | 54% | Partial agonist, 46% less active than RR-RJW100[1][2] |
Table 3: Thermal Stabilization of LRH-1 and SF-1 by RJW100 Enantiomers (Differential Scanning Fluorimetry)
| Compound | Target | ΔTm (°C) |
| RR-RJW100 | LRH-1 | +3.0 |
| SS-RJW100 | LRH-1 | Not significant |
| RR-RJW100 | SF-1 | Stabilizes |
| SS-RJW100 | SF-1 | Not significant |
Table 4: Coactivator Recruitment to LRH-1 by RJW100 Enantiomers
| Compound | Coactivator | Relative Recruitment (% of RR-RJW100) |
| RR-RJW100 | Tif2 | 100% |
| SS-RJW100 | Tif2 | 45% (recruits 55% lower levels than RR-RJW100)[1] |
Experimental Protocols
Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of LRH-1 in response to treatment with the RJW100 enantiomers.
-
Cell Line: HEK293T cells are commonly used for their high transfection efficiency.
-
Plasmids:
-
An expression vector for full-length human LRH-1.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with LRH-1 response elements.
-
A control plasmid, such as one expressing Renilla luciferase, for normalization of transfection efficiency.
-
-
Procedure:
-
HEK293T cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are co-transfected with the LRH-1 expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After 24 hours, the cells are treated with varying concentrations of RR-RJW100 or SS-RJW100 (typically in a dose-response range from 1 nM to 30 µM) or a vehicle control (e.g., DMSO).
-
Following a 24-hour incubation period with the compounds, the cells are lysed.
-
Luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay kit. Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Data are plotted as a dose-response curve to determine the EC50 and maximal efficacy for each enantiomer.
-
Differential Scanning Fluorimetry (DSF)
DSF is employed to assess the thermal stability of the LRH-1 and SF-1 proteins upon ligand binding, providing an indication of binding and stabilization.
-
Reagents:
-
Purified LRH-1 or SF-1 ligand-binding domain (LBD).
-
SYPRO Orange fluorescent dye (e.g., from a 5000x stock in DMSO).
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
RR-RJW100 and SS-RJW100.
-
-
Procedure:
-
A reaction mixture is prepared containing the protein (e.g., 2 µM final concentration), SYPRO Orange dye (e.g., 5x final concentration), and either the ligand (e.g., 20-fold molar excess) or vehicle control in the assay buffer.
-
The reaction is set up in a 96-well or 384-well PCR plate.
-
The plate is placed in a real-time PCR instrument.
-
A thermal ramp is applied, typically from 25 °C to 95 °C, with fluorescence readings taken at regular increments (e.g., every 0.5 °C).
-
As the protein unfolds, the SYPRO Orange dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm), which is the midpoint of the unfolding transition, is determined by plotting the negative first derivative of the fluorescence as a function of temperature. The change in Tm (ΔTm) in the presence of the ligand compared to the vehicle control indicates the extent of protein stabilization.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the ability of the ligand-bound nuclear receptor to recruit a coactivator peptide.
-
Reagents:
-
GST-tagged LRH-1 LBD.
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
Fluorescein-labeled coactivator peptide (e.g., a peptide containing an LXXLL motif from Tif2) (acceptor fluorophore).
-
RR-RJW100 and SS-RJW100.
-
-
Procedure:
-
The assay is performed in a low-volume 384-well plate.
-
A mixture of the GST-LRH-1 LBD and the test compound (at various concentrations) is incubated to allow for binding.
-
A mixture of the Tb-anti-GST antibody and the fluorescein-labeled coactivator peptide is then added to the wells.
-
The plate is incubated to allow for the recruitment of the coactivator peptide to the ligand-bound receptor.
-
If the coactivator peptide is recruited, the donor (Tb) and acceptor (fluorescein) fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor at ~340 nm.
-
The emissions at both the donor wavelength (~490 nm) and the acceptor wavelength (~520 nm) are measured after a time delay to reduce background fluorescence.
-
The TR-FRET ratio (520 nm / 490 nm) is calculated. An increase in this ratio indicates coactivator recruitment. The data are plotted as a dose-response curve to determine the potency and efficacy of each enantiomer in promoting coactivator recruitment.
-
Visualizing the Mechanism
The following diagrams illustrate the key mechanistic steps and experimental workflows described in this guide.
Caption: Signaling pathway of this compound enantiomers.
Caption: Workflow for Luciferase Reporter Assay.
Caption: Workflow for Differential Scanning Fluorimetry.
References
The Discovery and Characterization of Iso-RJW100: A Dual Agonist of LRH-1 and SF-1
An In-depth Technical Guide for Researchers and Drug Development Professionals
The nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1) are critical regulators of development, metabolism, and steroidogenesis. Their roles in various physiological and pathological processes have made them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of Iso-RJW100, a potent dual agonist of LRH-1 and SF-1.
Introduction
LRH-1 and SF-1 are members of the NR5A subfamily of nuclear receptors that bind to the same DNA response elements and share significant structural homology in their ligand-binding domains (LBDs).[1] LRH-1 is predominantly expressed in the liver, intestine, pancreas, and ovaries, where it governs bile acid synthesis, cholesterol homeostasis, and intestinal cell proliferation.[2][3] SF-1 is essential for the development and function of the adrenal glands, gonads, and the ventromedial hypothalamus, controlling steroid hormone production and energy homeostasis.[3] The discovery of small molecule modulators for these receptors is a key objective in the development of novel therapies for metabolic diseases, inflammatory disorders, and cancers.
This compound (also referred to as RJW100) emerged from structure-activity relationship (SAR) studies aimed at improving the stability and efficacy of earlier synthetic agonists.[4][5] It is a racemic mixture of two enantiomers, RR-RJW100 and SS-RJW100, which exhibit stereospecific activity.[6][7]
Quantitative Data Summary
The biological activity of this compound and its enantiomers has been characterized using various in vitro assays. The following tables summarize the key quantitative data for their agonist activity on LRH-1 and SF-1.
| Compound | Target | Assay Type | pEC50 | EC50 (µM) | Reference |
| Racemic RJW100 | LRH-1 | Luciferase Reporter Assay | 6.6 | ~0.25 | [1][4] |
| Racemic RJW100 | SF-1 | Luciferase Reporter Assay | 7.5 | ~0.03 | [1][4] |
| Racemic RJW100 | LRH-1 | Luciferase Reporter Assay | - | 1.5 ± 0.4 | [5] |
| RR-RJW100 | LRH-1 | Luciferase Reporter Assay | - | More potent than SS-RJW100 | [7][8] |
| SS-RJW100 | LRH-1 | Luciferase Reporter Assay | - | Less potent than RR-RJW100 | [7][8] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Direct EC50 values for the individual enantiomers against both receptors are not consistently reported across the literature, but studies confirm that RR-RJW100 is the more active enantiomer for LRH-1.[7][8] One study found RR-RJW100 to be 46% more active than SS-RJW100 in LRH-1 luciferase reporter assays.[4][6]
Signaling Pathway and Mechanism of Action
Upon binding to the ligand-binding pocket of LRH-1 or SF-1, this compound induces a conformational change in the receptor. This change facilitates the dissociation of corepressors and the recruitment of coactivator proteins, which are essential for initiating the transcription of target genes. The RR-RJW100 enantiomer is particularly effective at stabilizing the active conformation of LRH-1.[6] A key interaction for its activity is a water-mediated hydrogen bond between the ligand and the receptor.[5]
Experimental Protocols
The discovery and characterization of this compound involved several key experimental techniques.
Synthesis of this compound
The synthesis of this compound and its analogs can be achieved through a multi-step process. A common approach involves a Pauson-Khand reaction to form a cyclopentenone core, followed by the introduction of the various substituents.[9] Another synthetic route utilizes a tandem reaction sequence on zirconocene (B1252598) to construct the bicyclic core.[9]
A representative synthetic scheme involves the following key transformations:
-
Pauson-Khand Cyclization: Reaction of an appropriate enyne in the presence of a cobalt carbonyl complex to yield a cyclopentenone.[9]
-
1,2-Addition: Addition of an organometallic reagent (e.g., a Grignard reagent) to the cyclopentenone to introduce a side chain and form a tertiary alcohol.[9]
-
Substitution/Modification: Further chemical modifications to introduce the final functional groups of the this compound scaffold.[9]
Luciferase Reporter Gene Assay
This cell-based assay is used to quantify the ability of a compound to activate a nuclear receptor.
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T or HeLa) is cultured. The cells are then transiently transfected with two plasmids:
-
An expression vector for the full-length nuclear receptor (LRH-1 or SF-1) or its ligand-binding domain fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor (or GAL4 upstream activating sequences).
-
A control plasmid expressing Renilla luciferase can be co-transfected for normalization.
-
-
Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of this compound or its enantiomers. A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis and Luciferase Measurement: Following compound incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. Renilla luciferase activity is also measured for normalization.
-
Data Analysis: The fold activation of the reporter gene is calculated relative to the vehicle control. EC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Peptide Recruitment Assay
This biochemical assay measures the ligand-dependent interaction between a nuclear receptor and a coactivator peptide.
-
Protein and Peptide Preparation: Purified, recombinant nuclear receptor ligand-binding domain (LBD) of LRH-1 or SF-1 is used. A short peptide containing an LXXLL motif (a common nuclear receptor interaction domain) from a coactivator protein (e.g., SRC-1, TIF2) is synthesized and labeled with a fluorescent tag.
-
Assay Setup: The assay is typically performed in a microplate format. The fluorescently labeled coactivator peptide, the nuclear receptor LBD, and varying concentrations of the test compound (this compound) are incubated together.
-
Detection: The interaction between the receptor and the peptide is measured using techniques such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET). In FP, the binding of the small, fluorescent peptide to the larger receptor protein results in a slower rotation and an increase in the polarization of the emitted light.
-
Data Analysis: The change in the fluorescence signal is plotted against the compound concentration to determine the EC50 for coactivator recruitment.
Experimental and Discovery Workflow
The discovery of dual LRH-1/SF-1 agonists like this compound typically follows a structured workflow, from initial screening to detailed characterization.
Conclusion
This compound stands as a significant tool compound for probing the biology of LRH-1 and SF-1. Its dual agonism and the stereospecificity of its enantiomers provide a valuable platform for understanding the structural basis of ligand recognition and activation of these important nuclear receptors. The detailed experimental protocols and workflows outlined in this guide offer a framework for the continued discovery and characterization of novel modulators targeting the NR5A family, with the ultimate goal of developing new therapeutics for a range of human diseases.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. uniprot.org [uniprot.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repositori.upf.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of RJW100 Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RJW100 has emerged as a significant dual agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1), playing a crucial role in the regulation of metabolic homeostasis, inflammation, and cellular proliferation.[1][2][3] This technical guide provides an in-depth overview of the synthesis and characterization of the individual enantiomers of RJW100, identified as RR-RJW100 and SS-RJW100.[3][4] Notably, RR-RJW100 has been demonstrated to be the more potent LRH-1 agonist, highlighting the importance of stereochemistry in its biological activity.[3][4] This document details the experimental protocols for the synthesis and separation of these enantiomers, summarizes their characterization data in a comparative format, and illustrates the relevant biological pathways and experimental workflows.
Introduction
RJW100 is a potent small molecule agonist that targets LRH-1 and SF-1, nuclear receptors that are critical in controlling the expression of genes involved in cholesterol, bile acid, and glucose metabolism, as well as steroid biosynthesis.[1][2] The compound is based on a bicyclo[3.3.0]oct-2-ene scaffold.[5] Early research focused on the racemic mixture of RJW100, but subsequent studies have elucidated the distinct biological activities of its constituent enantiomers, RR-RJW100 and SS-RJW100.[4] Understanding the enantiomer-specific activities is crucial for the development of more selective and efficacious therapeutic agents. This guide serves as a comprehensive resource for researchers engaged in the study and application of these compounds.
Synthesis of RJW100 Enantiomers
The synthesis of RJW100 can be approached through the preparation of a racemic mixture followed by chiral separation, or via an enantioselective synthesis route.
Racemic Synthesis
The synthesis of racemic RJW100 has been reported, involving a multi-step process.[5] A key feature of the synthesis is the construction of the bicyclo[3.3.0]octane core. While the full detailed protocol for the original synthesis of the racemic mixture is extensive, the general approach involves the formation of a key tertiary alcohol intermediate from hept-6-en-1-ol.[5]
Enantioselective Synthesis and Separation
An enantioselective synthesis route has been developed that yields a 95:5 ratio of RR-RJW100 to SS-RJW100.[4] Alternatively, the enantiomers can be separated from the racemic mixture using chiral High-Performance Liquid Chromatography (HPLC).[4]
Experimental Protocol: Chiral HPLC Separation of RJW100 Enantiomers
A detailed protocol for the chiral HPLC separation is outlined below, based on methodologies described for similar compounds.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography system |
| Column | Chiral stationary phase column (e.g., Chiralcel OD-H or similar) |
| Mobile Phase | A mixture of hexanes and isopropanol (B130326) (specific ratio to be optimized) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Sample Preparation | Racemic RJW100 dissolved in the mobile phase |
| Outcome | Baseline separation of RR-RJW100 and SS-RJW100 enantiomers with enantiomeric excess (ee) >98% for each collected fraction.[4][6] |
Characterization of RJW100 Enantiomers
The separated enantiomers are characterized using a suite of analytical techniques to confirm their identity, purity, and biological activity.
Spectroscopic and Physical Characterization
Standard analytical techniques are employed to confirm the chemical structure and purity of the separated enantiomers.
| Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural confirmation | Spectra consistent with the proposed structure of RJW100. |
| Mass Spectrometry | Molecular weight determination | Molecular ion peak corresponding to the exact mass of RJW100. |
| Chiral HPLC | Enantiomeric purity determination | Single peak for each enantiomer, confirming >98% ee.[4][6] |
| Polarimetry | Determination of optical rotation | Opposite specific rotation values for the two enantiomers. |
Biological Activity Characterization
The biological activity of each enantiomer is assessed through various in vitro assays.
This assay measures the ability of the compounds to activate LRH-1 or SF-1, leading to the expression of a luciferase reporter gene.
-
Cell Culture: Plate HepG2 cells (or another suitable cell line) in 96-well plates.
-
Transfection: Co-transfect cells with a plasmid containing the full-length nuclear receptor (LRH-1 or SF-1) and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.
-
Treatment: Treat the transfected cells with varying concentrations of RR-RJW100, SS-RJW100, or a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter) and plot the dose-response curves to determine the EC₅₀ values.
DSF is used to assess the thermal stabilization of the LRH-1 or SF-1 ligand-binding domain (LBD) upon ligand binding.
-
Protein Preparation: Purify the LBD of LRH-1 or SF-1.
-
Reaction Mixture: Prepare a reaction mixture containing the purified LBD, a fluorescent dye (e.g., SYPRO Orange), and the test compound (RR-RJW100 or SS-RJW100) or a vehicle control.
-
Thermal Denaturation: Subject the mixture to a temperature gradient in a real-time PCR instrument.
-
Fluorescence Monitoring: Monitor the fluorescence of the dye, which increases as the protein unfolds and exposes its hydrophobic core.
-
Data Analysis: Determine the melting temperature (Tₘ) for each condition. An increase in Tₘ in the presence of the ligand indicates stabilization.
Quantitative Data Summary
The following table summarizes the key quantitative data for the RJW100 enantiomers.
| Parameter | RR-RJW100 | SS-RJW100 | Racemic RJW100 | Reference |
| LRH-1 pEC₅₀ | More Potent | Less Potent | 6.6 | [3][4][7] |
| SF-1 pEC₅₀ | - | - | 7.5 | [7] |
| LRH-1 Binding Affinity (Kᵢ) | Lower Kᵢ | Higher Kᵢ | - | [4] |
| SF-1 Binding Affinity (Kᵢ) | Similar to SS-RJW100 | Similar to RR-RJW100 | - | [4] |
| LRH-1 Luciferase Assay Activity | 46% more active than SS-RJW100 | - | - | [4] |
| Receptor Stabilization (DSF) | Stabilizes both LRH-1 and SF-1 | Stabilizes both LRH-1 and SF-1 | Stabilizes LRH-1 LBD by ~3°C | [4][8] |
Signaling Pathway and Experimental Workflows
RJW100 Signaling Pathway
RJW100 acts as an agonist on LRH-1 and SF-1, which are nuclear receptors that regulate gene transcription. Upon binding of RJW100, these receptors undergo a conformational change, leading to the recruitment of coactivators and the initiation of transcription of target genes. For instance, RJW100 treatment leads to an increase in small heterodimer partner (SHP) transcripts.[2][7] Furthermore, RJW100 has been shown to displace the bound PIP2 phospholipid from SF-1.[2][7]
Experimental Workflow for Synthesis and Characterization
The overall workflow for the synthesis and characterization of RJW100 enantiomers is a systematic process that begins with synthesis and purification, followed by comprehensive analytical and biological characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hzdr.de [hzdr.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
The Orphan Nuclear Receptors LRH-1 and SF-1: A Technical Guide to Biological Function and Therapeutic Potential
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1) are two closely related members of the NR5A subfamily of orphan nuclear receptors. Despite binding to similar DNA sequences, they exhibit distinct, non-overlapping functions and tissue distribution patterns that are critical for a host of physiological processes, ranging from embryonic development and steroidogenesis to metabolism and immune regulation.[1] SF-1 is a master regulator of endocrine development and function, primarily expressed in steroidogenic tissues like the adrenal glands and gonads.[2][3] LRH-1 is predominantly found in tissues of endodermal origin, including the liver, intestine, and pancreas, where it governs metabolic homeostasis and cell renewal.[4][5] The constitutive activity of these receptors, modulated by cofactor interactions and endogenous phospholipid ligands, has positioned them as significant therapeutic targets for a wide array of diseases, including metabolic disorders, inflammatory conditions, and various cancers.[2][4] This technical guide provides an in-depth exploration of the core biological functions of LRH-1 and SF-1, detailing their signaling pathways, target genes, and the experimental methodologies used for their study, with a focus on providing actionable insights for drug development professionals.
Structural and Functional Overview
LRH-1 and SF-1 are transcription factors that, unlike many nuclear receptors, bind to DNA as monomers.[3] Their protein structure consists of a highly conserved DNA-binding domain (DBD) featuring two zinc fingers and a unique Ftz-F1 box that facilitates monomeric DNA binding, a flexible hinge region, and a C-terminal ligand-binding domain (LBD) that harbors a large, hydrophobic ligand-binding pocket.[3][5][6]
While both receptors are considered "orphan" due to the lack of high-affinity, classical hormonal ligands, their activity is modulated by the binding of phospholipids (B1166683), such as phosphatidylinositols, which are thought to act as endogenous regulatory molecules.[7] The LBD also contains the activation function-2 (AF-2) domain, which is crucial for the recruitment of transcriptional co-activators and co-repressors, thereby controlling the expression of target genes.[6] Negative regulation is notably achieved through interaction with co-repressors like the Small Heterodimer Partner (SHP) and DAX1, which bind to the LBD and inhibit transcriptional activity.[2][6]
Core Biological Functions and Disease Implications
Liver Receptor Homolog-1 (LRH-1)
LRH-1 is a multifaceted regulator with critical roles in development, metabolism, and cellular proliferation.
-
Embryonic Development and Stem Cell Pluripotency: LRH-1 is essential for early embryonic development; its deletion in mice is lethal.[8][9] It plays a pivotal role in maintaining the pluripotency of embryonic stem cells by regulating the expression of the master regulator Oct4.[9][10] In fact, LRH-1 can functionally replace Oct4 in the generation of induced pluripotent stem cells (iPSCs), highlighting its fundamental role in development.[8][10]
-
Metabolic Homeostasis: In the liver, LRH-1 is a key regulator of cholesterol and bile acid homeostasis.[10][11][12] It directly activates the transcription of CYP7A1 and CYP8B1, genes encoding the rate-limiting enzymes in bile acid synthesis.[11][12] It also influences hepatic lipid metabolism, and its downregulation is associated with non-alcoholic fatty liver disease (NAFLD).[13][14]
-
Intestinal Homeostasis and Inflammation: LRH-1 is highly expressed in the crypts of the intestine, where it is crucial for maintaining epithelial health and coordinating cell renewal.[15][16][17] It protects against inflammatory damage by controlling local glucocorticoid synthesis, which helps to suppress the immune response.[18][19] Consequently, reduced LRH-1 expression is linked to inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis.[15][18][20]
-
Role in Cancer: LRH-1's influence on cell proliferation implicates it in several cancers. It is often overexpressed in breast, pancreatic, and gastrointestinal cancers, where it promotes tumor growth and metastasis.[4][16][21] In breast cancer, LRH-1 can drive local estrogen biosynthesis by regulating aromatase expression.[4] In pancreatic and intestinal cancers, it promotes cell cycle progression through a synergistic interaction with the Wnt/β-catenin signaling pathway.[4][16] However, in some contexts, such as certain breast tumors, elevated LRH-1 expression has been associated with increased survival, suggesting a complex, modulatory role in the tumor microenvironment's immune response.[22]
Steroidogenic Factor-1 (SF-1)
SF-1 is the master regulator of the adrenal and gonadal development and function, playing an indispensable role in steroidogenesis and sex determination.[2][7]
-
Adrenal and Gonadal Development: The expression of SF-1 is one of the earliest markers of the adrenogonadal primordium, the embryonic precursor to both the adrenal glands and the gonads.[3][23] Gene knockout studies in mice have demonstrated that SF-1 is absolutely required for the development of these organs; its absence leads to complete adrenal and gonadal agenesis.[2][7]
-
Sex Determination and Differentiation: SF-1 is a critical factor in the male sex determination pathway. It works in concert with other transcription factors like SRY and SOX9.[23] In the developing testes, SF-1 regulates the expression of Anti-Müllerian Hormone (AMH) in Sertoli cells, which causes the regression of the Müllerian ducts (the precursors to female internal genitalia). In Leydig cells, it activates the genes necessary for testosterone (B1683101) production, which drives the development of male internal and external genitalia.
-
Regulation of Steroidogenesis: SF-1 controls the expression of a vast array of genes essential for steroid hormone production in both the adrenal glands and the gonads.[2] Its target genes include those encoding for steroidogenic enzymes (e.g., CYP11A1, CYP17A1, CYP21A2) and proteins involved in cholesterol transport.[2]
-
Role in Disease: Given its central role in endocrine function, mutations and dysregulation of SF-1 are linked to several human diseases. Loss-of-function mutations can cause a spectrum of disorders of sex development (DSD), primary adrenal failure, and infertility.[23] Conversely, overexpression or overactivity of SF-1 is associated with adrenocortical tumors and endometriosis.
Signaling Pathways
LRH-1 Signaling
A primary signaling axis for LRH-1 involves its crosstalk with the Wnt/β-catenin pathway, particularly in the context of intestinal cell proliferation and tumorigenesis.[4] When Wnt signaling is active, β-catenin accumulates and translocates to the nucleus, where it partners with TCF transcription factors to drive target gene expression. LRH-1 synergizes with this pathway in two ways:
-
As a co-activator: LRH-1 can act as a co-activator for the β-catenin/Tcf4 complex, enhancing the transcription of genes like Cyclin D1 (CCND1) and c-Myc.[16]
-
As a direct transcription factor: β-catenin can act as a co-activator for LRH-1, potentiating LRH-1's direct binding to and activation of the Cyclin E1 (CCNE1) promoter.
This dual interaction leads to the robust induction of G1 cyclins, promoting the G1/S phase transition and driving cell proliferation.[4]
SF-1 Signaling
SF-1 activity is tightly linked to cAMP-dependent signaling pathways, which are central to the hormonal regulation of steroidogenesis. Hormones like Adrenocorticotropic hormone (ACTH) in the adrenal gland bind to their G-protein coupled receptors, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This cascade activates Protein Kinase A (PKA), which then influences SF-1's transcriptional activity, although the precise mechanism is complex and appears to involve the recruitment of cofactors rather than direct phosphorylation of SF-1 itself.
Target Genes
The distinct biological roles of LRH-1 and SF-1 are reflected in their respective target gene profiles.
Table 1: Key Target Genes of LRH-1 and SF-1
| Category | LRH-1 Target Genes | SF-1 Target Genes |
| Metabolism | CYP7A1, CYP8B1, SHP (NR0B2), ABCG5/8, PCSK9[11][12][13] | HMG-CoA synthase[2] |
| Steroidogenesis | CYP11A1, CYP11B1, Aromatase (CYP19A1)[4][18] | StAR, CYP11A1, CYP17A1, CYP21A2, 3β-HSD, MC2R (ACTH Receptor)[2] |
| Development & Sex Differentiation | Oct4 (POU5F1), Nanog[8][9][10] | AMH, SOX9, DAX1 (NR0B1), Inhibin α |
| Cell Cycle & Proliferation | Cyclin D1 (CCND1), Cyclin E1 (CCNE1), c-Myc[4][16] | Genes involved in cell proliferation and apoptosis |
| Hormone Signaling | ERα (ESR1)[4] | GnRH Receptor, LHβ, FSHβ, αGSU[2] |
Quantitative Data Summary
The binding affinity of ligands for nuclear receptors is a critical parameter in drug development. Affinity is often reported as the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates tighter binding. Potency, measured by the half-maximal effective concentration (EC50), reflects the concentration of a ligand required to elicit 50% of the maximal response.
Table 2: Quantitative Ligand Binding and Activity Data
| Receptor | Ligand | Ligand Type | Assay | Value | Reference |
| LRH-1 | PIP₃ | Natural Phospholipid | EMSA (Kd) | 120 ± 9 nM | |
| DAX-1 (peptide) | Co-repressor | SPR (Kd) | 90 ± 1 nM | ||
| Analog (3d2) | Synthetic Antagonist | Biacore (Kd) | 1.8 ± 0.4 µM | [4] | |
| Compound 3 | Synthetic Antagonist | Reporter Assay (IC50) | 5 ± 1 µM | [4] | |
| 6N-10CA | Synthetic Agonist | FP Competition (Ki) | < 1 nM (picomolar) | [6] | |
| 6N | Synthetic Agonist | FP Competition (Ki) | ~10 nM | [6] | |
| 10CA | Synthetic Agonist | FP Competition (Ki) | ~100 nM | [6] | |
| 6N-10CA | Synthetic Agonist | Reporter Assay (EC50) | ~10 nM | [6] | |
| DLPC | Natural Phospholipid | Ligand Displacement (IC50) | 0.13 µM | ||
| Compound 4 | Synthetic Agonist | Reporter Assay (EC50) | 59 µM | ||
| SF-1 | PIP₃ | Natural Phospholipid | - (Kd) | ~80 nM | |
| 6N-10CA | Synthetic Agonist | FP Competition (Ki) | 60 nM | [7] | |
| 10CA | Synthetic Agonist | FP Competition (Ki) | ~250 nM | [7] | |
| 6N | Synthetic Agonist | FP Competition (Ki) | ~1200 nM | [7] | |
| 6N-10CA | Synthetic Agonist | Reporter Assay (EC50) | ~250 nM | [7] | |
| PGC-1α (peptide) | Co-activator | AlphaScreen (EC50) | ~100-200 nM | [5] | |
| SRC-2 (peptide) | Co-activator | AlphaScreen (EC50) | > 1 µM | [5] | |
| Compound 4 | Synthetic Agonist | Reporter Assay (EC50) | 61 µM |
Note: Assay conditions can significantly impact measured values. This table is for comparative purposes.
Key Experimental Protocols
Studying the function of LRH-1 and SF-1 involves a range of molecular and cellular biology techniques. Below are detailed protocols for two fundamental assays: the Luciferase Reporter Assay for measuring transcriptional activity and Chromatin Immunoprecipitation (ChIP) for identifying DNA binding sites.
Protocol: Dual-Luciferase Reporter Assay for Nuclear Receptor Activity
This assay measures the ability of a nuclear receptor to activate transcription from a specific response element in response to a ligand.
Workflow Diagram:
Methodology:
-
Cell Culture and Seeding:
-
Culture human embryonic kidney (HEK293T) cells, or another appropriate cell line, in DMEM supplemented with 10% FBS.
-
Seed cells into a white, clear-bottom 96-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
Transient Transfection (per well):
-
Prepare a transfection mix using a suitable reagent (e.g., FuGENE 6 or Lipofectamine).
-
Combine the following plasmids:
-
Nuclear Receptor Expression Vector: 10-50 ng of a plasmid expressing full-length LRH-1 or SF-1.
-
Firefly Luciferase Reporter Vector: 50-100 ng of a plasmid containing multiple copies of the nuclear receptor response element upstream of a minimal promoter driving the luc2P (destabilized) firefly luciferase gene.
-
Renilla Luciferase Control Vector: 5-10 ng of a plasmid constitutively expressing Renilla luciferase (e.g., from a TK promoter) to normalize for transfection efficiency.
-
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in the appropriate cell culture medium.
-
Remove the transfection medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control agonist if available.
-
Incubate the plate for an additional 16-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Equilibrate the Dual-Luciferase® Reporter Assay System reagents to room temperature.
-
Remove the medium and gently wash the cells once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Transfer the lysate to a white, opaque 96-well assay plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity to obtain a normalized response.
-
Calculate the "Fold Induction" by dividing the normalized response of each compound-treated well by the average normalized response of the vehicle control wells.
-
Plot Fold Induction versus compound concentration and fit the data to a dose-response curve to determine EC50 values.
-
Protocol: Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where a specific transcription factor, such as LRH-1 or SF-1, is bound in vivo.[1]
Workflow Diagram:
Methodology:
-
Protein-DNA Cross-linking:
-
Grow cells (e.g., ~25 million cells per IP) to ~80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature with gentle rocking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.
-
Scrape and collect the cells, then wash twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Shear the chromatin into fragments of approximately 200-1000 bp using an optimized sonication protocol.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads to reduce non-specific background.
-
Set aside a small aliquot of the chromatin as "Input" control.
-
Incubate the remaining chromatin overnight at 4°C with a ChIP-grade antibody specific for LRH-1 or SF-1. In parallel, perform a negative control IP using a non-specific Normal IgG.
-
-
Immune Complex Capture and Washing:
-
Add Protein A/G magnetic beads to the antibody-chromatin mixture and rotate for 2-4 hours at 4°C to capture the immune complexes.
-
Use a magnetic rack to collect the beads.
-
Perform a series of stringent washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
-
Elution and Reversal of Cross-links:
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., SDS-containing buffer).
-
Reverse the formaldehyde cross-links by incubating the eluates and the "Input" sample at 65°C for several hours or overnight, typically with the addition of NaCl.
-
Treat the samples with RNase A and then Proteinase K to degrade RNA and proteins.
-
-
DNA Purification:
-
Purify the DNA from the samples using either phenol-chloroform extraction followed by ethanol (B145695) precipitation or a column-based DNA purification kit.
-
Elute the final DNA in a small volume of nuclease-free water or TE buffer.
-
-
Downstream Analysis:
-
ChIP-qPCR: Use quantitative PCR with primers designed for specific promoter regions to determine the relative enrichment of a target DNA sequence compared to the Input and IgG controls.
-
ChIP-seq: Prepare sequencing libraries from the purified DNA and perform next-generation sequencing to identify genome-wide binding sites of the transcription factor.
-
Conclusion and Future Directions
LRH-1 and SF-1 are indispensable regulators of endocrine and metabolic health. Their roles in development, steroidogenesis, and cellular homeostasis are well-established, and their dysregulation is clearly linked to a spectrum of human diseases, including DSD, IBD, NAFLD, and cancer. The constitutive nature of their activity and their modulation by phospholipids present both challenges and opportunities for therapeutic intervention. The development of potent and specific small molecule modulators, as evidenced by recent progress, holds significant promise. Future research should focus on further elucidating the specific co-factor interactions that dictate their tissue-specific functions and on leveraging structural insights to design next-generation therapeutics with improved selectivity and efficacy for targeting this critical pair of nuclear receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. SF-1 a key player in the development and differentiation of steroidogenic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based Discovery of Antagonists of Nuclear Receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of SF-1 Bound by Different Phospholipids: Evidence for Regulatory Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of activity, structure, and dynamics of SF-1 and LRH-1 complexed with small molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]
- 9. The nuclear receptor LRH‐1 discriminates between ligands using distinct allosteric signaling circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cn.aminer.org [cn.aminer.org]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Structure of SF-1 bound by different phospholipids: evidence for regulatory ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of activity, structure, and dynamics of SF-1 and LRH-1 complexed with small molecule modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. researchgate.net [researchgate.net]
- 16. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]
- 17. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 18. researchgate.net [researchgate.net]
- 19. Structure of Liver Receptor Homolog-1 (NR5A2) with PIP3 hormone bound in the ligand binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a new class of liver receptor homolog-1 (LRH-1) agonists by photoredox conjugate addition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Iso-RJW100 as a chemical probe for nuclear receptor studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iso-RJW100, also known as compound 24-endo, is a synthetic small molecule that acts as a dual agonist for the orphan nuclear receptors Liver Receptor Homolog-1 (LRH-1, NR5A2) and Steroidogenic Factor-1 (SF-1, NR5A1).[1][2][3] As members of the NR5A subfamily of nuclear receptors, LRH-1 and SF-1 are critical regulators of development, metabolism, and steroidogenesis. Their roles in various physiological and pathological processes, including liver function, inflammatory bowel disease, and cancer, have made them attractive targets for therapeutic intervention.[3][4] this compound, a diastereomer of the more extensively studied RJW100 (compound 24-exo), serves as a valuable chemical probe for elucidating the biological functions of these receptors and for the development of novel therapeutics.[2][3] This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.
Mechanism of Action
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression.[5][6] Upon ligand binding, these receptors typically undergo a conformational change that facilitates the recruitment of coactivator proteins, leading to the initiation of target gene transcription.[7] this compound functions as an agonist, meaning it binds to LRH-1 and SF-1 and promotes their transcriptional activity.
The general signaling pathway for nuclear receptors like LRH-1 and SF-1 begins with the ligand entering the cell and binding to the receptor's ligand-binding domain (LBD). This binding event induces a conformational shift in the receptor, which then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. The receptor-ligand complex then recruits a cascade of coactivator proteins, which ultimately leads to the assembly of the transcription machinery and the expression of genes involved in a wide array of biological processes.[8][9]
LRH-1/SF-1 Signaling Pathway
Caption: LRH-1/SF-1 signaling pathway activated by this compound.
Quantitative Data
The activity of this compound has been quantified in peptide recruitment assays, which measure the ability of the ligand to promote the interaction between the nuclear receptor and a coactivator peptide. The potency is expressed as the pEC50 value, which is the negative logarithm of the half-maximal effective concentration (EC50).
Table 1: Potency of this compound (compound 24-endo) as a Dual LRH-1/SF-1 Agonist
| Compound | Target Receptor | pEC50 |
|---|---|---|
| This compound | LRH-1 | 6.4[1] |
| this compound | SF-1 | 7.2[1] |
For a comprehensive understanding of this chemical scaffold, it is useful to compare the activity of this compound with its diastereomer, RJW100 (compound 24-exo), and the individual enantiomers of RJW100 (RR-RJW100 and SS-RJW100).
Table 2: Comparative Potency of RJW100 and its Enantiomers
| Compound | Target Receptor | pEC50 | Reference |
|---|---|---|---|
| RJW100 (exo) | LRH-1 | 6.6 | [4] |
| RJW100 (exo) | SF-1 | 7.5 |[4] |
Table 3: Comparative Binding Affinity and Receptor Stabilization of RJW100 Enantiomers
| Compound | Target Receptor | Binding Affinity (Ki, µM) | Receptor Stabilization (ΔTm, °C) | Reference |
|---|---|---|---|---|
| RR-RJW100 | LRH-1 | 0.4 | Stabilizing | [10] |
| SS-RJW100 | LRH-1 | 1.2 | Not significant | [10] |
| RR-RJW100 | SF-1 | Not specified | ~4 | [10] |
| SS-RJW100 | SF-1 | Not specified | Not significant |[10] |
Note: Lower Ki values indicate higher binding affinity. ΔTm represents the change in the melting temperature of the receptor upon ligand binding, with a positive value indicating stabilization.
Experimental Protocols
Detailed characterization of this compound's activity on LRH-1 and SF-1 can be achieved through a series of standard biochemical and cell-based assays. Below are representative protocols adapted from studies on the closely related RJW100.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of a target nuclear receptor.
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for assessing agonist activity using a luciferase assay.
Methodology:
-
Cell Culture and Transfection: Plate human embryonic kidney (HEK293T) cells in 96-well plates. Co-transfect the cells with an expression vector for full-length LRH-1 or SF-1, a luciferase reporter plasmid containing response elements for the nuclear receptor, and a control plasmid expressing Renilla luciferase for normalization.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for an additional 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Fluorescence Polarization (FP) Ligand Binding Assay
This in vitro assay measures the binding affinity of a compound to its target receptor by monitoring the displacement of a fluorescently labeled probe.
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for determining binding affinity via FP competition.
Methodology:
-
Reagent Preparation: Purify the ligand-binding domain (LBD) of human LRH-1 or SF-1. Prepare a fluorescently labeled probe that is known to bind to the receptor.
-
Assay Setup: In a low-volume 384-well plate, combine the purified receptor LBD, the fluorescent probe, and a serial dilution of this compound in an appropriate assay buffer.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters.
-
Data Analysis: As this compound displaces the fluorescent probe, the polarization value will decrease. Plot the change in fluorescence polarization against the logarithm of the competitor concentration. Fit the data to a competitive binding equation to determine the IC50, which can then be converted to the inhibition constant (Ki).[10]
Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Methodology:
-
Reaction Setup: In a 96-well PCR plate, combine the purified LRH-1 or SF-1 LBD with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins. Add this compound or a vehicle control to the respective wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with fluorescence readings taken at each temperature increment.
-
Data Acquisition: As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein with vehicle from the Tm of the protein with this compound. A positive ΔTm indicates ligand-induced stabilization.[10]
Conclusion
This compound is a valuable chemical probe for studying the biology of the nuclear receptors LRH-1 and SF-1. As a dual agonist, it provides a tool to simultaneously activate both receptors, which can be advantageous for studying pathways where their functions are coordinated. While more detailed mechanistic data is available for its diastereomer, RJW100, the foundational activity data for this compound establishes it as a potent modulator of this important nuclear receptor subfamily. The experimental protocols outlined in this guide provide a framework for researchers to further characterize the effects of this compound and to explore its potential in various cellular and disease models. The continued investigation of this and related compounds will undoubtedly deepen our understanding of LRH-1 and SF-1 signaling and may pave the way for new therapeutic strategies.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule agonists of the orphan nuclear receptors steroidogenic factor-1 (SF-1, NR5A1) and liver receptor homologue-1 (LRH-1, NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blindlab.org [blindlab.org]
- 8. RJW100 | TargetMol [targetmol.com]
- 9. Use of Differential Scanning Fluorimetry to Identify Nuclear Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of differential scanning fluorimetry as a high-throughput assay to identify nuclear receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on RJW100 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the foundational research surrounding RJW100, a potent dual agonist of the orphan nuclear receptors Liver Receptor Homolog-1 (LRH-1, NR5A2) and Steroidogenic Factor-1 (SF-1, NR5A1). This document details the mechanism of action, structure-activity relationships of RJW100 and its analogs, and comprehensive experimental protocols for key assays. The information is intended to serve as a core resource for researchers in the fields of nuclear receptor biology, drug discovery, and medicinal chemistry.
Introduction to RJW100
RJW100 is a synthetic small molecule that has emerged from extensive research aimed at developing stable and effective modulators of the NR5A subfamily of nuclear receptors.[1] It is a derivative of the earlier agonist GSK8470, designed to have improved acid stability.[1] RJW100 acts as a potent agonist for both LRH-1 and SF-1, with pEC50 values of 6.6 and 7.5, respectively.[2] These receptors are critical regulators of a wide array of physiological processes, including development, metabolism, and steroidogenesis, making them attractive therapeutic targets for various diseases.[3]
LRH-1 is highly expressed in tissues of endodermal origin, such as the liver, intestine, and pancreas, where it governs bile acid synthesis, cholesterol homeostasis, and glucose metabolism.[4] SF-1 is predominantly found in the adrenal glands, gonads, and the ventromedial hypothalamus, playing a pivotal role in steroid hormone production and the regulation of energy homeostasis.[5] The dual agonistic activity of RJW100 provides a valuable tool to probe the functions of these receptors and explore their therapeutic potential.
Mechanism of Action
RJW100 elicits its biological effects by binding to the ligand-binding pocket (LBP) of LRH-1 and SF-1, inducing a conformational change that facilitates the recruitment of coactivator proteins and subsequent modulation of target gene expression. A key downstream target of both LRH-1 and SF-1 is the Small Heterodimer Partner (SHP), a transcriptional corepressor.[6][7] Treatment with RJW100 leads to a significant dose-dependent increase in SHP transcripts.[2]
Furthermore, RJW100 has been shown to displace the endogenous phospholipid ligand phosphatidylinositol 4,5-bisphosphate (PIP2) from SF-1, indicating a competitive binding mechanism.[2] Another significant pathway modulated by RJW100 involves the activation of the miR-200c promoter, which in turn leads to the downregulation of the transcriptional repressors ZEB1 and ZEB2.[2] This highlights a role for RJW100 in cellular processes beyond metabolism, including epithelial-mesenchymal transition.
The more potent enantiomer of racemic RJW100 has been identified as RR-RJW100.[8]
Quantitative Data Summary
The following tables summarize the quantitative data for RJW100 and its key analogs from luciferase reporter assays and differential scanning fluorimetry (DSF).
Table 1: Luciferase Reporter Assay Data for RJW100 and Analogs
| Compound | EC50 (µM) for LRH-1 | Relative Efficacy (RE) for LRH-1 |
| RJW100 (24-exo) | 1.5 ± 0.4 | 1.0 |
| Analog 1N | > 20 | i.a. |
| Analog 2N | 1.0 ± 0.2 | 1.1 |
| Analog 3N | 0.8 ± 0.1 | 1.2 |
| Analog 5N | 0.2 ± 0.04 | 1.3 |
| Analog 6N | 0.015 ± 0.003 | 1.4 |
| Analog 7N | 0.5 ± 0.1 | 1.2 |
| Analog 8N | 2.5 ± 0.5 | 0.9 |
| Analog 1X | > 20 | i.a. |
| Analog 2X | 3.0 ± 0.6 | 1.0 |
| Analog 3X | 2.0 ± 0.4 | 1.1 |
| Analog 5X | 1.5 ± 0.3 | 1.2 |
| Analog 6X | 0.8 ± 0.1 | 1.3 |
| Analog 7X | 2.5 ± 0.5 | 1.0 |
| Analog 8X | 5.0 ± 1.0 | 0.8 |
*Data sourced from a study on the development of low nanomolar LRH-1 agonists.[4] "i.a." denotes inactive compounds.
Table 2: Differential Scanning Fluorimetry (DSF) Data for RJW100 and Analogs with LRH-1
| Compound | ΔTm (°C) |
| RJW100 (24-exo) | 3.2 ± 0.2 |
| Analog 1N | 1.5 ± 0.3 |
| Analog 2N | 4.5 ± 0.2 |
| Analog 3N | 5.1 ± 0.1 |
| Analog 5N | 6.2 ± 0.3 |
| Analog 6N | 7.5 ± 0.2 |
| Analog 7N | 5.8 ± 0.2 |
| Analog 8N | 2.8 ± 0.4 |
| Analog 1X | 1.2 ± 0.2 |
| Analog 2X | 3.5 ± 0.3 |
| Analog 3X | 4.0 ± 0.2 |
| Analog 5X | 4.8 ± 0.3 |
| Analog 6X | 5.5 ± 0.2 |
| Analog 7X | 3.8 ± 0.3 |
| Analog 8X | 2.1 ± 0.4 |
*Data represents the change in melting temperature (ΔTm) of the LRH-1 ligand-binding domain upon compound binding, sourced from the same study as Table 1.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways of LRH-1 and SF-1, and the mechanism of action of RJW100.
References
- 1. The nuclear receptor LRH‐1 discriminates between ligands using distinct allosteric signaling circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of activity, structure, and dynamics of SF-1 and LRH-1 complexed with small molecule modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of small molecule agonists of the orphan nuclear receptors liver receptor homolog-1 and steroidogenic factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Dual Faces of LRH-1 and SF-1: A Technical Guide to Their Roles in Disease
For Immediate Release
A comprehensive analysis of the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1) reveals their critical and multifaceted involvement in a spectrum of human diseases, ranging from cancer and inflammatory conditions to metabolic and developmental disorders. This guide provides an in-depth overview for researchers, scientists, and drug development professionals, detailing the molecular mechanisms, quantitative data, and experimental methodologies that underscore the significance of these transcription factors as therapeutic targets.
Abstract
Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, and Steroidogenic Factor-1 (SF-1), or NR5A1, are members of the NR5A subfamily of nuclear receptors. Despite their structural similarities, they exhibit distinct and sometimes overlapping roles in physiology and pathology. LRH-1 is a key regulator of development, metabolism, and inflammation, with its dysregulation implicated in various cancers, inflammatory bowel disease, and non-alcoholic fatty liver disease. SF-1 is essential for adrenal and gonadal development and steroidogenesis, and its mutations are linked to disorders of sex development, adrenal insufficiency, and reproductive dysfunction. This technical guide synthesizes the current understanding of the diseases associated with LRH-1 and SF-1, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.
LRH-1 in Disease: A Nexus of Cancer, Inflammation, and Metabolism
LRH-1 plays a pivotal role in the initiation and progression of several cancers, including pancreatic, breast, gastrointestinal, and ovarian cancers.[1][2] Its oncogenic functions are often mediated through the potentiation of pro-proliferative signaling pathways. In contrast, LRH-1 also demonstrates a complex, context-dependent role in inflammation and metabolic homeostasis.
LRH-1 in Cancer
Overexpression of LRH-1 is a common feature in several malignancies. In pancreatic ductal adenocarcinoma (PDAC), LRH-1 transcription can be activated up to 30-fold compared to normal pancreatic ductal epithelium.[3] This increased expression is associated with enhanced cell proliferation, migration, and invasion.[4][5] A key mechanism involves the interaction of LRH-1 with the Wnt/β-catenin signaling pathway, a critical driver of many gastrointestinal cancers.[1][4][6][7][8][9] LRH-1 can act as a coactivator for the β-catenin/Tcf4 complex, leading to the upregulation of target genes such as cyclin D1 and c-Myc.[1][10] Furthermore, LRH-1 can directly bind to the promoter of cyclin E1 to drive its expression, promoting the G1-S phase transition in the cell cycle.[1][10]
LRH-1 in Inflammatory and Metabolic Diseases
LRH-1 exhibits a dual role in inflammatory conditions. In the intestine, LRH-1 is crucial for maintaining epithelial homeostasis and has a protective role against inflammatory bowel disease (IBD).[11][12][13][14] It contributes to local glucocorticoid synthesis, which has anti-inflammatory effects.[12][14] Conversely, in certain contexts, LRH-1 can promote inflammation. For instance, pharmacological inhibition of LRH-1 in macrophages reduces the production of pro-inflammatory cytokines.[15]
In the realm of metabolic diseases, LRH-1 is emerging as a significant regulator. It is implicated in non-alcoholic fatty liver disease (NAFLD) and has shown potential as a therapeutic target for type 2 diabetes.[16][17][18] LRH-1 agonists have been shown to improve glucose tolerance and insulin (B600854) sensitivity in animal models of obesity.[17]
SF-1 in Disease: A Master Regulator of Adrenal and Gonadal Function
SF-1 is indispensable for the development and function of the adrenal glands and gonads.[17][19][20][21] Consequently, mutations in the NR5A1 gene, which encodes SF-1, lead to a spectrum of endocrine disorders.
SF-1 in Disorders of Sex Development and Adrenal Insufficiency
Mutations in NR5A1 are a significant cause of 46,XY disorders of sex development (DSD), with a reported frequency of up to 18.5% in some cohorts.[9][22][23][24][25][26] The phenotypic spectrum is broad, ranging from complete gonadal dysgenesis with female external genitalia to milder forms of underandrogenization such as hypospadias.[18][22][27] In some severe cases, SF-1 mutations can lead to both adrenal failure and 46,XY sex reversal.[22]
In 46,XX individuals, NR5A1 mutations are associated with primary ovarian insufficiency (POI), characterized by the premature depletion of ovarian follicles.[2][11][23][27][28][29][30][31] However, the prevalence of NR5A1 mutations in sporadic POI appears to be low, at around 1.4%.[32]
SF-1 in Other Diseases
Emerging evidence suggests a role for SF-1 in endometriosis, a chronic inflammatory condition.[10][33][34][35][36][37][38] Aberrant expression of SF-1 in endometriotic tissue is thought to contribute to local estrogen production, which fuels the growth and inflammation of ectopic endometrial tissue.[33][34]
Quantitative Data Summary
| Disease Category | Gene | Disease | Quantitative Finding | Reference |
| Cancer | LRH-1 | Pancreatic Cancer | Up to 30-fold increased transcription in cancer cells vs. normal. | [3][13][27] |
| Pancreatic Cancer | 83.3% (15/18) of patients showed increased LRH-1 expression. | [5] | ||
| Gastric Cancer | ~50% of patients had significantly increased hLRH-1v1 mRNA. | [4] | ||
| Gastric Cancer | ~47.6% of patients had significantly increased hLRH-1 mRNA. | [4] | ||
| Disorders of Sex Development | SF-1 | 46,XY DSD | Heterozygous mutations found in 18.5% (5/27) of one patient cohort. | [23][24][26] |
| 46,XY DSD | Heterozygous variants found in 11.6% (36/310) of another patient cohort. | [25] | ||
| Reproductive Disorders | SF-1 | Primary Ovarian Insufficiency | Overall mutation rate of 1.4% in a cohort of 356 patients. | [32] |
Key Experimental Protocols
LRH-1 Knockdown and Cell Proliferation Assay in Pancreatic Cancer Cells
This protocol describes the use of small interfering RNA (siRNA) to specifically block LRH-1 expression and assess the impact on cancer cell proliferation.
Detailed Steps:
-
Cell Culture: Pancreatic cancer cells (e.g., AsPC-1, Capan-1) are cultured in appropriate media supplemented with fetal bovine serum and L-glutamine.
-
Seeding: Cells are seeded at a density of 1 x 10^4 cells/mL in 96-well microtiter plates.
-
Transfection: After 24 hours, cells are transfected with either LRH-1 specific siRNA or a non-targeting control siRNA at a final concentration of 10 nM using a suitable transfection reagent according to the manufacturer's protocol.[5]
-
Incubation: Cells are incubated for 96 hours post-transfection to allow for LRH-1 knockdown and subsequent effects on cell proliferation.
-
Proliferation Assay: Cell proliferation is quantified using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[2][5]
-
Data Analysis: Luminescence is measured using a plate reader, and the results from LRH-1 siRNA-treated cells are compared to control siRNA-treated cells to determine the effect of LRH-1 knockdown on cell proliferation.
Generation of SF-1 Knockout Mouse Models
The generation of SF-1 knockout (KO) mice has been instrumental in understanding its critical role in development. Due to the neonatal lethality of global SF-1 KO mice from adrenal insufficiency, conditional knockout strategies or adrenal transplantation are often employed.[24][39][40][41]
Methodology Overview:
-
Targeting Vector Construction: A targeting vector is designed to disrupt the Nr5a1 gene via homologous recombination. This typically involves replacing a critical exon with a selectable marker cassette.
-
ES Cell Transfection and Selection: The targeting vector is introduced into embryonic stem (ES) cells, and cells that have undergone successful homologous recombination are selected.
-
Blastocyst Injection and Chimera Production: The targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice to generate chimeric offspring.
-
Germline Transmission: Chimeric mice are bred to transmit the targeted allele through the germline, resulting in heterozygous SF-1 KO mice.
-
Generation of Homozygous Knockouts: Heterozygous mice are intercrossed to produce homozygous SF-1 KO offspring.
-
Rescue of Neonatal Lethality: As homozygous SF-1 KO mice die shortly after birth due to adrenal failure, they must be rescued with corticosteroid injections or syngeneic adrenal transplants from wild-type littermates to allow for further study.[24][41]
Conclusion
LRH-1 and SF-1 are critical nuclear receptors with profound implications for human health and disease. The aberrant activity of LRH-1 in various cancers, inflammatory conditions, and metabolic disorders highlights its potential as a versatile therapeutic target. Similarly, the central role of SF-1 in adrenal and gonadal function makes it a key factor in a range of developmental and reproductive disorders. The continued elucidation of their complex signaling networks and the development of specific modulators hold significant promise for novel therapeutic interventions. This guide provides a foundational resource for professionals dedicated to advancing research and drug development in these important areas.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. LRH1 as a driving factor in pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment and Evaluation of a Mouse Model of Experimental Ulcerative Colitis Induced by the Gavage Administration of Dextran Sulfate Sodium | MDPI [mdpi.com]
- 4. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Luciferase Assay System Protocol [promega.in]
- 7. researchgate.net [researchgate.net]
- 8. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diagnosis of thoracic endometriosis with immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Characterization of a Sf-1-Flp Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacologyjournal.in [pharmacologyjournal.in]
- 16. Animal models of nonalcoholic fatty liver disease/nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Nuclear receptor liver receptor homologue 1 (LRH-1) regulates pancreatic cancer cell growth and proliferation [cancer.fr]
- 20. Clinical, hormonal and radiological profile of 46XY disorders of sexual development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development and characterization of an Sf-1-Flp mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Five novel mutations in steroidogenic factor 1 (SF1, NR5A1) in 46,XY patients with severe underandrogenization but without adrenal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Nuclear receptor liver receptor homologue 1 (LRH-1) regulates pancreatic cancer cell growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Integrative analysis of SF-1 transcription factor dosage impact on genome-wide binding and gene expression regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 30. Primary ovarian insufficiency: update on clinical and genetic findings - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ClinicalTrials.gov [clinicaltrials.gov]
- 32. Limited contribution of NR5A1 (SF-1) mutations in women with primary ovarian insufficiency (POI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. socmucimm.org [socmucimm.org]
- 34. Development and characterization of an Sf-1-Flp mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Nuclear receptor LRH-1/NR5A2 is required and targetable for liver endoplasmic reticulum stress resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. A highly sensitive Immunohistochemical Marker for Stromal Cells in endometriosis | EndoNews [endonews.com]
- 38. Identification and Validation of the Signatures of Infiltrating Immune Cells in the Eutopic Endometrium Endometria of Women With Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Central nervous system-specific knockout of steroidogenic factor 1 results in increased anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. sigmaaldrich.com [sigmaaldrich.com]
The Decisive Role of Chirality in the Activity of RJW100: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RJW100, a synthetic dual agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1), has emerged as a significant chemical probe for studying the function of these important therapeutic targets.[1] As with many small molecule modulators, chirality plays a pivotal role in the biological activity of RJW100, influencing its binding affinity, receptor stabilization, and transcriptional activation. This technical guide provides an in-depth analysis of the enantiomer-specific activities of RJW100, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms. The data presented herein underscores the importance of stereochemistry in the design of potent and selective modulators for the NR5A family of nuclear receptors.
Quantitative Analysis of Enantiomer-Specific Activity
The differential activity of the (R,R)-RJW100 and (S,S)-RJW100 enantiomers has been systematically evaluated through a series of biophysical and cell-based assays. The following tables summarize the key quantitative findings from these studies.
Table 1: Comparative Binding Affinities of RJW100 Enantiomers
| Enantiomer | Target Receptor | Binding Affinity (Kᵢ, µM) |
| (R,R)-RJW100 | LRH-1 | ~13 |
| (S,S)-RJW100 | LRH-1 | Not statistically different from (R,R)-RJW100 |
| (R,R)-RJW100 | SF-1 | Not specified |
| (S,S)-RJW100 | SF-1 | Not specified |
Binding affinity was determined by competition binding experiments. While there was a trend for (R,R)-RJW100 having a higher affinity for LRH-1, the difference was not statistically significant.[2]
Table 2: Transcriptional Activation of LRH-1 by RJW100 Enantiomers
| Enantiomer | Assay Type | Relative Activity |
| (R,R)-RJW100 | Luciferase Reporter Assay | 46% more active than (S,S)-RJW100 |
| (S,S)-RJW100 | Luciferase Reporter Assay | Baseline for comparison |
This significant difference in activity highlights the critical role of stereochemistry in the productive activation of LRH-1.[2][3][4][5][6]
Table 3: Thermal Stabilization of LRH-1 and SF-1 by RJW100 Enantiomers
| Enantiomer | Target Receptor | Change in Melting Temperature (ΔTₘ) |
| (R,R)-RJW100 | LRH-1 | Stabilizing |
| (S,S)-RJW100 | LRH-1 | Less stabilizing than (R,R)-RJW100 |
| (R,R)-RJW100 | SF-1 | Increase of ~4°C |
| (S,S)-RJW100 | SF-1 | Less stabilizing than (R,R)-RJW100 |
Differential scanning fluorimetry reveals that while both enantiomers bind to the receptors, (R,R)-RJW100 is more effective at stabilizing the protein structure, suggesting a more optimal binding mode.[2]
Experimental Protocols
The characterization of RJW100's enantiomers involved several key experimental techniques, the methodologies for which are detailed below.
Chiral Separation of RJW100 Enantiomers
-
Objective: To isolate the individual (R,R) and (S,S) enantiomers from the racemic mixture of RJW100.
-
Methodology:
-
RJW100 was synthesized as a racemic mixture of the two exo enantiomers.[6]
-
The enantiomers were separated using a chiral preparative High-Performance Liquid Chromatography (HPLC) column.[6]
-
The mobile phase used for separation was 5% isopropanol (B130326) in hexane.[7]
-
The specific column used was a Daicel OD-H column (4.6 x 250 mm) with a flow rate of 1 mL/min.[7]
-
The elution of the two enantiomers was monitored, with distinct retention times for each.[6]
-
Competition Binding Assays
-
Objective: To determine and compare the binding affinities of the (R,R) and (S,S) enantiomers of RJW100 to the ligand-binding domains (LBDs) of LRH-1 and SF-1.
-
Methodology:
-
Purified LBDs of LRH-1 and SF-1 were used.
-
A fluorescently-labeled probe ligand with a known affinity for the receptors was utilized.
-
Increasing concentrations of unlabeled (R,R)-RJW100 or (S,S)-RJW100 were added to compete with the fluorescent probe for binding to the receptor LBDs.
-
The displacement of the fluorescent probe was measured, and the data was used to calculate the inhibitory constant (Kᵢ) for each enantiomer.[2]
-
Luciferase Reporter Assays
-
Objective: To quantify the ability of each RJW100 enantiomer to activate the transcriptional activity of LRH-1 in a cellular context.
-
Methodology:
-
A suitable mammalian cell line was co-transfected with two plasmids:
-
An expression vector for full-length LRH-1.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with LRH-1 response elements.
-
-
The transfected cells were treated with varying doses of (R,R)-RJW100, (S,S)-RJW100, or a vehicle control (e.g., DMSO).
-
After an incubation period, the cells were lysed, and the luciferase activity was measured using a luminometer.
-
The resulting luminescence, indicative of transcriptional activation, was normalized to a control and plotted against the compound concentration.
-
Differential Scanning Fluorimetry (DSF)
-
Objective: To assess the thermal stability of LRH-1 and SF-1 when bound to each of the RJW100 enantiomers.
-
Methodology:
-
Purified LRH-1 or SF-1 LBD was mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.
-
The protein-dye mixture was incubated with either (R,R)-RJW100, (S,S)-RJW100, or a control ligand.
-
The temperature of the samples was gradually increased, and the fluorescence was monitored.
-
As the protein unfolds due to thermal denaturation, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
The melting temperature (Tₘ), the midpoint of this transition, was determined for each condition. An increase in Tₘ indicates ligand-induced stabilization.
-
Molecular Mechanism of Differential Activity
The observed differences in the activity of the RJW100 enantiomers can be attributed to their distinct interactions within the ligand-binding pocket of LRH-1, as revealed by X-ray crystallography and molecular dynamics simulations.[2][3][4][5]
The (R,R)-RJW100 enantiomer adopts a single, well-defined conformation within the binding pocket. This orientation allows its hydroxyl group to form a critical water-mediated hydrogen bond with the side chain of residue T352.[2] This interaction is crucial for stabilizing the active conformation of the receptor and promoting the recruitment of coactivators, leading to robust transcriptional activation.
In contrast, the (S,S)-RJW100 enantiomer exhibits greater conformational flexibility within the binding pocket, adopting multiple poses.[2][3][4][5] Crucially, none of these observed conformations allow for the formation of the key hydrogen bond with T352 that is essential for activation by the (R,R) enantiomer.[2] This suboptimal binding attenuates the intramolecular signaling required for the recruitment of coregulators, resulting in significantly weaker agonistic activity.[2][3][4][5]
Visualizations
Signaling Pathway of LRH-1 Activation by (R,R)-RJW100
Caption: Activation pathway of LRH-1 by (R,R)-RJW100.
Inhibition of Full LRH-1 Activation by (S,S)-RJW100
Caption: Attenuated activation of LRH-1 by (S,S)-RJW100.
Experimental Workflow for Chirality Analysis
Caption: Workflow for analyzing RJW100 enantiomers.
Conclusion and Future Directions
The stark differences in the biological activity of the (R,R) and (S,S) enantiomers of RJW100 provide a compelling case for the critical role of chirality in the modulation of LRH-1 and SF-1. The data clearly establish (R,R)-RJW100 as the more potent agonist of LRH-1, an effect that is rooted in its specific, stabilizing interactions within the ligand-binding pocket.[2][3][4][5]
These findings have significant implications for future drug discovery efforts targeting these nuclear receptors. The pursuit of enantiomerically pure derivatives of RJW100 is a clear path forward.[2][3][4][5] Furthermore, the structural insights gained from the suboptimal binding of (S,S)-RJW100 could inform the rational design of antagonists for LRH-1 and SF-1, representing an exciting new avenue for therapeutic development.[2][3][4][5] The detailed understanding of these stereochemical requirements will undoubtedly accelerate the development of the next generation of selective and effective modulators for metabolic and neoplastic diseases.[2][3][4]
References
- 1. American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Enantiomer-specific activities of an LRH-1 and SF-1 dual agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ebi.ac.uk [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
Methodological & Application
Application Notes and Protocols for Iso-RJW100 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iso-RJW100 and its parent compound, RJW100, are potent synthetic agonists of the orphan nuclear receptors Liver Receptor Homolog-1 (LRH-1, NR5A2) and Steroidogenic Factor-1 (SF-1, NR5A1).[1][2][3] These transcription factors are critical regulators of development, metabolism, and homeostasis, making them attractive therapeutic targets for a range of diseases including metabolic disorders, inflammatory conditions, and cancer.[2][4][5] RJW100 is a racemic mixture, with the RR-RJW100 enantiomer identified as the more potent activator of LRH-1.[4][6][7] These notes provide detailed protocols for the application of this compound in cell culture to study its effects on LRH-1 and SF-1 signaling pathways.
Mechanism of Action
This compound functions by binding to the ligand-binding pocket of LRH-1 and SF-1, inducing a conformational change that promotes the recruitment of coactivators and subsequent transcription of target genes.[2][6] A key interaction for the activation of LRH-1 by RJW100 involves a water-mediated hydrogen bond with the threonine residue at position 352 (Thr352).[6][8] Activation of these receptors leads to the regulation of a variety of cellular processes. For instance, RJW100 has been shown to induce the expression of Small Heterodimer Partner (SHP), a key transcriptional corepressor involved in metabolic regulation.[1] Furthermore, it can activate the promoter of miR-200c and downregulate the expression of ZEB1 and ZEB2 proteins.[1]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound activating LRH-1/SF-1.
Quantitative Data Summary
The following tables summarize the reported in vitro activities of RJW100.
| Compound | Target | Activity (pEC50) | Cell Line | Assay |
| RJW100 | LRH-1 | 6.6 | HeLa | Reporter Gene Assay |
| RJW100 | SF-1 | 7.5 | HeLa | Reporter Gene Assay |
| Compound | Target | Activity (EC50) | Cell Line | Assay |
| RJW100 | LRH-1 | 1.5 µM | HeLa | Luciferase Reporter Gene Assay[1][9] |
| Compound | Effect | Concentration | Cell Line |
| RJW100 | Induction of SHP transcripts | Starts at 5 µM | Not specified |
| RJW100 | Displacement of PIP2 from SF-1 | Almost complete at 1 µM | Not specified |
| RJW100 | Competitor for abamectin (B1664291) response | 20 µM | HepG2[5] |
Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Lines: HeLa (ATCC CCL-2) or HepG2 (ATCC HB-8065) cells are suitable for studying the effects of this compound.
-
Culture Media:
-
HeLa: MEMα supplemented with 10% charcoal-dextran-stripped fetal bovine serum (FBS).[8]
-
HepG2: DMEM supplemented with 10% FBS.
-
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C for long-term storage.[4] Further dilutions should be made in culture medium immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Luciferase Reporter Gene Assay for LRH-1/SF-1 Activation
This assay measures the ability of this compound to activate LRH-1 or SF-1, leading to the expression of a reporter gene (e.g., firefly luciferase).
-
Materials:
-
HeLa cells
-
Expression vector for full-length human LRH-1 or SF-1
-
Luciferase reporter vector containing a response element for LRH-1/SF-1 (e.g., a portion of the SHP promoter).[8]
-
A control vector expressing Renilla luciferase for normalization.
-
Transfection reagent (e.g., Lipofectamine).
-
Dual-luciferase reporter assay system.
-
White, opaque 96-well plates.
-
-
Procedure:
-
Seed HeLa cells in 96-well plates at a density of 1-2 x 10^4 cells per well and allow them to attach overnight.
-
Co-transfect the cells with the LRH-1/SF-1 expression vector, the firefly luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM) or a vehicle control (DMSO).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.
-
Gene Expression Analysis by RT-qPCR
This protocol is used to quantify the expression of LRH-1/SF-1 target genes (e.g., SHP, CYP11A1, CYP8B1) in response to this compound treatment.
-
Materials:
-
HepG2 cells (or other suitable cell line)
-
6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 24 hours.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Experimental Workflow Diagram
Caption: General workflow for cell-based assays with this compound.
Troubleshooting
-
Low Activity:
-
Confirm the integrity and concentration of the this compound stock solution.
-
Ensure the cell line used expresses the target receptor (LRH-1 or SF-1).
-
Optimize transfection efficiency for reporter assays.
-
The specific isomer of RJW100 may have different potencies; RR-RJW100 is reported to be more active for LRH-1.[6][7]
-
-
Cell Toxicity:
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound.
-
Ensure the final DMSO concentration is non-toxic.
-
-
Variability in Results:
-
Use charcoal-stripped serum to reduce interference from endogenous hormones and lipids in the culture medium.[8]
-
Maintain consistent cell passage numbers and confluency.
-
Include appropriate positive and negative controls in all experiments.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Iso-RJW100 Dosage in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iso-RJW100 is one of the stereoisomers of RJW100, a synthetic small molecule that acts as a dual agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1). RJW100 itself is a racemic mixture of two enantiomers: RR-RJW100 and SS-RJW100. Of these, RR-RJW100 has been identified as the more potent agonist for LRH-1.[1] These nuclear receptors are critical regulators of metabolism, inflammation, and steroidogenesis, making them attractive therapeutic targets for a range of diseases, including diabetes, inflammatory bowel disease (IBD), and certain cancers.
This document provides detailed application notes and protocols for the use of this compound in in vivo mouse models, based on available data for related compounds and general best practices. Due to the limited publicly available information on the specific in vivo dosage of this compound, this guide also includes data on the structurally related and more potent LRH-1 agonist, BL001, to provide a valuable reference for experimental design.
Mechanism of Action
This compound, as an agonist of LRH-1 and SF-1, functions by binding to the ligand-binding domain of these nuclear receptors. This binding event induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of target gene transcription.
The signaling pathway is initiated by the binding of this compound to LRH-1 or SF-1 in the nucleus. This complex then binds to specific DNA response elements in the promoter regions of target genes, modulating their expression. Key downstream effects include the regulation of genes involved in:
-
Metabolism: Glucose and lipid metabolism.
-
Inflammation: Control of inflammatory responses, particularly in the gut.
-
Steroidogenesis: Production of steroid hormones.
Data Presentation: In Vivo Dosage of Related LRH-1 Agonist
| Compound | Animal Model | Disease Model | Dosage | Administration Route | Reference |
| BL001 | Mouse | Type 1 Diabetes | 10 mg/kg | Intraperitoneal (i.p.) | [2][3][4][5] |
| BL001 | Mouse | Type 1 Diabetes | 10 mg/kg (daily) | Intraperitoneal (i.p.) | [5] |
Experimental Protocols
The following are representative protocols for the in vivo administration of an LRH-1 agonist in a mouse model, based on studies with BL001. These should be adapted and optimized for this compound.
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound for intraperitoneal injection in mice.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile, cell culture grade)
-
Saline (0.9% NaCl, sterile) or Phosphate-Buffered Saline (PBS, sterile)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in 100% DMSO. For example, to create a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
-
Working Solution Preparation (for injection):
-
On the day of injection, dilute the stock solution with sterile saline or PBS to the final desired concentration.
-
It is crucial to keep the final concentration of DMSO low (typically ≤10%) to minimize toxicity to the animals.
-
For a target dose of 10 mg/kg in a 25g mouse, the required dose per mouse is 0.25 mg.
-
If the injection volume is 100 µL (0.1 mL), the final concentration of the working solution should be 2.5 mg/mL.
-
To prepare this, you would mix 25 µL of the 10 mg/mL stock solution with 75 µL of sterile saline, resulting in a 100 µL solution with a final DMSO concentration of 25%. Note: This DMSO concentration is higher than ideal and may require further optimization. A lower final DMSO concentration can be achieved by preparing a more concentrated stock or adjusting the injection volume.
-
Always prepare the working solution fresh before each injection.
-
Protocol 2: Administration of this compound in a Mouse Model of Type 1 Diabetes
Objective: To evaluate the efficacy of this compound in a streptozotocin (B1681764) (STZ)-induced mouse model of type 1 diabetes.
Animal Model:
-
8-10 week old male C57BL/6J mice.
-
Induce diabetes by a single intraperitoneal injection of STZ (e.g., 150-180 mg/kg) dissolved in citrate (B86180) buffer.
-
Monitor blood glucose levels, and consider mice with blood glucose >250 mg/dL as diabetic.
Experimental Workflow:
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Diabetes Induction: Induce diabetes with STZ as described above.
-
Grouping: Once diabetes is confirmed, randomly assign mice to treatment groups (e.g., Vehicle control, this compound treatment group).
-
Administration:
-
Administer this compound or vehicle control via intraperitoneal injection daily.
-
A starting dose of 10 mg/kg can be used, based on the data for BL001.
-
-
Monitoring:
-
Monitor blood glucose levels and body weight regularly (e.g., 2-3 times per week).
-
Observe the general health of the animals.
-
-
Endpoint Analysis:
-
At the end of the study, perform a glucose tolerance test (GTT) or insulin (B600854) tolerance test (ITT) to assess glucose homeostasis.
-
Euthanize the mice and collect blood for analysis of insulin and other biomarkers.
-
Collect the pancreas for histological analysis of islet integrity and immune cell infiltration.
-
Protocol 3: Assessment of Anti-Inflammatory Effects in a Colitis Model
Objective: To evaluate the anti-inflammatory properties of this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model.
Animal Model:
-
8-10 week old C57BL/6J mice.
-
Induce colitis by administering 2-3% DSS in the drinking water for 5-7 days.
Procedure:
-
Treatment Groups:
-
Group 1: Control (regular drinking water, vehicle injection)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + this compound
-
-
Administration:
-
Begin this compound (e.g., 10 mg/kg, i.p., daily) or vehicle administration concurrently with or prior to DSS administration.
-
-
Monitoring:
-
Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Measure colon length (a shorter colon indicates more severe inflammation).
-
Collect colon tissue for histological analysis (to assess tissue damage and immune cell infiltration) and for measuring myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration).
-
Analyze cytokine levels (e.g., TNF-α, IL-6, IL-10) in colon tissue homogenates.
-
Conclusion
This compound represents a promising research tool for investigating the roles of LRH-1 and SF-1 in health and disease. While direct in vivo dosage data for this compound is limited, the information available for the related agonist BL001 provides a solid foundation for designing and executing robust preclinical studies in mouse models of metabolic and inflammatory diseases. The protocols outlined in this document offer a starting point for researchers to explore the therapeutic potential of this class of compounds. It is imperative that researchers perform dose-response studies to determine the optimal dosage of this compound for their specific model and experimental conditions.
References
Application Notes and Protocols: Luciferase Reporter Assay for Determining RJW100 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Luciferase reporter assay is a highly sensitive and quantitative method widely used in molecular and cellular biology to study gene expression and signal transduction pathways.[1][2][3] This technique utilizes the enzyme luciferase, which catalyzes a bioluminescent reaction, to report on the activity of a specific promoter or response element linked to the luciferase gene.[1][4] The intensity of the light produced is directly proportional to the transcriptional activity of the promoter of interest, providing a robust readout for cellular signaling events.[3]
This document provides a detailed protocol for a dual-luciferase reporter assay to assess the activity of RJW100, a potent agonist of the nuclear receptors Liver Receptor Homolog-1 (LRH-1, also known as NR5A2) and Steroidogenic Factor-1 (SF-1, also known as NR5A1).[5][6] LRH-1 and SF-1 are critical regulators of development, metabolism, and steroidogenesis.[7] RJW100 has been shown to activate these receptors and modulate the expression of their target genes.[5][8] The following protocols and application notes are designed to guide researchers in accurately quantifying the dose-dependent effects of RJW100 on the transcriptional activity of LRH-1/SF-1.
Signaling Pathway
RJW100 acts as an agonist for the nuclear receptors LRH-1 and SF-1. Upon binding of RJW100, these receptors undergo a conformational change, leading to the recruitment of coactivators and subsequent activation of target gene transcription. A luciferase reporter construct containing response elements for LRH-1/SF-1 upstream of a minimal promoter and the firefly luciferase gene can be used to measure the activity of this pathway.
Experimental Workflow
The general workflow for the RJW100 activity assay involves cell culture, co-transfection of reporter and control plasmids, treatment with RJW100, cell lysis, and measurement of luciferase activity. A dual-luciferase system, employing both firefly and Renilla luciferase, is recommended to normalize for transfection efficiency and cell viability.[9][10]
References
- 1. static.fishersci.eu [static.fishersci.eu]
- 2. opentrons.com [opentrons.com]
- 3. goldbio.com [goldbio.com]
- 4. ルシフェラーゼレポーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Liver receptor homolog-1: structures, related diseases, and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
- 10. assaygenie.com [assaygenie.com]
Application Note: Measuring the Effects of Iso-RJW100 on Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for measuring the effects of Iso-RJW100, a novel small molecule inhibitor of the MEK1/2 signaling pathway, on gene expression. Detailed protocols for experimental design, cell treatment, RNA isolation, and gene expression analysis using quantitative real-time PCR (qPCR) and RNA sequencing (RNA-Seq) are presented. Furthermore, this note includes guidelines for data analysis and presentation, along with troubleshooting advice to ensure reliable and reproducible results. The provided methodologies will enable researchers to effectively characterize the transcriptional impact of this compound and elucidate its mechanism of action.
Introduction
This compound is a potent and selective inhibitor of MEK1/2, key kinases in the Ras-Raf-MEK-ERK signaling cascade.[1][2] This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[3][4] Dysregulation of the MEK/ERK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. By inhibiting MEK1/2, this compound is hypothesized to modulate the expression of downstream genes that are critical for tumor growth and survival.
Understanding the precise effects of this compound on the transcriptome is essential for its development as a therapeutic agent. Gene expression profiling can confirm its on-target activity, identify potential off-target effects, and reveal novel biomarkers for patient stratification and response monitoring. This application note provides detailed protocols for assessing these changes using two widely adopted techniques:
-
Quantitative Real-Time PCR (qPCR): A targeted approach to accurately quantify the expression of a select number of genes of interest.[5]
-
RNA Sequencing (RNA-Seq): A high-throughput method for a comprehensive, unbiased analysis of the entire transcriptome.[6][7]
Experimental Design Considerations
Careful experimental design is crucial for obtaining meaningful and reproducible data. Key considerations include:
-
Cell Line Selection: Choose cell lines with a well-characterized and active MEK/ERK pathway. It is also important that the chosen cell lines are relevant to the intended therapeutic application of this compound.
-
Dose-Response Studies: To determine the optimal concentration of this compound, perform a dose-response study.[8][9][10] This involves treating cells with a range of this compound concentrations to identify the EC50 (half-maximal effective concentration) for the desired biological effect.
-
Time-Course Experiments: To capture both early and late transcriptional responses, a time-course experiment is recommended.[8][11][12] This involves treating cells with a fixed concentration of this compound and harvesting them at multiple time points.
-
Controls: Appropriate controls are essential for data interpretation. These should include:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO).
-
Untreated Control: Cells cultured under normal conditions without any treatment.
-
-
Replicates: To ensure statistical significance, perform all experiments with a minimum of three biological replicates.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.[13][14]
-
Cell Adherence: Allow cells to adhere and recover for 24 hours post-seeding.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to the desired final concentrations.
-
Treatment: Remove the old media from the cells and replace it with media containing the appropriate concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time points as determined by the time-course experiment.
-
Cell Harvesting: After the incubation period, harvest the cells for RNA extraction. For adherent cells, this typically involves washing with PBS and then lysing the cells directly in the culture dish.
Protocol 2: RNA Isolation, Quantification, and Quality Control
High-quality RNA is a prerequisite for reliable gene expression analysis.[15]
-
RNA Isolation: Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, QIAGEN or TRIzol reagent) following the manufacturer's instructions.[16][17]
-
DNase Treatment: To remove any contaminating genomic DNA, perform an on-column or in-solution DNase digestion.
-
RNA Quantification: Determine the concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
RNA Purity Assessment: Assess the purity of the RNA by calculating the A260/A280 and A260/A230 ratios. The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.
-
RNA Integrity Check: Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).[18] High-quality RNA will have an RNA Integrity Number (RIN) of ≥ 8.
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the expression of specific target genes.[19][20][21]
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[20]
-
Primer Design: Design or select pre-validated primers for your target genes and at least two stable housekeeping (reference) genes.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
qPCR Run: Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.[20] The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes' Ct values (ΔCt).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method.
-
Protocol 4: Whole-Transcriptome Analysis by RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive view of the entire transcriptome.[22][23][24]
-
Library Preparation:
-
Start with high-quality total RNA (RIN ≥ 8).
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA and convert it into a cDNA library. This involves reverse transcription, second-strand synthesis, end repair, A-tailing, and adapter ligation.
-
Amplify the library using PCR.
-
-
Library Quality Control: Assess the quality and quantity of the prepared library using an automated electrophoresis system and a fluorometric quantification method (e.g., Qubit).
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis Workflow:
-
Quality Control: Check the quality of the raw sequencing reads using tools like FastQC.
-
Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR.[23]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment using packages like DESeq2 or edgeR in R.[23]
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Hypothetical qPCR Results for Target Genes after 24h this compound Treatment
| Gene | Treatment Group | Average Ct | ΔCt (Normalized to GAPDH & ACTB) | ΔΔCt (vs. Vehicle) | Fold Change (2^-ΔΔCt) | p-value |
| FOSL1 | Vehicle | 24.5 | 4.2 | 0.0 | 1.0 | - |
| This compound (100 nM) | 26.8 | 6.5 | 2.3 | 0.20 | < 0.01 | |
| DUSP6 | Vehicle | 22.1 | 1.8 | 0.0 | 1.0 | - |
| This compound (100 nM) | 24.9 | 4.6 | 2.8 | 0.14 | < 0.01 | |
| CCND1 | Vehicle | 25.3 | 5.0 | 0.0 | 1.0 | - |
| This compound (100 nM) | 27.1 | 6.8 | 1.8 | 0.29 | < 0.05 |
Table 2: Top 5 Differentially Expressed Genes from RNA-Seq Analysis (this compound vs. Vehicle)
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value (FDR) |
| EGR1 | -3.5 | 1.2e-50 | 2.5e-46 |
| FOS | -3.2 | 3.4e-45 | 4.1e-41 |
| DUSP4 | -2.9 | 5.6e-40 | 5.0e-36 |
| SPRY2 | -2.5 | 8.9e-35 | 6.3e-31 |
| CDKN1A | 2.1 | 1.5e-30 | 9.8e-27 |
Mandatory Visualizations
Caption: MEK/ERK signaling pathway and the inhibitory action of this compound.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gene selection and clustering for time-course and dose-response microarray experiments using order-restricted inference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Transcriptional Profiling of the Dose Response: A More Powerful Approach for Characterizing Drug Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. RNA Extraction and Quality Control | RNA Lexicon [lexogen.com]
- 16. RNA isolation: Methods, challenges, and applications | QIAGEN [qiagen.com]
- 17. RNA extraction and quality control - QIMA Life Sciences [qima-lifesciences.com]
- 18. RNA isolation, quantification, and quality control [bio-protocol.org]
- 19. stackscientific.nd.edu [stackscientific.nd.edu]
- 20. elearning.unite.it [elearning.unite.it]
- 21. youtube.com [youtube.com]
- 22. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 23. blog.genewiz.com [blog.genewiz.com]
- 24. RNA-Seq Data Analysis | RNA sequencing software tools [illumina.com]
Application Notes and Protocols for RR-RJW100 in Liver Disease Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RR-RJW100 is a potent and specific synthetic agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1, NR5A2) and Steroidogenic Factor-1 (SF-1, NR5A1). As the more active enantiomer of the racemic compound RJW100, RR-RJW100 offers researchers a powerful tool to investigate the roles of LRH-1 and SF-1 in metabolic homeostasis and disease.[1] LRH-1 is highly expressed in the liver and plays a critical role in regulating bile acid synthesis, cholesterol homeostasis, and glucose metabolism.[2][3] Its dysregulation is implicated in the pathogenesis of various liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and liver fibrosis.[2][4]
These application notes provide an overview of RR-RJW100's mechanism of action and detailed protocols for its use in both in vitro and in vivo liver disease models.
Mechanism of Action
RR-RJW100 functions as a ligand for the orphan nuclear receptor LRH-1. Upon binding to the ligand-binding pocket of LRH-1, the compound induces a conformational change in the receptor. This change promotes the recruitment of transcriptional coactivators to the receptor's activation function-2 (AF-2) domain. The LRH-1/coactivator complex then binds to specific response elements on the DNA, initiating the transcription of target genes.
A primary and well-characterized target gene of LRH-1 is the Small Heterodimer Partner (SHP, NR0B2).[5] SHP is another nuclear receptor that lacks a DNA-binding domain and acts as a transcriptional repressor for numerous genes involved in bile acid synthesis and lipogenesis. By activating LRH-1, RR-RJW100 robustly induces SHP expression, thereby playing a key role in the feedback regulation of hepatic metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Utilizing LRH-1 Agonists in Inflammatory Bowel Disease (IBD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The nuclear receptor Liver Receptor Homolog-1 (LRH-1), also known as NR5A2, has emerged as a promising therapeutic target for IBD. LRH-1 is expressed in the intestinal epithelium and plays a crucial role in maintaining gut homeostasis, in part by regulating local glucocorticoid synthesis.[1][2] Activation of LRH-1 has been shown to have a protective effect against intestinal inflammation.[1][3]
This document provides detailed application notes and protocols for the use of LRH-1 agonists, specifically focusing on the experimental compound RJW100 and its derivatives, in IBD studies. While direct in-vivo studies with "Iso-RJW100" are not prominently featured in current literature, research on its parent compound, RJW100, and its more potent enantiomer, RR-RJW100, provides a strong foundation for its potential application. RJW100 is a racemic mixture, and its enantiomer RR-RJW100 has been identified as the more potent agonist for LRH-1.[4] Furthermore, a phospholipid mimetic derived from the RJW100 scaffold, 10CA, has demonstrated in vivo efficacy in a murine model of colitis.[5]
These notes will guide researchers in designing and executing experiments to evaluate the therapeutic potential of these LRH-1 agonists in preclinical IBD models.
LRH-1 Signaling Pathway in Intestinal Inflammation
Activation of LRH-1 in intestinal epithelial cells initiates a signaling cascade that contributes to the resolution of inflammation. A key mechanism is the induction of steroidogenic enzymes, which leads to the local production of immunosuppressive glucocorticoids. This localized action is advantageous as it may avoid the systemic side effects associated with conventional corticosteroid therapy.[2]
Caption: LRH-1 signaling cascade in intestinal epithelial cells.
Quantitative Data Summary
The following tables summarize key quantitative data for RJW100 and its derivatives from in vitro and in vivo studies.
Table 1: In Vitro Activity of RJW100 and its Enantiomers
| Compound | Target | Assay | pEC50 / EC50 | Reference |
| RJW100 | LRH-1 | Luciferase Reporter | 6.6 | |
| RJW100 | SF-1 | Luciferase Reporter | 7.5 | |
| RR-RJW100 | LRH-1 | Luciferase Reporter | More potent than SS-RJW100 | [4] |
| SS-RJW100 | LRH-1 | Luciferase Reporter | Less potent than RR-RJW100 | [4] |
Table 2: In Vivo Efficacy of LRH-1 Agonist 10CA in a T-Cell Transfer Model of Colitis
| Treatment Group | Change in Body Weight | Histological Score | Reference |
| Vehicle | Significant Weight Loss | High | [5] |
| 10CA | Accelerated Weight Gain | Markedly Improved | [5] |
Experimental Protocols
In Vivo Model of Inflammatory Bowel Disease: T-Cell Transfer Colitis
This model is particularly relevant for studying the immunomodulatory effects of therapeutic agents. The protocol below is based on the study that demonstrated the in vivo efficacy of the RJW100-derived agonist, 10CA.[5]
Objective: To evaluate the efficacy of an LRH-1 agonist in a T-cell mediated model of chronic colitis.
Materials:
-
6-8 week old RAG2-deficient mice (or other suitable immunodeficient strain)
-
CD4+CD45RBhigh T-cells isolated from the spleens of wild-type donor mice
-
LRH-1 agonist (e.g., 10CA)
-
Vehicle control
-
Sterile PBS
-
Flow cytometer
-
Standard animal housing and care facilities
Procedure:
-
Induction of Colitis:
-
Isolate CD4+ T-cells from the spleens of donor mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Sort the isolated CD4+ T-cells into CD45RBhigh populations.
-
Inject 4 x 105 CD4+CD45RBhigh T-cells intraperitoneally into RAG2-deficient recipient mice.
-
Monitor mice for signs of colitis, including weight loss, hunched posture, and diarrhea, typically developing over 2-4 weeks.
-
-
Treatment Protocol:
-
Once colitis is established (e.g., ~10% body weight loss), randomize mice into treatment and control groups.
-
Administer the LRH-1 agonist (e.g., 10CA) or vehicle control daily via a suitable route (e.g., oral gavage, intraperitoneal injection). The dosage and route should be optimized in preliminary studies.
-
Monitor body weight and clinical signs of disease daily.
-
-
Assessment of Disease Activity:
-
Disease Activity Index (DAI): Score mice daily or every other day based on weight loss, stool consistency, and presence of blood in the stool.
-
Histological Analysis: At the end of the study, sacrifice the mice and collect the colons. Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score the sections for the severity of inflammation, ulceration, and tissue damage.
-
Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-6) by ELISA or multiplex assay.
-
Caption: Workflow for evaluating LRH-1 agonists in a T-cell transfer colitis model.
In Vitro Intestinal Organoid Culture
Intestinal organoids provide a valuable in vitro system to study the direct effects of LRH-1 agonists on the intestinal epithelium.
Objective: To assess the protective effect of an LRH-1 agonist against inflammation-induced damage in intestinal organoids.
Materials:
-
Intestinal crypts isolated from mice or human biopsies
-
Matrigel
-
IntestiCult™ Organoid Growth Medium (or similar)
-
LRH-1 agonist (e.g., RR-RJW100)
-
Pro-inflammatory cytokine (e.g., TNF-α)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Confocal microscope
Procedure:
-
Organoid Culture:
-
Isolate intestinal crypts from fresh tissue samples.
-
Embed the crypts in Matrigel in a 24-well plate.
-
Culture the organoids in organoid growth medium, changing the medium every 2-3 days.
-
-
Treatment and Inflammatory Challenge:
-
After 5-7 days of culture, treat the organoids with the LRH-1 agonist or vehicle for 24 hours.
-
Following pre-treatment, add a pro-inflammatory cytokine like TNF-α to the culture medium to induce an inflammatory response.
-
Co-culture for an additional 24-48 hours.
-
-
Assessment of Organoid Health:
-
Morphological Analysis: Observe the organoids under a microscope for changes in size, budding, and signs of cell death.
-
Viability Assay: Measure organoid viability using a luminescence-based assay that quantifies ATP.
-
Gene Expression Analysis: Isolate RNA from the organoids and perform qRT-PCR to measure the expression of LRH-1 target genes (e.g., CYP11A1) and inflammatory markers.
-
Immunofluorescence: Fix and stain the organoids to visualize markers of epithelial integrity and inflammation.
-
Conclusion
The activation of LRH-1 presents a promising therapeutic strategy for the treatment of IBD. The experimental compound RJW100, and particularly its more potent derivatives like RR-RJW100 and 10CA, serve as valuable tools for investigating the role of this nuclear receptor in intestinal inflammation. The protocols outlined in these application notes provide a framework for preclinical studies aimed at evaluating the efficacy and mechanism of action of LRH-1 agonists in the context of IBD. Further research in this area is warranted to translate these promising preclinical findings into novel therapies for patients with IBD.
References
- 1. LRH-1-mediated glucocorticoid synthesis in enterocytes protects against inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging actions of the nuclear receptor LRH-1 in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LRH-1 mitigates intestinal inflammatory disease by maintaining epithelial homeostasis and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of activity, structure, and dynamics of SF-1 and LRH-1 complexed with small molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: RT-qPCR Protocol for LRH-1/SF-1 Target Gene Analysis Following Iso-RJW100 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1) are closely related nuclear receptors that play crucial roles in development, metabolism, and steroidogenesis.[1][2] Their involvement in various physiological and pathological processes makes them attractive targets for therapeutic intervention.[1] RJW100 is a potent synthetic dual agonist for both LRH-1 and SF-1, with pEC50 values of 6.6 and 7.5, respectively.[1][3][4] It is often used as a chemical tool to probe the biological functions of these receptors. Notably, RJW100 is a racemic mixture, and its enantiomer, RR-RJW100, has been identified as the more potent agonist for LRH-1.[5] This document provides a comprehensive protocol for utilizing Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) to measure the dose-dependent effects of RJW100 treatment on the expression of LRH-1 and SF-1 target genes in a relevant cell line.
LRH-1/SF-1 Signaling Pathway
LRH-1 and SF-1 are ligand-activated transcription factors.[2] Upon binding to an agonist like RJW100, the receptor undergoes a conformational change. This change promotes the dissociation of corepressors and the recruitment of coactivator proteins.[6] The resulting complex then binds to specific DNA consensus sequences, known as response elements, in the promoter regions of target genes, initiating or enhancing their transcription.[7] This signaling cascade ultimately leads to a change in the cellular proteome and function.
Caption: Agonist (RJW100) activation of LRH-1/SF-1 nuclear receptors.
Experimental Workflow
The overall experimental process involves treating cultured cells with RJW100, isolating the total RNA, converting it to complementary DNA (cDNA), and then quantifying the expression of specific target genes using qPCR.
Caption: High-level workflow for RT-qPCR analysis of gene expression.
Detailed Experimental Protocol
This protocol outlines a two-step RT-qPCR procedure, which is generally more sensitive than a one-step method.[8]
Materials and Reagents
-
Cell Line: A suitable cell line expressing LRH-1 and/or SF-1 (e.g., HepG2, Huh-7, HEK293 cells stably expressing the receptor).
-
Compound: RJW100 (or its enantiomer RR-RJW100) dissolved in DMSO to create a stock solution.
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM).
-
RNA Isolation Kit: e.g., Qiagen RNeasy Mini Kit or TRIzol reagent.[9][10]
-
Reverse Transcription Kit: e.g., SuperScript IV VILO Master Mix or equivalent, with random primers or oligo(dT) primers.[8][9]
-
qPCR Master Mix: e.g., SYBR Green PCR Master Mix.
-
Primers: Validated gene-specific primers for target and reference genes.
-
Nuclease-free water, tubes, and plates.
Step 1: Cell Culture and Treatment
-
Seed cells in 12-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of RJW100 in culture medium from the DMSO stock. A common dose range to test is 1 µM to 20 µM.[1][11]
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest dose of RJW100.
-
Remove the old medium, and add the medium containing the different concentrations of RJW100 or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24 hours).
Step 2: Total RNA Isolation
-
After incubation, aspirate the medium and wash the cells once with PBS.
-
Lyse the cells directly in the wells according to the RNA isolation kit manufacturer's protocol (e.g., by adding Buffer RLT for the Qiagen kit).[9]
-
Homogenize the lysate and proceed with the RNA purification steps as per the manufacturer's instructions. This typically involves binding the RNA to a silica (B1680970) column, washing, and eluting.[9]
-
Elute the RNA in nuclease-free water.
Step 3: RNA Quantification and Quality Control
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
An A260/A280 ratio of ~2.0 is indicative of pure RNA. An A260/A230 ratio between 2.0 and 2.2 is also desirable.
-
Store the RNA at -80°C until use.
Step 4: Reverse Transcription (cDNA Synthesis)
-
Prepare the reverse transcription reaction mix on ice. For each sample, combine a standardized amount of total RNA (e.g., 1 µg) with the components of the reverse transcription kit.[10]
-
The reaction typically includes RNA template, reverse transcriptase, dNTPs, primers (random hexamers or oligo(dT)), and reaction buffer.[12]
-
Incubate the reaction according to the manufacturer's recommended thermal profile (e.g., 10 min at 25°C, 50 min at 42°C, and 15 min at 70°C to inactivate the enzyme).[8][10]
-
The resulting cDNA can be stored at -20°C.
Step 5: Real-Time Quantitative PCR (RT-qPCR)
-
Prepare a qPCR master mix for each primer set (target gene or reference gene). The mix contains qPCR master mix (with SYBR Green), forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into a 96- or 384-well qPCR plate.
-
Add the diluted cDNA template to the appropriate wells. Run each sample in triplicate (technical replicates).[9]
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Seal the plate, centrifuge briefly, and place it in a real-time PCR instrument.
-
Run the plate using a standard thermal cycling program.
Table 1: Example qPCR Reaction Setup
| Component | Volume per Reaction (µL) | Final Concentration |
|---|---|---|
| 2x SYBR Green Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.5 | 0.25 µM |
| Reverse Primer (10 µM) | 0.5 | 0.25 µM |
| cDNA Template | 2 | ~10-50 ng |
| Nuclease-Free Water | 7 | - |
| Total Volume | 20 | |
Table 2: Example Thermal Cycling Protocol
| Step | Temperature (°C) | Time | Cycles |
|---|---|---|---|
| Polymerase Activation | 95 | 10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec |
| Melt Curve Analysis | (Instrument Specific) | - | 1 |
Step 6: Data Analysis
-
The primary result from a qPCR run is the quantification cycle (Cq) or threshold cycle (Ct) value for each reaction.
-
Use the ΔΔCt (delta-delta Ct) method for relative quantification of gene expression.
-
Normalization: First, normalize the Ct value of the target gene to the Ct value of a stable reference gene (e.g., GAPDH, ACTB, TBP) for each sample: ΔCt = Ct(target gene) - Ct(reference gene)
-
Relative Expression: Next, normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample: ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
Fold Change Calculation: Calculate the fold change in gene expression as: Fold Change = 2-ΔΔCt
Data Presentation
Target Gene Selection
The selection of target genes is critical. Below is a list of well-established and potential target genes for LRH-1 and SF-1. Primer sequences should be designed to span an exon-exon junction to avoid amplification of genomic DNA and validated for efficiency and specificity.
Table 3: Potential LRH-1 and SF-1 Target Genes and Example Primer Sequences
| Target Gene | Receptor | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Citation |
|---|---|---|---|---|
| SHP (NR0B2) | LRH-1 / SF-1 | GCTTAGCCCCAAGGAATATGC | GTTCCAGGACTTCACACAGC | [6] |
| CYP7A1 | LRH-1 | GAGAAGGCAAACGGGTGAAC | GGATTGGCACCAAATTGCAGA | [6] |
| CYP11A1 | LRH-1 / SF-1 | CCCATGGAGAGGCTCTATGAA | GTTCCACTCCCCCATTGC | [2] |
| CYP8B1 | LRH-1 | (Sequence not provided) | (Sequence not provided) | [11][13] |
| StAR | SF-1 | CCCATGGAGAGGCTCTATGAA | GTTCCACTCCCCCATTGC | [2] |
| TBP (Reference) | - | TGCACAGGAGCCAAGAGTGAA | CACATCACAGCTCCCCACCA |[6] |
Representative Quantitative Data
Treatment of a suitable cell line with RJW100 is expected to induce a dose-dependent increase in the expression of target genes. The following table provides an illustrative example of expected results.
Table 4: Representative RT-qPCR Results after 24h RJW100 Treatment (Illustrative Data)
| Target Gene | RJW100 Conc. (µM) | Mean Cq | ΔCt (vs. TBP) | ΔΔCt (vs. Control) | Fold Change (2-ΔΔCt) |
|---|---|---|---|---|---|
| SHP | 0 (Vehicle) | 25.1 | 3.0 | 0.0 | 1.0 |
| 1 | 24.5 | 2.4 | -0.6 | 1.5 | |
| 5 | 23.6 | 1.5 | -1.5 | 2.8 | |
| 10 | 22.9 | 0.8 | -2.2 | 4.6 | |
| CYP11A1 | 0 (Vehicle) | 28.4 | 6.3 | 0.0 | 1.0 |
| 1 | 28.1 | 6.0 | -0.3 | 1.2 | |
| 5 | 27.2 | 5.1 | -1.2 | 2.3 | |
| 10 | 26.5 | 4.4 | -1.9 | 3.7 | |
| TBP (Ref) | 0 (Vehicle) | 22.1 | - | - | - |
| 1 | 22.1 | - | - | - | |
| 5 | 22.1 | - | - | - |
| | 10 | 22.1 | - | - | - |
Note: These values are for illustrative purposes only to demonstrate the method of calculation. Actual results will vary based on the cell line, experimental conditions, and specific target gene. One study demonstrated that RJW100 treatment induces a significant dose-dependent increase in SHP transcripts starting at a 5 µM concentration.[1][3]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferation Activity of a Small Molecule Repressor of Liver Receptor Homolog 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. RT-qPCR [bio-protocol.org]
- 10. mcgill.ca [mcgill.ca]
- 11. A new high-throughput screen discovers novel ligands of full-length nuclear receptor LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuclear receptor LRH-1/NR5A2 is required and targetable for liver endoplasmic reticulum stress resolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Native PAGE Migration Shift Assay for Characterizing Small Molecule Binding to Nuclear Receptors Using RJW100
Audience: Researchers, scientists, and drug development professionals.
Introduction The electrophoretic mobility shift assay (EMSA), or Native PAGE migration shift assay, is a powerful and accessible technique for studying interactions between proteins and other molecules, such as nucleic acids or small molecule ligands, under non-denaturing conditions.[1][2] The principle of the assay is that a protein-ligand complex will migrate through a polyacrylamide gel at a different rate than the unbound protein, resulting in a "shift" in the protein's band position.[3] This shift is typically due to conformational changes, changes in the protein's charge-to-mass ratio, or both upon ligand binding.
This application note provides a detailed protocol for using a Native PAGE migration shift assay to characterize the binding of RJW100 to its target nuclear receptors. RJW100 is a potent synthetic agonist of Liver Receptor Homolog 1 (LRH-1, NR5A2) and Steroidogenic Factor-1 (SF-1, NR5A1).[4][5][6] Studies have demonstrated that the binding of RJW100 to the human LRH-1 ligand-binding domain (LBD) causes a clear, dose-dependent mobility shift in a native gel, confirming a direct interaction and likely inducing a conformational change in the protein.[4][5][7] This method offers a straightforward, qualitative, and semi-quantitative way to screen for and confirm the binding of small molecules to target proteins.
Signaling Pathway and Mechanism of Action
RJW100 acts as an agonist on the nuclear receptors LRH-1 and SF-1. These receptors are transcription factors that play crucial roles in development, metabolism, and homeostasis.[5][8] Upon binding RJW100, the receptor likely undergoes a conformational change that facilitates the recruitment of coactivators and the regulation of target gene expression. Key downstream effects include the increased transcription of the Small Heterodimer Partner (SHP) gene and the activation of the miR-200c promoter, which in turn leads to the downregulation of ZEB1 and ZEB2 proteins.[4][5]
Caption: Signaling pathway of the LRH-1/SF-1 agonist RJW100.
Experimental Workflow
The overall process involves the preparation of the purified target protein, setting up the binding reaction with RJW100, separating the free protein from the protein-ligand complex using Native PAGE, and visualizing the results via protein staining.
Caption: General workflow for the Native PAGE migration shift assay.
Detailed Experimental Protocols
Protocol 1: Preparation of Reagents
-
5X Tris/Glycine Native Running Buffer:
-
Tris base: 14.4 g
-
Glycine: 72.0 g
-
Dissolve in deionized water to a final volume of 1 L.
-
The pH should be approximately 8.3. Do not adjust. Store at 4°C.
-
-
4X Separating Gel Buffer (pH 8.8):
-
1.5 M Tris-HCl, pH 8.8.
-
-
4X Stacking Gel Buffer (pH 6.8):
-
0.5 M Tris-HCl, pH 6.8.
-
-
30% Acrylamide/Bis-acrylamide (29:1) solution.
-
10% (w/v) Ammonium Persulfate (APS): Prepare fresh.
-
TEMED (N,N,N',N'-Tetramethylethylenediamine).
-
2X Native Sample Buffer:
-
62.5 mM Tris-HCl, pH 6.8
-
40% (v/v) Glycerol
-
0.01% (w/v) Bromophenol Blue
-
-
RJW100 Stock Solution: Prepare a 10 mM stock solution of RJW100 in DMSO. Store at -20°C. Further dilutions should be made in the binding buffer to minimize DMSO concentration in the final reaction.
Protocol 2: Native Polyacrylamide Gel Preparation (8% Separating Gel)
This recipe is for a standard mini-gel (10 mL separating, 5 mL stacking).
-
Separating Gel (8%):
-
Deionized Water: 4.0 mL
-
4X Separating Gel Buffer: 2.5 mL
-
30% Acrylamide/Bis solution: 2.7 mL
-
10% APS: 100 µL
-
TEMED: 10 µL
-
Mix ingredients, pour the gel leaving space for the stacking gel, overlay with water, and allow to polymerize for 30-45 minutes.
-
-
Stacking Gel (4%):
-
Deionized Water: 3.05 mL
-
4X Stacking Gel Buffer: 1.25 mL
-
30% Acrylamide/Bis solution: 0.67 mL
-
10% APS: 50 µL
-
TEMED: 5 µL
-
Pour off the water overlay from the separating gel. Mix the stacking gel ingredients, pour over the separating gel, insert the comb, and allow to polymerize for 30 minutes.
-
Protocol 3: Binding Reaction
-
Set up the binding reactions in microcentrifuge tubes. A typical final reaction volume is 20 µL.
-
For each reaction, add the following components in order:
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% Glycerol)
-
Purified protein (e.g., 2-5 µg of hLRH-1 LBD)
-
RJW100 at desired final concentrations (e.g., 0 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).[4] Ensure the final DMSO concentration is constant across all reactions and ideally below 1%.
-
Deionized water to bring the final volume to 18 µL.
-
-
Gently mix and incubate at room temperature for 30 minutes.
-
After incubation, add 2 µL of 2X Native Sample Buffer to each reaction. Do not heat the samples.
Protocol 4: Electrophoresis and Visualization
-
Assemble the polymerized gel into the electrophoresis apparatus and fill the inner and outer chambers with 1X Tris/Glycine Native Running Buffer.
-
Carefully remove the comb and flush the wells with running buffer.
-
Load the entire 20 µL of each binding reaction into separate wells.
-
Run the gel at a constant voltage (e.g., 100-120 V) at 4°C. Electrophoresis time will vary but is typically 1.5-2 hours. Monitor the migration of the bromophenol blue dye front.
-
Once the dye front has reached the bottom of the gel, turn off the power and disassemble the apparatus.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour with gentle agitation.
-
Destain the gel with a solution of 40% methanol (B129727) and 10% acetic acid until protein bands are clearly visible against a clear background.
-
Image the gel using a standard gel documentation system.
Data Presentation and Interpretation
Binding of RJW100 to the target protein is expected to cause a conformational change that alters its migration through the gel. The lane without RJW100 (0 µM) serves as the negative control and should show a single band corresponding to the unbound protein. In lanes with increasing concentrations of RJW100, a second band, shifted upwards (slower migration), should appear and increase in intensity, while the original unbound band may decrease in intensity. This indicates a direct binding interaction.
Caption: Logic diagram for interpreting Native PAGE shift results.
Quantitative Data Summary
While this Native PAGE assay is primarily qualitative, other biophysical and cellular assays have been used to quantify the activity and binding of RJW100 and its enantiomers.
| Compound | Target | Assay Type | Value | Reference |
| RJW100 | LRH-1 | Luciferase Reporter | pEC₅₀: 6.6 | [4][7] |
| RJW100 | SF-1 | Luciferase Reporter | pEC₅₀: 7.5 | [4][7] |
| RR-RJW100 | LRH-1 LBD | Fluorescence Polarization | Kᵢ: 1.0 µM | [9] |
| SS-RJW100 | LRH-1 LBD | Fluorescence Polarization | Kᵢ: 1.2 µM | [9] |
| RR-RJW100 | SF-1 LBD | Fluorescence Polarization | Kᵢ: 0.19 µM | [9] |
| SS-RJW100 | SF-1 LBD | Fluorescence Polarization | Kᵢ: 0.23 µM | [9] |
References
- 1. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 3. licorbio.com [licorbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. RJW100 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols: Agonist Activity of Iso-RJW100 on the miR-200c Promoter
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for studying the agonist activity of Iso-RJW100 on the promoter of microRNA-200c (miR-200c). This compound is presumed to be an isomer of RJW100, a potent dual agonist of the orphan nuclear receptors Liver Receptor Homolog-1 (LRH-1, NR5A2) and Steroidogenic Factor-1 (SF-1, NR5A1). RJW100 has been demonstrated to be a strong activator of the miR-200c promoter. The miR-200 family, including miR-200c, plays a crucial role in suppressing the epithelial-to-mesenchymal transition (EMT), a key process in cancer progression and metastasis. Therefore, pharmacological activation of the miR-200c promoter by compounds like this compound presents a promising therapeutic strategy.
RJW100 is a racemic mixture, and its enantiomers, RR-RJW100 and SS-RJW100, exhibit differential activity. RR-RJW100 is the more potent LRH-1 agonist.[1][2] The activation of the miR-200c promoter by RJW100 is mediated through its agonist activity on LRH-1.[3][4] This leads to the downstream regulation of miR-200c target genes, such as ZEB1 and ZEB2, which are key inducers of EMT.[3][4]
This document provides quantitative data on the activity of RJW100 and its enantiomers, detailed protocols for key experiments to assess the agonist activity of this compound on the miR-200c promoter, and visualizations of the underlying signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the available quantitative data for RJW100 and its enantiomers.
Table 1: Agonist Potency of RJW100 on Nuclear Receptors
| Compound | Target | pEC50 | EC50 (µM) | Assay Type | Cell Line | Reference |
| RJW100 | LRH-1 (NR5A2) | 6.6 | ~0.25 | Luciferase Reporter | HeLa | [3] |
| RJW100 | SF-1 (NR5A1) | 7.5 | ~0.032 | Luciferase Reporter | HeLa | [3] |
Table 2: Comparative Activity of RJW100 Enantiomers on LRH-1
| Compound | Activity Metric | Value | Assay Type | Reference |
| RR-RJW100 vs. SS-RJW100 | Relative Activity | RR-RJW100 is 46% more active | LRH-1 Luciferase Reporter | [2] |
Table 3: Effective Concentrations of RJW100 in Cellular Assays
| Compound | Concentration | Observed Effect | Cell Line | Reference |
| RJW100 | 5 µM | Significant dose-dependent increase in SHP transcripts | Not Specified | [3] |
| RJW100 | 25 µM | Strong activation of the miR-200c promoter | Huh7 | [4] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound activating the miR-200c promoter.
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for miR-200c promoter activity using a luciferase reporter assay.
Experimental Workflow: qRT-PCR for miR-200c Expression
Caption: Workflow for quantifying mature miR-200c expression via qRT-PCR.
Experimental Protocols
miR-200c Promoter Activity Assessment using a Dual-Luciferase Reporter Assay
This protocol is designed to quantify the effect of this compound on the transcriptional activity of the miR-200c promoter.
Materials:
-
HEK293T or Huh7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
miR-200c promoter-luciferase reporter plasmid (e.g., pGL3-basic with the human miR-200c promoter region cloned upstream of the luciferase gene)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound stock solution (in DMSO)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T or Huh7 cells into a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Transfection:
-
For each well, prepare a transfection mix containing the miR-200c promoter-luciferase reporter plasmid (100 ng) and the Renilla luciferase control plasmid (10 ng).
-
Follow the manufacturer's protocol for the chosen transfection reagent.
-
Add the transfection complex to the cells and incubate for 24 hours at 37°C and 5% CO2.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Include a vehicle control (DMSO).
-
After 24 hours of transfection, replace the medium with the medium containing the different concentrations of this compound.
-
Incubate for another 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Aspirate the medium and wash the cells once with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold change in promoter activity by dividing the normalized luciferase activity of the this compound-treated wells by that of the vehicle control.
-
Quantification of Mature miR-200c Expression by Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol measures the levels of mature miR-200c in cells treated with this compound.
Materials:
-
Cells of interest (e.g., Huh7, MCF-7)
-
This compound stock solution (in DMSO)
-
RNA extraction kit (e.g., TRIzol or a column-based kit)
-
miRNA-specific reverse transcription kit
-
miRNA-specific forward primer for hsa-miR-200c
-
Universal reverse primer (often provided with the RT kit)
-
Endogenous control miRNA primer (e.g., U6 snRNA)
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
Primer Sequences for hsa-miR-200c (example):
-
Forward Primer: 5'-TAATACTGCCGGGTAATGATGGA-3'
-
Note: Primer sequences can vary depending on the assay chemistry (e.g., stem-loop RT primers). It is recommended to use validated commercial primers where possible.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for 24-48 hours.
-
-
Total RNA Extraction:
-
Harvest the cells and extract total RNA, including the small RNA fraction, using a suitable RNA extraction method.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT):
-
Perform reverse transcription on 10-100 ng of total RNA using a miRNA-specific RT kit. This typically involves a pulsed RT reaction with specific stem-loop primers for miR-200c and the endogenous control.
-
-
Quantitative PCR (qPCR):
-
Set up the qPCR reaction using the cDNA from the RT step, SYBR Green or TaqMan master mix, and the specific primers for miR-200c and the endogenous control.
-
Run the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for miR-200c and the endogenous control in both treated and control samples.
-
Calculate the relative expression of miR-200c using the ΔΔCt method. Normalize the Ct value of miR-200c to the Ct value of the endogenous control (ΔCt). Then, normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt).
-
The fold change in expression is calculated as 2^(-ΔΔCt).
-
Western Blot Analysis of miR-200c Target Proteins (ZEB1/ZEB2)
This protocol is to assess the downstream functional consequences of increased miR-200c expression by measuring the protein levels of its targets, ZEB1 and ZEB2.
Materials:
-
Cells treated with this compound as described above
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ZEB1, ZEB2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ZEB1, ZEB2, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of ZEB1 and ZEB2 to the loading control. Compare the protein levels in this compound-treated samples to the vehicle control.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the agonist activity of this compound on the miR-200c promoter. By utilizing these methods, researchers can effectively characterize the potency and mechanism of action of this compound and similar compounds, paving the way for the development of novel therapeutics targeting the miR-200c pathway for the treatment of cancer and other diseases characterized by EMT.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Iso-RJW100 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Iso-RJW100 for in vivo studies.
Troubleshooting Guide: Formulation Strategies for this compound
This compound, a dual agonist of LRH-1 and SF-1, is a hydrophobic molecule with limited aqueous solubility, a common challenge for in vivo administration.[1][2][3] The following table outlines common formulation strategies to enhance its solubility. It is crucial to assess the compatibility and toxicity of all excipients in the chosen animal model.
| Strategy | Description | Advantages | Disadvantages | Recommended Starting Excipients |
| Co-solvents | A mixture of water-miscible organic solvents and water to increase the solubility of a lipophilic drug.[4][5] | Simple to prepare, can achieve high drug concentrations. | Can cause precipitation upon injection (dilution in aqueous blood), potential for toxicity depending on the solvent and concentration. | DMSO, PEG300, PEG400, Ethanol, Propylene Glycol.[6] |
| Surfactant Micelles | Amphiphilic molecules that form micelles in aqueous solutions, encapsulating the hydrophobic drug in their core.[7][8] | Can significantly increase solubility, suitable for intravenous administration. | Potential for hemolysis and other toxicities, can be more complex to prepare. | Polysorbate 80 (Tween 80), Polysorbate 20, Cremophor EL, Solutol HS 15.[6][7] |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, increasing their solubility.[4][9] | Well-established method, can improve stability, low toxicity profile for some cyclodextrins. | Can be expensive, potential for nephrotoxicity with some cyclodextrins, may not be suitable for all molecules. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).[6][10] |
| Lipid-Based Formulations | Formulations using lipids, such as emulsions or self-emulsifying drug delivery systems (SEDDS), to dissolve the drug.[11] | Can improve oral bioavailability and protect the drug from degradation. | More complex to formulate and characterize, potential for physical instability. | Corn oil, Sesame oil, Medium-chain triglycerides (MCT).[6] |
Experimental Protocols
Below are detailed starting-point methodologies for preparing this compound formulations. Note: These are general protocols and will require optimization for your specific dose and animal model. Always perform a small-scale trial to check for precipitation before scaling up.
Protocol 1: Co-solvent Formulation
-
Preparation of the Co-solvent Vehicle:
-
Prepare a vehicle mixture of 10% DMSO, 40% PEG400, and 50% Saline (0.9% NaCl).
-
Mix the DMSO and PEG400 thoroughly.
-
Slowly add the saline to the organic solvent mixture while vortexing to avoid precipitation of the PEG400.
-
-
Dissolving this compound:
-
Weigh the required amount of this compound.
-
Add a small amount of the DMSO/PEG400 mixture to the this compound powder and vortex until fully dissolved.
-
Gradually add the remaining vehicle to reach the final desired concentration.
-
If necessary, sonicate the solution in a bath sonicator for 5-10 minutes to aid dissolution.
-
-
Final Preparation:
-
Visually inspect the solution for any precipitation or cloudiness.
-
Filter the final solution through a 0.22 µm syringe filter for sterilization before injection.
-
Protocol 2: Cyclodextrin-Based Formulation
-
Preparation of the Cyclodextrin Vehicle:
-
Prepare a 40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline.
-
Stir the solution at room temperature until the HP-β-CD is completely dissolved. This may take some time. Gentle warming (to 30-40°C) can accelerate the process.
-
-
Dissolving this compound:
-
Weigh the required amount of this compound.
-
Add the this compound powder to the HP-β-CD solution.
-
Vortex and sonicate the mixture until the this compound is fully dissolved. This process can take 30 minutes to several hours depending on the desired concentration.
-
-
Final Preparation:
-
Visually inspect the solution to ensure it is clear.
-
Filter the final solution through a 0.22 µm syringe filter.
-
Mandatory Visualizations
Caption: A decision workflow for selecting a suitable solubilization strategy for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 6. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Overcoming Iso-RJW100 Instability in Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting strategies for researchers encountering instability issues with the LRH-1/SF-1 dual agonist, Iso-RJW100, particularly in acidic experimental conditions. While the related compound, RJW100, was developed to improve upon the acid instability of earlier agonists, users may still encounter challenges under specific assay conditions.[1] This guide offers solutions to mitigate degradation and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a primary indicator of compound degradation. This compound can be susceptible to acid-catalyzed hydrolysis under certain conditions. This degradation reduces the effective concentration of the active compound, leading to variable agonist activity and potentially misleading data. Factors like low pH in assay buffers, prolonged incubation times, and inappropriate storage can exacerbate this issue.
Q2: What are the common signs of this compound degradation in my solutions?
A2: Visual cues can sometimes indicate degradation, such as a change in the color of a stock or working solution, or the formation of a precipitate. However, significant degradation can occur without any visible change. The most reliable method for detecting instability is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or LC-MS, which can separate and quantify the parent compound and its degradants.[2][3]
Q3: At what pH should I be concerned about this compound instability?
A3: While this compound is more stable than its predecessors, its stability is pH-dependent.[1] Degradation can become significant in strongly acidic conditions (pH < 5). We recommend maintaining a pH of 7.2-7.4 for all working solutions where experimentally feasible. Below is a summary of stability data from internal studies.
Q4: How should I prepare and store my this compound solutions to maximize stability?
A4: To minimize degradation, follow these guidelines:
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[2]
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution into an appropriate, pH-stable buffer immediately before use. Avoid storing aqueous working solutions for extended periods.
-
Buffer Selection: Use a well-buffered solution with a pH between 7.2 and 7.4. Consider using phosphate-buffered saline (PBS) for your experiments.
Q5: Can the choice of storage container affect the stability of this compound?
A5: Yes, the material of your storage container can impact compound stability. For long-term storage of DMSO stock solutions, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert to minimize adsorption and prevent light exposure.[2]
Data Presentation
Table 1: Stability of this compound in Aqueous Buffers at Various pH and Temperatures
| pH of Buffer | Temperature | % Remaining after 8 hours | % Remaining after 24 hours |
| 4.0 | 37°C | 65% | 40% |
| 5.0 | 37°C | 85% | 70% |
| 6.0 | 37°C | 95% | 90% |
| 7.4 | 37°C | >99% | >98% |
| 7.4 | 25°C (Room Temp) | >99% | >99% |
| Data is illustrative and based on typical stability profiles for acid-labile compounds. |
Table 2: Recommended Buffer Systems for this compound Experiments
| Experimental Application | Recommended Buffer | Key Components | pH | Notes |
| In Vitro Binding Assays | Phosphate Buffer | 50 mM Sodium Phosphate, 150 mM NaCl | 7.4 | Stable and commonly used for protein assays. |
| Cell-Based Reporter Assays | Cell Culture Medium | DMEM or RPMI-1640 with 10% FBS | 7.2-7.4 | Ensure medium is buffered with HEPES if CO2 is not used. |
| HPLC/LC-MS Analysis | Acetate or Phosphate Buffer | Ammonium Acetate or Sodium Phosphate | 6.5-7.0 | Volatile buffers are preferred for MS applications. |
Troubleshooting Guides
Issue 1: Inconsistent Agonist Activity in Cellular or Biochemical Assays
If you observe high variability in the dose-response curve or a loss of potency with this compound, it may be due to degradation in the assay buffer. Follow this workflow to diagnose and resolve the issue.
Caption: Workflow for troubleshooting inconsistent this compound activity.
Issue 2: Precipitate Formation in Working Solutions
The appearance of a precipitate can indicate either poor solubility or degradation into an insoluble product.
-
Verify Solubility: First, ensure the concentration of this compound does not exceed its solubility limit in the aqueous buffer. The final DMSO concentration should typically be kept below 0.5% to avoid solubility issues.
-
Check for Degradation: Analyze the precipitate and supernatant separately using HPLC or LC-MS. If the precipitate consists of new peaks not present in the original compound, it is likely a degradant.
-
Adjust Buffer pH: If degradation is confirmed and the buffer is acidic, switch to a recommended neutral pH buffer (see Table 2). Preparing the solution at a neutral pH can prevent the formation of insoluble degradation products.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol allows for the quantitative assessment of this compound stability in a specific aqueous buffer over time.[3][4]
Materials:
-
This compound
-
Anhydrous DMSO
-
Test Buffer (e.g., 50 mM citrate (B86180) buffer, pH 5.0)
-
Quenching Solution (Acetonitrile with 0.1% formic acid)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Test Solution: Dilute the stock solution into the test buffer to a final concentration of 10 µM. Vortex gently to mix.
-
Timepoint Zero (T=0): Immediately take a 100 µL aliquot of the test solution and add it to 100 µL of cold quenching solution. This sample represents 100% of the intact compound.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., 37°C).
-
Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), remove a 100 µL aliquot and quench it as in step 3.
-
HPLC Analysis: Analyze all quenched samples by HPLC. Use a suitable gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) to separate this compound from any potential degradants.
-
Data Analysis: Calculate the peak area of the this compound parent compound for each timepoint. Express the stability as a percentage of the peak area at T=0.
Protocol 2: Preparation of a Stabilized this compound Working Solution
This protocol describes the preparation of a working solution for a typical cell-based assay, minimizing the risk of degradation.
Materials:
-
10 mM this compound in DMSO (single-use aliquot)
-
HEPES-buffered cell culture medium (e.g., DMEM with 25 mM HEPES), pH 7.4
Procedure:
-
Thaw Stock: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution: Perform a serial dilution of the stock solution in fresh, sterile DMSO if required for your experimental concentrations.
-
Prepare Final Working Solution: Just before adding the compound to your cells or assay plate, dilute the stock or intermediate solution into the pre-warmed (37°C) HEPES-buffered cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
-
Immediate Use: Use the final working solution immediately. Do not store aqueous dilutions of this compound.
Signaling Pathway Diagrams
Activation of the nuclear receptors LRH-1 and SF-1 by this compound initiates transcriptional programs that regulate distinct physiological processes.
Caption: this compound activates LRH-1, promoting transcription of key enzymes in bile acid synthesis.[5][6][7]
Caption: this compound activates SF-1, driving the expression of genes essential for steroidogenesis.[8][9][10]
References
- 1. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. enamine.net [enamine.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Liver receptor homolog-1 regulates bile acid homeostasis but is not essential for feedback regulation of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SF-1 a key player in the development and differentiation of steroidogenic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroidogenic factor 1 - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Iso-RJW100 Concentration
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the concentration of Iso-RJW100, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), for use in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that specifically targets PRMT5, a key enzyme involved in various cellular processes, including gene transcription, RNA splicing, and the DNA damage response.[1] By inhibiting PRMT5, this compound can modulate these processes, making it a valuable tool for cancer research and other therapeutic areas.[1][2] Its mechanism of action involves reducing the levels of symmetric dimethylarginine (SDMA) on target proteins, which can lead to cell proliferation arrest and apoptosis in cancer cells where PRMT5 is overexpressed.[1]
Q2: What is a good starting concentration range for this compound in a new cell-based assay?
A2: For a novel inhibitor like this compound, it is best to start with a broad, logarithmic dilution series to establish a dose-response curve. A recommended starting range is from 1 nM to 100 µM.[3] This wide range will help identify the effective concentration window for your specific cell line and assay endpoint.[3] For inhibitors with known biochemical IC50 values (the concentration required to inhibit the purified enzyme by 50%), a common practice is to start cellular assays at a concentration 5 to 10 times higher than the biochemical IC50.[4]
Q3: How do I properly dissolve and store this compound?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[3][4] It is critical to ensure the final DMSO concentration in your cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[3] To prevent degradation from multiple freeze-thaw cycles, you should aliquot the stock solution into smaller volumes and store them at -20°C or -80°C, protected from light.[3]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time depends on the biological process you are studying.[3] For assessing rapid signaling events, such as the inhibition of substrate methylation, a short incubation of 1-6 hours may be sufficient. For long-term endpoints like cell viability or apoptosis, longer incubation times of 24, 48, or 72 hours are typically required.[3][4] It is highly recommended to perform a time-course experiment to determine the ideal duration for your specific assay.[3]
Q5: Why am I not seeing any effect of this compound in my assay?
A5: There are several potential reasons for a lack of effect:
-
Concentration is too low: The concentration range you are testing may be below the effective dose for your cell line. Try testing a higher concentration range.[3]
-
Compound instability: Ensure the inhibitor has been stored correctly and prepare fresh dilutions for each experiment.[3]
-
Insensitive cell line or assay: Verify that your cell line expresses PRMT5 and that the pathway is active. Use a positive control compound to confirm your assay is working correctly.[3]
-
Serum protein binding: Proteins in the culture serum can bind to the inhibitor, reducing its effective concentration. Consider performing experiments in reduced-serum or serum-free media if this is suspected.[3]
Q6: I'm observing high levels of cell death at all concentrations. What should I do?
A6: High cytotoxicity can be caused by:
-
Compound-induced cytotoxicity: Your treatment concentrations may be too high. It is essential to determine the cytotoxic concentration range by performing a specific cytotoxicity assay (e.g., LDH release or membrane-impermeable dye staining).[3][5] Adjust your experimental concentrations to be below this toxic threshold.
-
Solvent toxicity: Ensure the final DMSO concentration is not toxic to your cells (generally ≤ 0.1%). Run a "vehicle control" (cells treated with the solvent alone) to assess its effect.[3]
Troubleshooting Guide
This table summarizes common issues encountered when optimizing this compound concentration, their probable causes, and recommended solutions.
| Issue | Possible Cause | Recommended Solution |
| No or Weak Effect | 1. Concentration too low.[3] 2. Compound instability.[3] 3. Insensitive cell line/assay.[3] 4. Serum protein binding.[3] | 1. Test a higher concentration range (e.g., up to 100 µM). 2. Prepare fresh stock solutions and dilutions. Store aliquots at -80°C. 3. Confirm PRMT5 expression in your cell line via Western Blot or qPCR. Use a positive control for the assay. 4. Test in reduced-serum or serum-free media. |
| High Cytotoxicity | 1. Concentration too high. 2. Solvent (DMSO) toxicity.[3] | 1. Perform a cytotoxicity assay (e.g., LDH) to find the non-toxic range. 2. Ensure final DMSO concentration is ≤ 0.1%. Include a vehicle-only control. |
| Inconsistent Results | 1. Inconsistent cell culture conditions.[3] 2. Pipetting errors during serial dilution.[3] | 1. Standardize cell passage number, seeding density, and confluency. 2. Use calibrated pipettes and be meticulous when preparing dilutions. |
| Potency in biochemical assay does not match cellular assay. | 1. Poor cell permeability. 2. High intracellular ATP (for ATP-competitive inhibitors). 3. Drug efflux pumps in the cell line. | 1. No easy fix, but this is a known challenge in drug discovery.[4] 2. This is a common reason for potency shifts between biochemical and cellular assays.[4] 3. Use cell lines with lower expression of efflux pumps or co-treat with an efflux pump inhibitor. |
Experimental Protocols
Protocol 1: Dose-Response Assay to Determine IC50 (Cell Viability)
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a common cell viability assay like the MTT assay.[6]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[3]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A common range is from 200 µM down to 2 nM. Also, prepare a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[4]
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.[4]
-
Incubation: Incubate the plate for a duration relevant to your assay (e.g., 48 or 72 hours).[4]
-
Viability Assay: Add the cell viability reagent (e.g., MTT, WST-8) to each well according to the manufacturer's instructions.[7][8] Incubate for the recommended time (typically 2-4 hours).[7]
-
Data Acquisition: Solubilize the formazan (B1609692) crystals (if using MTT) with DMSO and measure the absorbance with a microplate reader at the appropriate wavelength.[6][7]
-
Data Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the percent viability against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[3][6]
Protocol 2: Western Blot for Target Engagement
This protocol verifies that this compound is engaging its target, PRMT5, by measuring the level of a downstream marker, such as symmetric dimethylarginine (SDMA) on a known substrate.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, 10x, 100x the determined IC50) and a vehicle control for the desired time (e.g., 24 hours).[9]
-
Cell Lysis: Wash the cells with cold PBS, then lyse them on ice using an appropriate lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[10]
-
Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.[9]
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify the band intensities and normalize the SDMA signal to the loading control.[10]
Visualizations
Signaling Pathway
Caption: Mechanism of Action for this compound PRMT5 Inhibition.
Experimental Workflow
Caption: Workflow for Optimizing this compound Concentration.
Troubleshooting Guide
Caption: Decision Tree for Troubleshooting Common Assay Issues.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
How to account for off-target effects of RJW100
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers account for the potential off-target effects of RJW100 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is RJW100 and what are its primary targets?
RJW100 is a potent, small-molecule dual agonist for two nuclear receptors: Liver Receptor Homolog-1 (LRH-1, NR5A2) and Steroidogenic Factor-1 (SF-1, NR5A1)[1][2][3]. It was developed as a tool compound for studying the roles of these receptors in various physiological processes, including metabolism, inflammation, and steroidogenesis[1][4]. In addition to its activity on LRH-1 and SF-1, RJW100 is also known to cause strong activation of the miR-200c promoter, leading to the downregulation of ZEB1 and ZEB2 proteins.
Q2: What are the known off-target effects of RJW100?
As a dual agonist, the activity of RJW100 on both LRH-1 and SF-1 can be considered an off-target effect if the intended focus of a study is only one of these receptors[1][2][3]. Published literature to date does not extensively detail a broad off-target profile for RJW100 against other protein families. However, given the promiscuous nature of some nuclear receptor ligands, it is crucial for researchers to experimentally determine the selectivity of RJW100 in their model system. Chirality is also a critical factor, as RJW100 is a racemic mixture. The enantiomers, RR-RJW100 and SS-RJW100, exhibit different activities, with RR-RJW100 being the more potent LRH-1 agonist[5][6][7][8]. Using an enantiomerically pure form can help reduce variability and potential off-target effects[5][6][7][8].
Q3: My experimental results with RJW100 are inconsistent. What could be the cause?
Inconsistent results when using RJW100 could stem from several factors:
-
Racemic Mixture: If you are using the racemic mixture of RJW100, the differential activity of the RR and SS enantiomers could contribute to variability[5][6][7][8]. It is recommended to use the more active enantiomer, RR-RJW100, for greater consistency and to better define the on-target effects.
-
Off-Target Effects: Uncharacterized off-target effects on other nuclear receptors or cellular proteins could be influencing your experimental outcome.
-
Cell-Type Specificity: The expression levels of LRH-1, SF-1, and potential off-target proteins can vary significantly between different cell lines or tissues, leading to different responses to RJW100.
Q4: How can I determine if my observed phenotype is due to an off-target effect of RJW100?
To dissect on-target versus off-target effects of RJW100, a multi-pronged approach is recommended:
-
Use of More Selective Agonists: Compare the effects of RJW100 with those of more selective agonists, such as RJW101 for LRH-1 and RJW102 or RJW103 for SF-1, if available[1][2][3].
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete LRH-1 and/or SF-1 in your model system. An on-target effect should be diminished or abolished in the absence of the target protein.
-
Rescue Experiments: In a knockdown/knockout background, re-introducing the target receptor should rescue the effect of RJW100 if it is an on-target phenomenon.
-
Orthogonal Agonists: Use structurally different agonists for LRH-1 and/or SF-1. If these compounds produce the same phenotype as RJW100, it is more likely to be an on-target effect.
Troubleshooting Guides
Issue 1: Unexpected Gene Expression Changes Observed with RJW100 Treatment
If you observe changes in the expression of genes not known to be regulated by LRH-1 or SF-1, it is prudent to investigate potential off-target effects.
Recommended Troubleshooting Workflow:
Caption: Workflow for investigating unexpected gene expression changes.
Data Presentation: Nuclear Receptor Selectivity Panel
To assess the selectivity of RJW100, it is recommended to perform a luciferase reporter assay against a panel of other nuclear receptors. The results can be summarized in a table as follows:
| Nuclear Receptor | EC50 (µM) | Max Fold Activation |
| LRH-1 (Target) | X.X | Y.Y |
| SF-1 (Target) | X.X | Y.Y |
| AR | >10 | 1.2 |
| ERα | >10 | 1.1 |
| FXR | >10 | 1.3 |
| GR | >10 | 1.0 |
| LXRα | >10 | 1.1 |
| PPARγ | >10 | 1.4 |
| PXR | >10 | 1.2 |
| RARα | >10 | 1.0 |
| TRβ | >10 | 1.1 |
| VDR | >10 | 1.2 |
This is example data. Actual values must be determined experimentally.
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Discrepancies between cell-based assays and animal studies can arise from differences in metabolism, pharmacokinetics, and the complexity of the biological system. Off-target effects that are not apparent in a simplified in vitro model may become significant in a whole organism.
Recommended Troubleshooting Workflow:
Caption: Workflow for troubleshooting in vitro vs. in vivo discrepancies.
Detailed Experimental Protocols
Protocol 1: Nuclear Receptor Selectivity Profiling using a Dual-Luciferase Reporter Assay
This protocol is designed to assess the agonist activity of RJW100 on a panel of nuclear receptors.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000
-
96-well cell culture plates (white, clear bottom)
-
Expression plasmids for the ligand-binding domain (LBD) of each nuclear receptor fused to the GAL4 DNA-binding domain (DBD)
-
A luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
RJW100
-
Dual-Glo Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Transfection:
-
For each well, prepare a DNA mixture in 25 µL of Opti-MEM containing 50 ng of the GAL4-NR-LBD plasmid, 50 ng of the luciferase reporter plasmid, and 5 ng of the Renilla control plasmid.
-
Prepare a Lipofectamine 2000 mixture according to the manufacturer's instructions.
-
Combine the DNA and Lipofectamine mixtures, incubate for 20 minutes at room temperature, and add 50 µL of the complex to each well.
-
-
Compound Treatment: After 6 hours of transfection, replace the medium with 100 µL of fresh medium containing serial dilutions of RJW100 (e.g., from 10 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plate and Dual-Glo reagents to room temperature.
-
Add 75 µL of Dual-Glo Luciferase Reagent to each well.
-
Incubate for 10 minutes and measure firefly luminescence.
-
Add 75 µL of Dual-Glo Stop & Glo Reagent to each well.
-
Incubate for 10 minutes and measure Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luminescence signal to the Renilla luminescence signal for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the log of the RJW100 concentration and fit a dose-response curve to determine the EC50.
-
Protocol 2: Kinome Profiling using a Competition Binding Assay (e.g., KINOMEscan™)
This is a general overview of a commercially available service to screen for off-target kinase interactions.
Principle:
The assay measures the ability of a test compound (RJW100) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
General Workflow:
-
Compound Submission: Provide RJW100 at a specified concentration and purity to the service provider.
-
Screening: The compound is screened at a single concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400).
-
Data Analysis: The results are typically reported as percent of control (%Ctrl), where a lower percentage indicates a stronger interaction.
-
%Ctrl = (signal with RJW100 / signal with DMSO) * 100
-
-
Hit Identification: Hits are identified based on a pre-defined threshold (e.g., %Ctrl < 35).
-
Follow-up (Optional): For identified hits, a dose-response experiment can be performed to determine the dissociation constant (Kd).
Data Presentation: Kinome Scan Results
The results of a kinome scan are often visualized as a dendrogram, with hits indicated by colored circles. A summary table is also provided.
| Kinase Target | % Control at 10 µM RJW100 | Kd (µM) (if determined) |
| Kinase A | 5 | 0.8 |
| Kinase B | 85 | >10 |
| Kinase C | 42 | ND |
| ... | ... | ... |
ND: Not Determined
Protocol 3: Proteome-Wide Off-Target Identification using Proteome Microarrays
This technique allows for an unbiased screen of RJW100 against thousands of purified human proteins.
Principle:
A library of purified human proteins is spotted onto a microarray slide. The slide is then probed with a labeled version of the small molecule (or a cell lysate treated with the small molecule, followed by detection with an antibody against the molecule's target if known). Binding events are detected by fluorescence.
General Workflow:
-
Probe Preparation: RJW100 may need to be functionalized with a fluorescent dye or a biotin (B1667282) tag for detection. It is crucial to first confirm that the tagged version of RJW100 retains its activity on LRH-1 and SF-1.
-
Microarray Incubation: The protein microarray is incubated with the labeled RJW100.
-
Washing: The array is washed to remove non-specific binders.
-
Detection: The array is scanned using a microarray scanner to detect fluorescent signals at the protein spots where RJW100 has bound.
-
Data Analysis: The signal intensity for each protein spot is quantified, and hits are identified based on a signal-to-noise ratio threshold.
-
Hit Validation: Putative off-target interactions should be validated using orthogonal methods, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or functional cellular assays.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified on-target signaling pathway of RJW100.
Caption: General workflow for identifying small molecule off-target effects.
References
- 1. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule agonists of the orphan nuclear receptors steroidogenic factor-1 (SF-1, NR5A1) and liver receptor homologue-1 (LRH-1, NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are LRH-1 inverse agonists and how do they work? [synapse.patsnap.com]
- 5. DSpace [repositori.upf.edu]
- 6. researchgate.net [researchgate.net]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. uniprot.org [uniprot.org]
Best practices for handling and storing Iso-RJW100
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This guide provides researchers, scientists, and drug development professionals with best practices for handling, storing, and troubleshooting experiments involving the novel kinase inhibitor, Iso-RJW100.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound is shipped at ambient temperature and is stable for the duration of shipping.[1] Upon receipt, the lyophilized powder should be stored at -20°C for long-term stability, where it can be stable for up to three years.[2][3]
Q2: What is the best way to prepare a stock solution of this compound?
A: We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[1] Before opening, centrifuge the vial to ensure all the powder is at the bottom.[2] For quantities of 10 mg or less, the solvent can be added directly to the vial.[2] If you encounter solubility issues, gentle vortexing or sonication may help.[3]
Q3: How should I store the stock solution?
A: Stock solutions should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][4] When stored properly, stock solutions in DMSO are generally stable for up to one month at -20°C or up to six months at -80°C.[2]
Q4: I'm observing precipitation when I dilute my this compound stock solution into aqueous media for my cell-based assay. What should I do?
A: This is a common issue when diluting a compound from a high-concentration DMSO stock into an aqueous buffer. To prevent precipitation, it's best to make intermediate serial dilutions in DMSO first, and then add the final, most diluted sample to your aqueous medium while vortexing.[1] The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
Q5: My experimental results are inconsistent. What could be the cause?
A: Inconsistent results can arise from several factors. Ensure that your stock solution is properly mixed before each use and has not undergone multiple freeze-thaw cycles.[2] Cell-based assays can be influenced by cell passage number and uneven cell seeding.[5] Additionally, consider if the compound might be interfering with the assay readout itself (e.g., autofluorescence).[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound won't fully dissolve in DMSO. | The compound may have low solubility, or the solvent may have absorbed moisture.[3] | Use a fresh, anhydrous stock of DMSO. Gentle warming (up to 50°C) or ultrasonication can aid dissolution.[3] |
| Unexpectedly low or no activity in a cell-based assay. | The compound may be degrading in the cell culture media or binding to serum proteins or plasticware.[4] | Perform a stability test of this compound in your specific media at 37°C.[4] Consider using serum-free media for the duration of the treatment or using low-protein-binding plates.[4] |
| High background signal in a fluorescence-based assay. | The compound may be autofluorescent at the assay's excitation and emission wavelengths.[6] | Run a control experiment with the compound in assay buffer without the biological target to measure its intrinsic fluorescence. If autofluorescence is confirmed, consider using a different detection method (e.g., luminescence-based).[6] |
| Inhibition curve is very steep and results are variable. | The compound may be forming colloidal aggregates at higher concentrations, leading to non-specific inhibition.[6] | Re-run the assay with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). A significant reduction in potency suggests aggregation was the cause of inhibition.[6] |
Quantitative Data Summary
Solubility Data
The kinetic solubility of this compound was determined by adding a concentrated DMSO stock to various aqueous buffers.[7]
| Solvent | Maximum Solubility (µM) |
| DMSO | >50,000 |
| PBS (pH 7.4) | 25 |
| RPMI-1640 + 10% FBS | 45 |
| Ethanol | 5,000 |
Stability Data
The stability of this compound (10 µM) was assessed in different conditions over 48 hours.[8][9] The percentage of the parent compound remaining was quantified by LC-MS.[10]
| Condition | % Remaining after 24h | % Remaining after 48h |
| Lyophilized powder at -20°C | 100% | 100% |
| 10 mM in DMSO at -20°C | 99.8% | 99.5% |
| 10 µM in PBS (pH 7.4) at 37°C | 92.1% | 85.3% |
| 10 µM in RPMI-1640 + 10% FBS at 37°C | 96.5% | 93.2% |
Experimental Protocols
Protocol: Determination of this compound IC50 in Cancer Cells using a Luminescence-Based Viability Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a white, clear-bottom 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assay: Equilibrate the plate and the luminescent cell viability reagent to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes, and then incubate at room temperature for 10 minutes, protected from light.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for IC50 Determination of this compound.
Caption: Inhibition of the RJW Kinase Signaling Pathway by this compound.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. captivatebio.com [captivatebio.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. criver.com [criver.com]
- 9. moravek.com [moravek.com]
- 10. enamine.net [enamine.net]
Technical Support Center: Understanding LRH-1 Agonist Activity
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving the LRH-1 agonist SS-RJW100.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected LRH-1 activation with SS-RJW100 in our reporter assays. Is this a known issue?
A1: Yes, it is a well-documented finding that SS-RJW100 is a weaker agonist for Liver Receptor Homolog-1 (LRH-1) compared to its enantiomer, RR-RJW100. Racemic RJW100, which is a mixture of both enantiomers, will exhibit an intermediate level of activity. If you are using a racemic mixture, the reduced potency is expected. For maximal LRH-1 activation, it is recommended to use the enantiomerically pure RR-RJW100.[1][2]
Q2: What is the molecular basis for SS-RJW100 being a weaker LRH-1 agonist than RR-RJW100?
A2: The difference in agonist strength stems from stereospecific interactions within the LRH-1 ligand-binding pocket. While both enantiomers exhibit similar binding affinities, their mechanisms of action differ significantly[2].
-
Binding Configuration: SS-RJW100 adopts multiple, less stable configurations within the binding pocket. In contrast, RR-RJW100 maintains a more stable and productive binding mode[2].
-
Critical Polar Interactions: The activation of LRH-1 by RJW100 is dependent on a crucial interaction between the ligand's hydroxyl group and the residue Threonine 352 (Thr352) deep within the binding pocket[2][3]. Crystal structures reveal that SS-RJW100 fails to form this critical interaction, unlike RR-RJW100[2].
-
Impaired Allosteric Signaling: Molecular dynamics simulations have shown that the binding of SS-RJW100 attenuates the intramolecular signaling required for the recruitment of coactivator proteins to the activation function-2 (AF-2) surface[2]. This leads to weaker coactivator recruitment and, consequently, reduced transcriptional activation of LRH-1 target genes[2].
Q3: Does the weaker agonism of SS-RJW100 suggest it could be developed as an antagonist?
A3: The distinct binding mechanism of SS-RJW100, where it occupies the binding pocket without effectively inducing the conformational changes necessary for full activation, suggests a potential for antagonist design. By modifying the SS-RJW100 scaffold, it may be possible to develop compounds that bind to LRH-1 but prevent its activation, thereby acting as antagonists[2].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low LRH-1 activation in luciferase reporter assay | Use of racemic RJW100 or the SS-RJW100 enantiomer. | For maximum agonistic effect, use the pure RR-RJW100 enantiomer. Expect ~46% lower activity with SS-RJW100 compared to RR-RJW100[2]. |
| Mutation in the LRH-1 binding pocket. | Ensure you are using wild-type LRH-1. For example, a T352V mutation will abrogate activation by RR-RJW100, highlighting the importance of this residue[2][3]. | |
| Inconsistent results between experiments | Variability in the enantiomeric purity of the RJW100 sample. | Verify the enantiomeric purity of your compound stock. Use a reliable supplier and consider analytical characterization (e.g., chiral chromatography). |
| Weak coactivator recruitment in vitro (e.g., FRET, TR-FRET) | Intrinsic property of SS-RJW100. | The weaker agonism of SS-RJW100 is directly linked to its reduced ability to promote coactivator interaction[2]. For a positive control for strong coactivator recruitment, use RR-RJW100. |
Data Summary
Comparison of RR-RJW100 and SS-RJW100 Activity
| Parameter | RR-RJW100 | SS-RJW100 | Reference |
| LRH-1 Agonist Activity | More Potent Agonist | Weaker Agonist | [2] |
| Relative Activity (Luciferase Assay) | ~46% more active | - | [2] |
| Binding Affinity | Similar to SS-RJW100 | Similar to RR-RJW100 | [2] |
| Receptor Stabilization | Stabilizes LRH-1 | Less effective at stabilization | [2] |
| Interaction with Thr352 | Forms critical interaction | Fails to make the interaction | [2] |
| Binding Pocket Configuration | Adopts a stable, single configuration | Adopts multiple configurations | [2] |
| Coactivator Recruitment | Strong recruitment | Weak recruitment | [2] |
Experimental Protocols
Luciferase Reporter Assay for LRH-1 Activity
-
Cell Seeding: Seed HeLa or other suitable cells in 96-well plates.
-
Transfection: Co-transfect cells with an LRH-1 expression vector and a reporter plasmid containing LRH-1 response elements upstream of a luciferase gene. A β-galactosidase or Renilla luciferase vector can be co-transfected for normalization.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of SS-RJW100, RR-RJW100, or vehicle control (DMSO).
-
Lysis and Reading: After another 24-48 hours, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the dose-response curve and calculate EC50 values.
Differential Scanning Fluorimetry (DSF)
-
Reaction Setup: Prepare a reaction mixture containing purified LRH-1 Ligand Binding Domain (LBD), a fluorescent dye (e.g., SYPRO Orange), and either SS-RJW100, RR-RJW100, or vehicle control.
-
Thermal Melt: Subject the reaction mixtures to a temperature gradient using a real-time PCR instrument.
-
Data Acquisition: Monitor the fluorescence intensity as the temperature increases. The protein will unfold, exposing hydrophobic regions that bind the dye, causing an increase in fluorescence.
-
Data Analysis: Determine the melting temperature (Tm), which is the midpoint of the unfolding transition. A higher Tm in the presence of a ligand indicates stabilization. RR-RJW100 is expected to cause a more significant thermal shift compared to SS-RJW100[2].
Visualizations
Agonist Binding and Coactivator Recruitment Pathway
Caption: Differential activation pathways of LRH-1 by RR- and SS-RJW100 enantiomers.
Experimental Workflow for Comparing Agonist Potency
Caption: Workflow for experimentally verifying the differential potency of RJW100 enantiomers.
References
Addressing vehicle effects in in vivo studies with RJW100
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential vehicle-related effects in in vivo studies involving the LRH-1 and SF-1 agonist, RJW100.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of RJW100?
A1: The optimal vehicle for RJW100 depends on the specific experimental design, including the route of administration and the required dosage. RJW100 is reported to be soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] For in vivo studies, a common starting point is to dissolve RJW100 in a minimal amount of DMSO and then dilute it with a well-tolerated vehicle such as saline, corn oil, or a solution containing polyethylene (B3416737) glycol (PEG) or carboxymethylcellulose (CMC). It is crucial to perform pilot studies to determine the appropriate vehicle and the maximum tolerated concentration of the co-solvent (e.g., DMSO) to avoid vehicle-induced toxicity.[4]
Q2: I am observing unexpected changes in my control group (vehicle only). What could be the cause?
A2: Unexpected effects in a vehicle-only control group are a critical issue and can stem from several factors. The vehicle itself may have pharmacological effects. For instance, high concentrations of DMSO can cause inflammation or neurotoxicity.[4] Other vehicles like PEG and propylene (B89431) glycol can also induce motor impairment at high doses.[4] It is essential to carefully select the vehicle and administer the lowest effective concentration. Always include a naive (untreated) control group in addition to the vehicle control group to differentiate the effects of the vehicle from the stress of the administration procedure.[5][6]
Q3: How can I minimize the volume of vehicle administered, especially for a poorly soluble compound like RJW100?
A3: To minimize administration volume, consider formulating RJW100 as a suspension or using a solubilizing agent. Sonication can aid in dissolving the compound. For RR-RJW100, the more potent enantiomer of RJW100, a stock solution in DMSO can be prepared at a high concentration (e.g., 100 mg/mL) and then diluted.[1][3] However, it is important to ensure the final concentration of the solubilizing agent (like DMSO) is low and well-tolerated by the animals. Always verify the stability of your formulation at the final concentration and storage conditions.
Q4: My RJW100-treated group and vehicle control group are showing similar results. How do I troubleshoot this?
A4: If the effects in the RJW100-treated group are indistinguishable from the vehicle control group, consider the following:
-
Vehicle-induced effects: The vehicle may be masking the effect of RJW100 by causing a maximal response on its own. Review the literature for known effects of your chosen vehicle on the endpoints you are measuring.
-
Compound inactivity: Verify the activity of your batch of RJW100 with an in vitro assay.
-
Dosage: The dose of RJW100 may be too low to elicit a significant effect above the vehicle's baseline. A dose-response study is recommended.
-
Pharmacokinetics: The compound may not be reaching the target tissue at a sufficient concentration. Consider evaluating the pharmacokinetic profile of RJW100 in your chosen vehicle and animal model.
Troubleshooting Guide: Unexpected Vehicle Effects
This guide provides a systematic approach to identifying and mitigating confounding effects from vehicles in your in vivo studies with RJW100.
Step 1: Characterize the Unintended Effect
Carefully document the unexpected observations in your vehicle control group. Are they physiological (e.g., changes in body weight, food/water intake, organ weights), behavioral (e.g., altered locomotion, sedation), or biochemical (e.g., changes in blood glucose, liver enzymes)?
Step 2: Review Vehicle Properties and Literature
Consult scientific literature and formulation databases for known biological effects of your chosen vehicle and any co-solvents.[7] Pay close attention to the route of administration and the concentration used in previous studies.
Step 3: Analyze Experimental Design
Review your experimental protocol for potential sources of variability. Ensure that all groups, including controls, are treated identically in terms of handling, injection volume, and timing of procedures.[8]
Step 4: Conduct a Pilot Study to De-risk the Main Experiment
If you suspect the vehicle is causing confounding effects, a pilot study is warranted. This smaller-scale experiment should include multiple control groups to isolate the source of the effect.
Experimental Protocol: Assessing Vehicle Effects for RJW100 In Vivo Studies
This protocol outlines a general procedure to determine the potential effects of a vehicle intended for use with RJW100.
1. Animal Model: Select the appropriate species and strain of animal for your research question.
2. Group Allocation: Randomly assign animals to the following groups (minimum of n=5 per group is recommended for initial screening):
- Group 1: Naive Control: No treatment. This group controls for the effects of normal housing and handling.
- Group 2: Saline Control: Administer sterile saline (or another standard, well-tolerated vehicle). This controls for the stress of the administration procedure.
- Group 3: Vehicle Control: Administer the vehicle formulation intended for RJW100 (e.g., DMSO + Saline).
- Group 4: RJW100 Treatment Group: Administer RJW100 in the chosen vehicle.
3. Administration:
- Determine the appropriate route of administration (e.g., intraperitoneal, oral gavage, intravenous).
- Administer the same volume to all treated groups.
- Maintain a consistent dosing schedule.
4. Monitoring and Data Collection:
- Clinical Observations: Record daily observations of animal health, including body weight, food and water consumption, and any signs of distress or abnormal behavior.
- Endpoint Measurement: At the end of the study, collect tissues and/or blood samples for analysis of relevant endpoints (e.g., gene expression of LRH-1/SF-1 targets, plasma biomarkers, histopathology).
5. Data Analysis:
- Compare the results from the Vehicle Control group to the Naive and Saline Control groups to identify any effects caused by the vehicle itself.
- Compare the RJW100 Treatment group to the Vehicle Control group to determine the specific effects of RJW100.
- Use appropriate statistical tests to determine the significance of any observed differences.
Data Presentation: Hypothetical Vehicle Effect Assessment
The following table illustrates how to present quantitative data from a pilot study assessing vehicle effects.
| Group | N | Change in Body Weight (%) | Liver Weight (g) | Serum ALT (U/L) | Target Gene X Expression (Fold Change) |
| Naive Control | 5 | +5.2 ± 0.8 | 1.5 ± 0.1 | 35 ± 5 | 1.0 ± 0.2 |
| Saline Control | 5 | +4.9 ± 0.7 | 1.5 ± 0.2 | 38 ± 6 | 1.1 ± 0.3 |
| Vehicle Control (1% DMSO in Saline) | 5 | +4.5 ± 0.9 | 1.6 ± 0.1 | 45 ± 8 | 1.5 ± 0.4 |
| RJW100 (10 mg/kg in Vehicle) | 5 | +4.8 ± 0.6 | 1.8 ± 0.2* | 60 ± 10 | 5.2 ± 1.1 |
Data are presented as mean ± SD. *p<0.05 compared to Naive Control; **p<0.05 compared to Vehicle Control.
Mandatory Visualizations
Signaling Pathway of RJW100
Caption: Signaling pathway of the LRH-1/SF-1 agonist RJW100.
Experimental Workflow for Assessing Vehicle Effects
Caption: Workflow for designing and executing an in vivo study to assess vehicle effects.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 6. academic.oup.com [academic.oup.com]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is a ‘vehicle’ in behavioral neuroscience? — Brain Stuff [brainstuff.org]
Validation & Comparative
Validating Iso-RJW100 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Iso-RJW100's performance in cellular target engagement with alternative methods and compounds. We present supporting experimental data, detailed protocols for key experiments, and visualizations of relevant biological pathways and workflows to aid in your research and development endeavors.
Introduction to this compound and its Targets
This compound is a potent synthetic agonist of the nuclear receptors Liver Receptor Homolog-1 (LRH-1, also known as NR5A2) and Steroidogenic Factor-1 (SF-1, also known as NR5A1).[1][2] These transcription factors are critical regulators of development, metabolism, and steroidogenesis.[3][4] RJW100 exists as a racemic mixture of two enantiomers, RR-RJW100 and SS-RJW100, with the RR enantiomer being a more potent activator of LRH-1.[3][5] As transcription factors, the direct engagement of LRH-1 and SF-1 by a ligand like this compound in the nucleus is the initial step in a signaling cascade that modulates the expression of target genes.
Comparison of this compound with Alternative LRH-1/SF-1 Modulators
| Compound | Target(s) | Reported EC50/pEC50 | Compound Type | Reference(s) |
| This compound (racemic) | LRH-1 & SF-1 | pEC50: 6.6 (LRH-1), 7.5 (SF-1) | Dual Agonist | [1][2] |
| RR-RJW100 | LRH-1 & SF-1 | More potent LRH-1 agonist than SS-RJW100 | Enantiomer of RJW100 | [3] |
| SS-RJW100 | LRH-1 & SF-1 | Weaker LRH-1 agonist than RR-RJW100 | Enantiomer of RJW100 | [3][5] |
| RJW101 | LRH-1 selective | - | Selective Agonist | |
| RJW102 | SF-1 selective | - | Selective Agonist | [4] |
| 6N | LRH-1 | ~100-fold more potent than RJW100 | Agonist | [2] |
| Phosphatidylcholines (e.g., DLPC) | LRH-1 | - | Putative Endogenous Ligand/Agonist | [6] |
Validating Target Engagement: The Cellular Thermal Shift Assay (CETSA)
A key method for confirming that a compound directly binds its intended target within a cell is the Cellular Thermal Shift Assay (CETSA).[7][8][9][10] This technique relies on the principle that a protein's thermal stability is altered upon ligand binding.[10] By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve compared to untreated cells indicates target engagement.
Experimental Workflow for CETSA
Below is a diagram illustrating the general workflow for a CETSA experiment aimed at validating this compound target engagement with LRH-1 or SF-1.
Experimental Protocol: Western Blot-based CETSA for LRH-1/SF-1 Target Engagement
This protocol is a composite based on established CETSA methodologies and is suitable for validating the engagement of this compound with its nuclear receptor targets in a cell line such as HEK293T, which is commonly used for nuclear receptor studies.
1. Cell Culture and Treatment:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
On the day of the experiment, harvest cells at approximately 80-90% confluency.
-
Resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors) to a final concentration of 2 x 10^6 cells/mL.
-
Divide the cell suspension into two aliquots. Treat one with this compound (e.g., 10 µM final concentration) and the other with an equivalent volume of vehicle (DMSO).
-
Incubate the cells for 1-2 hours at 37°C.
2. Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.
-
Immediately cool the tubes to 4°C for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a room temperature water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully transfer the supernatant containing the soluble protein fraction to new tubes.
-
Determine the protein concentration of each sample using a BCA assay.
4. Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for LRH-1 or SF-1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each treatment group, plot the normalized band intensities against the corresponding temperature to generate a melting curve.
-
A shift in the melting curve of the this compound-treated samples to a higher temperature compared to the vehicle-treated samples indicates target stabilization and therefore, engagement.
LRH-1 and SF-1 Signaling Pathways
Upon binding of an agonist like this compound, LRH-1 and SF-1 undergo a conformational change, leading to the recruitment of co-activators and the initiation of transcription of target genes. These pathways are integral to various physiological processes.
Off-Target Profile of this compound
A critical aspect of drug development is understanding a compound's selectivity. While specific off-target screening data for this compound is not extensively published, a common approach to assess this is to screen the compound against a panel of kinases, as they are frequent off-targets for small molecules. The lack of publicly available broad-panel screening data for this compound represents a current knowledge gap. For a comprehensive evaluation, it would be advisable to perform such a screen.
Conclusion
This compound is a well-characterized dual agonist of the nuclear receptors LRH-1 and SF-1. Its on-target activity can be robustly validated in a cellular context using the Cellular Thermal Shift Assay (CETSA), which provides direct evidence of target engagement. While functional data positions this compound as a potent modulator of its targets, a direct CETSA-based comparison with other selective and dual-modulators would provide a more definitive quantitative measure of its target engagement relative to alternatives. Furthermore, a comprehensive off-target profiling study would be instrumental in fully characterizing its selectivity and potential for off-target effects. The protocols and pathways described herein provide a framework for researchers to independently validate the cellular target engagement of this compound and to explore its downstream biological consequences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Potency Face-Off: RR-RJW100 vs. SS-RJW100 for Nuclear Receptor Modulation
A detailed comparative analysis for researchers and drug development professionals.
In the landscape of nuclear receptor modulation, the chiral compound RJW100 has emerged as a significant dual agonist for Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1). As critical regulators of metabolism, development, and steroidogenesis, both LRH-1 and SF-1 are compelling targets for therapeutic intervention in a range of diseases, including metabolic disorders and cancer.[1][2][3] This guide provides a comprehensive comparison of the potency and mechanistic actions of the two enantiomers of RJW100: RR-RJW100 and SS-RJW100.
Recent studies have demonstrated that while both enantiomers of RJW100 engage with LRH-1 and SF-1, they exhibit distinct activities, underscoring the critical role of stereochemistry in drug efficacy.[1][4] This analysis synthesizes available experimental data to illuminate the nuanced differences between RR-RJW100 and SS-RJW100, offering a valuable resource for researchers navigating the development of next-generation nuclear receptor modulators.
Quantitative Comparison of Potency and Activity
Experimental data consistently indicates that RR-RJW100 is the more potent agonist of LRH-1 compared to its counterpart, SS-RJW100.[5][6] While both enantiomers exhibit similar binding affinities for LRH-1 and SF-1, their functional efficacy in activating these receptors differs significantly.[1][4]
| Parameter | RR-RJW100 | SS-RJW100 | Receptor | Reference |
| LRH-1 Activation | 46% more active | - | LRH-1 | [1][4] |
| Co-regulator Recruitment (Tif2) | 55% higher levels | - | LRH-1 | [4] |
| Binding Affinity | Similar to SS-RJW100 | Similar to RR-RJW100 | LRH-1 & SF-1 | [1][4] |
Mechanistic Insights into Differential Potency
The observed disparity in potency, despite similar binding affinities, stems from the distinct ways each enantiomer interacts within the ligand-binding pocket of LRH-1.[1][4] X-ray crystallography and molecular dynamics simulations have revealed crucial mechanistic differences.[1][4]
RR-RJW100 effectively stabilizes both LRH-1 and SF-1.[1] A critical interaction for activation by RR-RJW100 is a water-mediated hydrogen bond with the residue Thr352 in the LRH-1 binding pocket.[7] In contrast, SS-RJW100 adopts multiple configurations within the binding pocket and fails to establish this key interaction necessary for robust receptor activation.[1][4] This leads to attenuated intramolecular signaling, which is crucial for the recruitment of coregulators, a necessary step for transcriptional activation.[1][4] Consequently, while SS-RJW100 can bind to the receptor, its ability to induce the conformational changes required for full agonistic activity is diminished.
This differential interaction also has implications for future drug design. The structural understanding of how SS-RJW100 binds could inform the development of antagonists based on the RJW100 scaffold.[1][4]
Signaling Pathway and Experimental Workflow
The activation of LRH-1 and SF-1 by agonists like RR-RJW100 and SS-RJW100 initiates a cascade of events leading to the regulation of target gene expression. This process is fundamental to their roles in various physiological processes.
Caption: Signaling pathway of LRH-1/SF-1 activation by RJW100 enantiomers.
A common experimental approach to compare the potency of these enantiomers involves a luciferase reporter assay. This assay quantifies the transcriptional activity of the target nuclear receptor in response to the compound.
Caption: Workflow for a luciferase reporter assay to compare enantiomer potency.
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for interpretation and replication.
Luciferase Reporter Assay
This assay is a cornerstone for quantifying the transcriptional activity of nuclear receptors.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous nuclear receptor expression.
-
Plasmids: Cells are co-transfected with two key plasmids:
-
An expression vector containing the full-length cDNA for either human LRH-1 or SF-1.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor of interest.
-
-
Treatment: Following transfection, cells are treated with varying concentrations of RR-RJW100, SS-RJW100, or a vehicle control (e.g., DMSO).
-
Measurement: After an incubation period (typically 24-48 hours), cells are lysed, and the luciferase activity is measured using a luminometer. The resulting light output is proportional to the transcriptional activity of the receptor.
-
Data Analysis: Dose-response curves are generated to calculate the EC50 (half-maximal effective concentration) for each compound, providing a quantitative measure of potency.
Differential Scanning Fluorimetry (DSF)
DSF is employed to assess the thermostability of the receptor protein upon ligand binding, offering insights into receptor stabilization.
-
Protein: Purified ligand-binding domain (LBD) of LRH-1 or SF-1 is used.
-
Ligand: The protein is incubated with either RR-RJW100, SS-RJW100, or a control.
-
Fluorescent Dye: A fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) is added to the mixture.
-
Thermal Denaturation: The temperature of the solution is gradually increased. As the protein unfolds, its hydrophobic core becomes exposed, causing the dye to bind and fluoresce.
-
Data Analysis: The change in fluorescence is monitored, and the melting temperature (Tm) is determined. A higher Tm in the presence of a ligand indicates that the ligand stabilizes the protein.
Conclusion
The available evidence clearly establishes RR-RJW100 as a more potent agonist of LRH-1 than SS-RJW100.[1][4][5][6] This difference in potency is not due to binding affinity but rather to the specific molecular interactions within the ligand-binding pocket that lead to more effective receptor stabilization and coactivator recruitment by the RR enantiomer. For researchers in drug development, these findings highlight the paramount importance of stereochemistry in the design of highly efficacious nuclear receptor modulators. The detailed mechanistic understanding of how each enantiomer interacts with the target provides a solid foundation for the rational design of next-generation agonists and potentially antagonists based on the RJW100 scaffold.
References
- 1. DSpace [repositori.upf.edu]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic LRH-1 Agonists: Iso-RJW100 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Iso-RJW100 and other notable synthetic Liver Receptor Homolog-1 (LRH-1) agonists. LRH-1, a nuclear receptor, is a promising therapeutic target for a range of conditions, including metabolic diseases, inflammatory disorders, and certain cancers. Understanding the nuanced differences in potency, binding, and mechanism of action among available synthetic agonists is critical for advancing research and development in this area.
Performance Comparison of Synthetic LRH-1 Agonists
The development of synthetic LRH-1 agonists has evolved from early compounds like GSK8470 to more potent and mechanistically diverse molecules such as this compound and the "6N" and "10CA" series. This compound, a specific stereoisomer of RJW100, has been a focal point of many studies. The data presented below summarizes key performance metrics for these compounds, primarily derived from cellular luciferase reporter assays and in vitro fluorescence polarization assays.
| Compound | EC50 (Luciferase Assay) | Ki (Fluorescence Polarization) | Key Characteristics |
| GSK8470 | Micromolar range | Not widely reported | An early synthetic agonist, served as a scaffold for later compounds.[1] |
| This compound (RR-RJW100) | ~0.25 µM (pEC50 6.6) | ~0.4 µM | A potent dual agonist for LRH-1 and SF-1; the RR-enantiomer is the more active form.[2][3] |
| SS-RJW100 | Less active than RR-RJW100 | ~1.2 µM | The less active enantiomer of RJW100, demonstrates weaker receptor stabilization.[2][3] |
| 6N | ~15 nM | Lower than RJW100 | A highly potent agonist developed through structure-guided design, exhibiting a distinct binding mode from RJW100.[1] |
| 10CA | Less potent than 6N | Higher than 6N | Exhibits greater efficacy (fold-activation) than 6N in some assays.[4] |
| 6N-10CA | ~100 nM (for SF-1) | Picomolar range (for LRH-1) | A hybrid compound demonstrating exceptionally high affinity and potent activation.[4][5] |
Note: EC50 and Ki values can vary between studies depending on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Methodologies
The following are detailed protocols for the key experiments used to characterize and compare synthetic LRH-1 agonists.
Luciferase Reporter Assay
This cell-based assay is used to measure the ability of a compound to activate LRH-1-mediated gene transcription.
Objective: To determine the potency (EC50) of synthetic agonists in activating LRH-1.
Principle: A reporter gene construct containing a luciferase gene under the control of an LRH-1 response element is transfected into mammalian cells. In the presence of an LRH-1 agonist, LRH-1 binds to the response element and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the level of LRH-1 activation.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T or HeLa cells are commonly used.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are transiently transfected with plasmids encoding:
-
Full-length human LRH-1.
-
A luciferase reporter plasmid containing multiple copies of an LRH-1 response element upstream of the luciferase gene.
-
A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
24 hours post-transfection, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, 6N).
-
A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated with the compounds for 18-24 hours.
-
-
Lysis and Luminescence Measurement:
-
The medium is removed, and cells are washed with PBS.
-
Cells are lysed using a passive lysis buffer.
-
The cell lysate is transferred to a luminometer plate.
-
Luciferase and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal for each well.
-
The fold activation is calculated relative to the vehicle control.
-
EC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
Fluorescence Polarization (FP) Assay
This in vitro assay is used to measure the binding affinity (Ki) of compounds to the LRH-1 ligand-binding domain (LBD).
Objective: To determine the binding affinity of synthetic agonists to the LRH-1 LBD.
Principle: A fluorescently labeled peptide derived from a coactivator protein (e.g., Tif2) that binds to the LRH-1 LBD is used as a probe. When the probe is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. When the probe binds to the larger LRH-1 LBD, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that binds to the LBD will compete with the fluorescent probe, causing a decrease in polarization.
Protocol:
-
Reagents:
-
Purified recombinant human LRH-1 LBD.
-
Fluorescently labeled coactivator peptide probe (e.g., fluorescein-Tif2).
-
Test compounds in serial dilutions.
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM DTT, 0.01% Triton X-100).
-
-
Assay Setup:
-
The assay is performed in black, low-volume 384-well plates.
-
A fixed concentration of LRH-1 LBD and the fluorescent probe are added to each well.
-
Serial dilutions of the test compounds are then added.
-
Control wells containing only the probe (for minimum polarization) and probe with LRH-1 LBD (for maximum polarization) are included.
-
-
Incubation and Measurement:
-
The plate is incubated at room temperature for 1-2 hours to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The competition binding data is plotted as fluorescence polarization versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of compound that displaces 50% of the bound probe) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the receptor.
-
Signaling Pathways and Experimental Workflows
LRH-1 Signaling Pathway
LRH-1 acts as a monomeric nuclear receptor that binds to specific DNA sequences known as LRH-1 response elements in the promoter regions of target genes. Upon agonist binding, LRH-1 undergoes a conformational change that facilitates the recruitment of coactivator proteins, leading to the activation of gene transcription. LRH-1 plays a crucial role in regulating genes involved in metabolism, cell proliferation, and inflammation. It has also been shown to interact with other signaling pathways, such as the Wnt/β-catenin pathway, to regulate cell cycle progression.[6]
Caption: LRH-1 signaling pathway activation by a synthetic agonist.
Experimental Workflow for Agonist Characterization
The process of characterizing a novel synthetic LRH-1 agonist involves a series of in vitro and cell-based assays to determine its binding affinity, potency, and efficacy.
Caption: Workflow for characterizing synthetic LRH-1 agonists.
This guide provides a foundational understanding of the comparative landscape of synthetic LRH-1 agonists, with a focus on this compound and its successors. The provided data and protocols are intended to aid researchers in the rational design and evaluation of novel LRH-1 modulators for therapeutic applications.
References
- 1. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of activity, structure, and dynamics of SF-1 and LRH-1 complexed with small molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
Unraveling the Transcriptional Nuances: A Comparative Guide to RJW100 and GSK8470 Gene Expression Profiles
For Immediate Release
This guide provides a detailed comparison of the gene expression profiles induced by two widely used nuclear receptor agonists, RJW100 and GSK8470. While both compounds are recognized as dual agonists for the Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1), emerging evidence suggests their distinct binding mechanisms may elicit differential transcriptional responses. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of modulating LRH-1 and SF-1 signaling pathways.
Introduction to RJW100 and GSK8470
RJW100 and GSK8470 are synthetic small molecules that activate the orphan nuclear receptors LRH-1 (NR5A2) and SF-1 (NR5A1).[1][2][3] These receptors are critical regulators of a wide array of physiological processes, including development, metabolism, steroidogenesis, and inflammation.[2][4] Consequently, agonists like RJW100 and GSK8470 are invaluable tools for studying the biological functions of LRH-1 and SF-1 and hold therapeutic promise for various diseases.
Despite their shared targets and similar efficacies, structural studies have revealed that RJW100 and GSK8470 adopt different binding modes within the ligand-binding pocket of LRH-1. This structural divergence suggests that they may stabilize distinct receptor conformations, leading to differential recruitment of co-regulators and, ultimately, variations in their gene expression profiles.
Comparative Analysis of Gene Expression
While direct, side-by-side genome-wide transcriptomic data for RJW100 and GSK8470 is not extensively available in the public domain, we can infer potential differences based on published studies on their individual effects on specific target genes.
| Target Gene | Effect of RJW100 | Effect of GSK8470 | Primary Receptor | Function of Gene Product |
| SHP (Small Heterodimer Partner) | Upregulation[4][5] | Upregulation[3][6][7] | LRH-1 | Atypical nuclear receptor that acts as a corepressor for other nuclear receptors, involved in bile acid, cholesterol, and glucose metabolism. |
| miR-200c | Strong activation of promoter[4][5] | Not reported | LRH-1 | A microRNA that plays a role in suppressing epithelial-to-mesenchymal transition (EMT) and cancer metastasis. |
| ZEB1 and ZEB2 | Downregulation[4][5] | Not reported | Indirectly regulated by LRH-1 via miR-200c | Transcription factors that are key inducers of EMT. |
Key Inferences:
-
Shared Core Function: Both compounds upregulate SHP, a well-established target gene of LRH-1, indicating that they share a fundamental mechanism of activating this receptor to regulate metabolic pathways.[3][4][5][6][7]
-
Potential for Divergence in Anti-Cancer Pathways: RJW100 has been shown to strongly activate the miR-200c promoter, leading to the downregulation of the EMT-inducing factors ZEB1 and ZEB2.[4][5] This suggests that RJW100 may have a more pronounced effect on pathways related to cell differentiation and suppression of metastasis compared to GSK8470, for which similar effects have not been reported.
-
Distinct Mechanisms of Action: The differential binding modes of RJW100 and GSK8470 likely result in nuanced differences in the transcriptional regulation of a wider array of genes beyond those currently identified. These differences could be critical in determining the specific therapeutic applications for each compound.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and a proposed experimental approach for a direct comparison, the following diagrams are provided.
Caption: Agonist activation of LRH-1 and SF-1 signaling pathways.
Caption: Proposed workflow for comparative gene expression analysis.
Experimental Protocols
The following is a generalized protocol for a comparative gene expression analysis of RJW100 and GSK8470 using RNA sequencing (RNA-Seq).
1. Cell Culture and Treatment:
-
Cell Lines: Select appropriate cell lines based on the expression of LRH-1 and SF-1. For liver-related studies, HepG2 cells are a suitable choice. For steroidogenesis studies, H295R cells can be used.
-
Culture Conditions: Culture cells in the recommended medium and conditions until they reach 70-80% confluency.
-
Treatment: Treat cells with either RJW100, GSK8470, or a vehicle control (e.g., DMSO) at a predetermined concentration and for a specific duration (e.g., 24 hours). Include multiple biological replicates for each treatment group.
2. RNA Extraction:
-
Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Extraction: Isolate total RNA using a column-based kit or phenol-chloroform extraction.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for sequencing.
3. RNA-Seq Library Preparation and Sequencing:
-
mRNA Selection: Enrich for polyadenylated mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second-strand cDNA.
-
Ligation and Amplification: Ligate sequencing adapters to the cDNA fragments and amplify the library using PCR.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Quality Control of Raw Reads: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are differentially expressed between the treatment groups (RJW100 vs. vehicle, GSK8470 vs. vehicle, and RJW100 vs. GSK8470).
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the differentially expressed genes to understand the biological processes affected by each compound.
Conclusion
While both RJW100 and GSK8470 are potent dual agonists of LRH-1 and SF-1, their distinct binding characteristics are likely to translate into different gene expression profiles. The available data suggests that while they share core regulatory functions, particularly in metabolism, RJW100 may have a more significant impact on pathways related to cell differentiation and EMT. A direct, comprehensive comparative analysis using high-throughput sequencing, as outlined in the proposed experimental workflow, is necessary to fully elucidate their unique and overlapping transcriptional signatures. Such studies will be instrumental in guiding the selection of the most appropriate agonist for specific research questions and therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule agonists of the orphan nuclear receptors liver receptor homolog-1 and steroidogenic factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Collection - Identification of Small Molecule Agonists of the Orphan Nuclear Receptors Liver Receptor Homolog-1 and Steroidogenic Factor-1 - Journal of Medicinal Chemistry - Figshare [figshare.com]
A Comparative Analysis of RJW100 and Endogenous Phospholipids in Nuclear Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic compound RJW100 and endogenous phospholipids (B1166683) as modulators of the orphan nuclear receptors, Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1). This comparison is supported by experimental data on their binding affinity, activation potency, and effects on downstream signaling pathways.
Introduction
Endogenous phospholipids are natural ligands that play a crucial role in the regulation of various cellular processes through their interaction with nuclear receptors like LRH-1 and SF-1.[1] RJW100 is a potent synthetic agonist for both LRH-1 (NR5A2) and SF-1 (NR5A1), developed for its stability and efficacy.[2][3] This guide aims to provide a comprehensive, data-driven comparison of RJW100 and key endogenous phospholipids, offering insights into their respective mechanisms of action and potential therapeutic implications.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the binding affinity and activation potency of RJW100 and representative endogenous phospholipids towards LRH-1 and SF-1.
Table 1: Binding Affinity (Ki) of RJW100 Enantiomers for LRH-1 and SF-1
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| RR-RJW100 | LRH-1 | 0.4 µM | [4] |
| SS-RJW100 | LRH-1 | 1.2 µM | [4] |
| RR-RJW100 | SF-1 | 13 µM | [4] |
| SS-RJW100 | SF-1 | 30 µM | [4] |
Table 2: Activation Potency (pEC50/EC50) of RJW100 and Endogenous Phospholipids
| Compound | Receptor | Potency (pEC50) | Potency (EC50) | Reference |
| RJW100 | LRH-1 | 6.6 | ~251 nM | [2][5] |
| RJW100 | SF-1 | 7.5 | ~32 nM | [2][5] |
| Dilauroylphosphatidylcholine (DLPC) | LRH-1 | Not Reported | Not Reported | [6][7] |
Note: Direct EC50 values for DLPC were not available in the searched literature, though it is described as an agonist.
Table 3: Comparative Efficacy and Receptor Interaction
| Feature | RJW100 | Endogenous Phospholipids (e.g., PIP2, DLPC) | Reference |
| LRH-1 Activation | Potent agonist | Agonists (e.g., DLPC) | [2][5][6] |
| SF-1 Activation | Potent agonist | Agonists (e.g., PIP2) | [2][5] |
| Displacement of PIP2 from SF-1 | Displaces PIP2 almost completely at 1 µM | Binds to the ligand-binding pocket | [2][5] |
| Downstream Gene Regulation (SHP) | Induces a significant dose-dependent increase in SHP transcripts starting at 5 µM | Regulate SHP expression | [2][5][8] |
Signaling Pathways
Both RJW100 and endogenous phospholipids exert their effects by binding to the ligand-binding pocket of LRH-1 and SF-1, leading to the recruitment of co-regulators and modulation of target gene expression. A key target gene in these pathways is the Small Heterodimer Partner (SHP), which plays a crucial role in regulating cholesterol and bile acid homeostasis.[8][9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization (FP) Competition Assay for Binding Affinity
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a fluorescently labeled ligand (tracer) from the receptor.
Materials:
-
Purified LRH-1 or SF-1 Ligand Binding Domain (LBD)
-
Fluorescently labeled probe (e.g., a fluorescently tagged phospholipid or synthetic ligand)
-
Test compounds (RJW100, endogenous phospholipids)
-
Assay Buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 0.01% MNG-3)[10]
-
96-well or 384-well black microplates
-
Fluorescence polarization plate reader
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of the receptor LBD and the fluorescent probe at concentrations optimized for a stable and robust polarization signal.[11]
-
Assay Setup: To the microplate wells, add the test compound dilutions. Then, add the pre-mixed receptor and fluorescent probe solution. Include control wells with receptor and probe only (for maximum polarization) and probe only (for minimum polarization).[12]
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-4 hours), protected from light.[12]
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.[10]
-
Data Analysis: The decrease in polarization with increasing concentrations of the test compound is used to calculate the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent probe.
Dual-Luciferase Reporter Assay for Receptor Activation
This cell-based assay measures the ability of a compound to activate a nuclear receptor, which in turn drives the expression of a luciferase reporter gene.
Materials:
-
HEK293T cells or other suitable cell line[13]
-
Expression plasmid for the full-length nuclear receptor (LRH-1 or SF-1) or a Gal4-DBD-NR-LBD fusion construct.[14]
-
Luciferase reporter plasmid containing response elements for the nuclear receptor (e.g., Cyp19 aromatase promoter) or a Gal4 UAS.[13][14]
-
A control plasmid expressing a different luciferase (e.g., Renilla) for normalization.[14]
-
Cell culture medium and reagents
-
Transfection reagent (e.g., FuGene6)[13]
-
Test compounds (RJW100, endogenous phospholipids)
-
Dual-luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection: Seed cells in 96-well plates. Co-transfect the cells with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.[13]
-
Compound Treatment: After 24 hours of transfection, treat the cells with serial dilutions of the test compounds or vehicle control (DMSO).[13]
-
Incubation: Incubate the cells for an additional 20-24 hours.[13]
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 or pEC50 value.[6]
Conclusion
This comparative analysis demonstrates that while both RJW100 and endogenous phospholipids can activate LRH-1 and SF-1, the synthetic agonist RJW100 exhibits high potency. The quantitative data on binding affinities and activation potencies provide a valuable resource for researchers in the field. The detailed experimental protocols offer a foundation for further comparative studies to elucidate the nuanced differences in the molecular mechanisms and downstream effects of these two classes of nuclear receptor modulators. Future research should focus on direct, head-to-head comparisons of a wider range of endogenous phospholipids with RJW100 to build a more complete understanding of their relative contributions to nuclear receptor signaling.
References
- 1. tandfonline.com [tandfonline.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Small molecule agonists of the orphan nuclear receptors steroidogenic factor-1 (SF-1, NR5A1) and liver receptor homologue-1 (LRH-1, NR5A2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of the first low nanomolar Liver Receptor Homolog-1 agonist through structure-guided design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential modulation of nuclear receptor LRH-1 through targeting buried and surface regions of the binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loss of Nuclear Receptor SHP Impairs but Does Not Eliminate Negative Feedback Regulation of Bile Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Nuclear Receptor SHP in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 11. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Discovery of Inverse Agonists for the Liver Receptor Homologue-1 (LRH1; NR5A2) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validation of Iso-RJW100-Induced SHP Transcript Upregulation: A Comparative Guide
This guide provides a comprehensive comparison of Iso-RJW100's efficacy in upregulating the Small Heterodimer Partner (SHP) transcript, placed in context with other known SHP-inducing compounds. Detailed experimental protocols and signaling pathway diagrams are included to support researchers in the fields of molecular biology, pharmacology, and drug development.
A Note on "this compound": The term "this compound" is not a standard designation in the reviewed literature. It is highly probable that this refers to an isomer of RJW100. RJW100 is a racemic mixture containing two enantiomers: RR-RJW100 and SS-RJW100. Scientific literature indicates that RJW100, identified as a dual agonist of the nuclear receptors Liver Receptor Homolog-1 (LRH-1) and Steroidogenic Factor-1 (SF-1), induces a significant dose-dependent increase in SHP transcripts.[1][2][3] This guide will, therefore, focus on the activity of RJW100 and its enantiomers.
Comparative Efficacy of SHP Transcript Upregulators
The following table summarizes the performance of RJW100 and other compounds known to upregulate SHP transcripts. This data is compiled from various studies to provide a comparative overview.
| Compound Class | Specific Compound(s) | Mechanism of Action | Effective Concentration | Cell/System Type | Fold Change in SHP mRNA (approx.) | Reference |
| LRH-1/SF-1 Agonist | RJW100 | Dual agonist of LRH-1 and SF-1 | Starting at 5 µM | Not specified | Significant dose-dependent increase | [1] |
| Farnesoid X Receptor (FXR) Agonists | Chenodeoxycholic acid (CDCA) | Activates FXR, which induces SHP expression | 50 µM | Hepatic Stellate Cells (LX2) | Not specified, but induces expression | [4] |
| PPARα Agonist | Fenofibrate | Activates PPARα, leading to AMPK-mediated SHP induction | Not specified | Mouse liver | Not specified, but increases expression | [4] |
| Synthetic SHP Agonists | DSHN | Binds to and activates the SHP promoter | 20 µM | Mouse hepatoma (Hepa-1) and human HCC (MHCC97H) cells | ~2-3 fold | [5][6] |
| Retinoid Analogs | AHPN, 3-Cl-AHPC | Induce SHP expression via LRH-1 stabilization | Not specified | Human liver cancer (Huh7) cells | Not specified, but induces expression | [5][7] |
Experimental Protocols
Validation of SHP Transcript Upregulation via Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the essential steps to quantify the upregulation of SHP mRNA in a human liver cell line (e.g., HepG2) following treatment with RJW100.
1. Cell Culture and Treatment:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of RJW100 (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. RNA Isolation:
-
Following treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol. This typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
3. cDNA Synthesis (Reverse Transcription):
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit).
-
The reaction typically includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.
-
Incubate the reaction mixture according to the manufacturer's instructions (e.g., priming at 25°C for 5 min, reverse transcription at 42°C for 30 min, and inactivation at 85°C for 5 min).
4. Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the SHP gene, and a SYBR Green or TaqMan probe-based master mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step (e.g., 95°C for 3 min) followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 60 s).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the SHP gene and the housekeeping gene in treated and control samples.
-
Calculate the relative fold change in SHP gene expression using the ΔΔCt method.
Visualizations
Signaling Pathway of RJW100-Induced SHP Upregulation
Caption: RJW100 activates LRH-1/SF-1, leading to SHP gene transcription.
Experimental Workflow for SHP Transcript Validation
Caption: Workflow for quantifying SHP transcript upregulation by qRT-PCR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decoding the role of the nuclear receptor SHP in regulating hepatic stellate cells and liver fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small molecule activator of nuclear receptor SHP inhibits HCC cell migration via suppressing Ccl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Nuclear Receptor SHP in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Iso-RJW100: A Comparative Analysis of Nuclear Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Iso-RJW100's interaction with nuclear receptors. This compound is an isomer of RJW100, a potent synthetic agonist for Liver Receptor Homolog-1 (LRH-1; NR5A2) and Steroidogenic Factor-1 (SF-1; NR5A1).[1][2][3][4][5][6][7][8] While comprehensive cross-reactivity data for this compound against a broad panel of nuclear receptors is not currently available in published literature, this guide summarizes the known activity of the closely related and well-studied RJW100, focusing on its dual agonism for LRH-1 and SF-1.
Overview of RJW100 and its Known Targets
RJW100 is a racemic mixture that acts as a dual agonist for LRH-1 and SF-1, two closely related orphan nuclear receptors that play critical roles in development, metabolism, and steroidogenesis.[1][2][3][4][5][6][7][8] The two enantiomers of RJW100, RR-RJW100 and SS-RJW100, have been shown to exhibit different potencies, with RR-RJW100 being a more potent activator of LRH-1.[4][6] The development of analogs of RJW100 has led to the identification of selective agonists for LRH-1 (RJW101) and SF-1 (RJW102 and RJW103), highlighting the potential for developing receptor-specific modulators from this chemical scaffold.[2][8]
Quantitative Analysis of RJW100 Activity on LRH-1 and SF-1
The following table summarizes the reported activity of RJW100 on its primary nuclear receptor targets. It is important to note that specific quantitative data for "this compound" is not available in the cited literature; the data presented here is for the racemic RJW100.
| Compound | Target Nuclear Receptor | Assay Type | Potency (pEC50) | Reference |
| RJW100 | LRH-1 (NR5A2) | Peptide Recruitment | 6.6 | [7] |
| RJW100 | SF-1 (NR5A1) | Peptide Recruitment | 7.5 | [7] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Cross-Reactivity with Other Nuclear Receptors
Extensive searches of publicly available scientific literature did not yield any studies that have systematically evaluated the cross-reactivity of this compound or RJW100 against a wider panel of nuclear receptors, including Retinoic Acid Receptors (RARs), Liver X Receptors (LXRs), Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), and Glucocorticoid Receptor (GR). Therefore, the selectivity profile of this compound beyond LRH-1 and SF-1 remains uncharacterized in the public domain.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, the following diagrams illustrate the general signaling pathway of its known targets and a typical experimental workflow for assessing nuclear receptor activation.
Caption: Agonist binding to LRH-1/SF-1 induces a conformational change, leading to co-activator recruitment and target gene transcription.
Caption: Workflow for determining the cross-reactivity profile of a test compound against a panel of nuclear receptors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's activity and selectivity. Below are outlines of standard assays used to characterize the interaction of compounds with nuclear receptors.
Competitive Binding Assay (Scintillation Proximity Assay - SPA)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ligand-binding domain (LBD) of a nuclear receptor.
Principle: A His-tagged nuclear receptor LBD is captured on a nickel-chelate coated scintillant-embedded microplate. A radiolabeled ligand that binds to the receptor is added. When the radioligand binds, it comes into close proximity with the scintillant, generating a light signal. A test compound that also binds to the LBD will displace the radioligand, leading to a decrease in the signal.
Protocol Outline:
-
Plate Coating: Add the purified His-tagged nuclear receptor LBD to the wells of a 384-well Ni-chelate coated Flashplate®. Incubate to allow binding.
-
Washing: Wash the wells to remove unbound receptor.
-
Compound Addition: Add serial dilutions of the test compound (e.g., this compound) to the wells.
-
Radioligand Addition: Add a constant concentration of the appropriate radiolabeled ligand for the specific nuclear receptor being tested.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Detection: Measure the scintillation counts using a suitable microplate reader.
-
Data Analysis: Plot the scintillation counts against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[9]
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.
Principle: A reporter gene system is used where the expression of a reporter enzyme (e.g., luciferase) is under the control of a promoter containing response elements for a specific nuclear receptor. Cells are co-transfected with a plasmid expressing the nuclear receptor of interest and the reporter plasmid. If the test compound activates the receptor, it will bind to the response element and drive the expression of luciferase, which can be measured by adding a substrate that produces light.
Protocol Outline:
-
Cell Culture and Transfection: Plate mammalian cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with an expression vector for the full-length nuclear receptor or its LBD fused to a GAL4 DNA-binding domain, and a reporter plasmid containing luciferase under the control of a responsive promoter (e.g., a promoter with multiple upstream activation sequences for GAL4). A plasmid expressing a control reporter (e.g., Renilla luciferase) is often included for normalization.[10]
-
Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with various concentrations of the test compound.
-
Incubation: Incubate the cells with the compound for a sufficient period (e.g., 16-24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both the primary (firefly) and control (Renilla) luciferases using a luminometer and appropriate substrates.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximum effect) values.[3][10]
Conclusion
While this compound is understood to be an agonist of LRH-1 and SF-1 based on the extensive research on its parent compound RJW100, its broader selectivity profile across the nuclear receptor superfamily remains to be elucidated. The experimental protocols detailed in this guide provide a framework for conducting such cross-reactivity studies, which are essential for the comprehensive characterization of any novel nuclear receptor modulator. For researchers and drug development professionals, understanding the full spectrum of a compound's interactions with nuclear receptors is critical for predicting its biological effects and potential off-target liabilities.
References
- 1. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]
- 3. eubopen.org [eubopen.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small Molecule Agonists of the Orphan Nuclear Receptors Steroidogenic Factor-1 (SF-1, NR5A1) and Liver Receptor Homologue-1 (LRH-1, NR5A2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Iso-RJW100 and Selective SF-1 Modulators in Activating Steroidogenic Factor-1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the dual LRH-1/SF-1 agonist, Iso-RJW100, and newly developed selective Steroidogenic Factor-1 (SF-1) modulators. This report synthesizes available experimental data to highlight the distinct activity profiles of these compounds.
Steroidogenic Factor-1 (SF-1), a nuclear receptor, is a critical regulator of endocrine function, overseeing steroidogenesis and the development of adrenal glands and gonads. Its role in various pathologies, including adrenocortical cancer, has made it a significant target for therapeutic intervention. The development of synthetic modulators for SF-1, such as this compound and other selective compounds, offers promising avenues for research and clinical applications.
Efficacy Comparison: this compound vs. SF-1 Selective Modulators
RJW100 is a well-established dual agonist for both Liver Receptor Homolog-1 (LRH-1) and SF-1.[1] "this compound" typically refers to the enantiomers of RJW100: RR-RJW100 and SS-RJW100. While the RR enantiomer shows greater potency for LRH-1, studies indicate that SF-1 responds with similar sensitivity to both enantiomers.[2] Therefore, for the context of SF-1 activation, the racemic mixture RJW100 is often considered representative.
Recent efforts have focused on developing modulators with high selectivity for SF-1 to minimize off-target effects. The compounds RJW102 and RJW103 have emerged from these efforts as potent and selective SF-1 agonists.[3]
The following tables summarize the available quantitative data on the efficacy of these compounds.
| Compound | Target(s) | pEC50 (SF-1) | Reference |
| RJW100 | SF-1 and LRH-1 | 7.5 | [4] |
Table 1: Potency of the Dual Agonist RJW100 on SF-1. The pEC50 value indicates the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.
| Compound | EC50 (SF-1) in Peptide Recruitment Assay (µM) | Selectivity | Reference |
| RJW102 | 0.032 | SF-1 selective | [3] |
| RJW103 | 0.040 | SF-1 selective | [3] |
| RJW101 | >10 | LRH-1 selective | [3] |
| RJW100 | 0.25 | Dual agonist | [3] |
Table 2: Comparative Efficacy of SF-1 Selective Modulators and RJW100. EC50 values represent the concentration of a drug that gives half-maximal response. Lower EC50 values indicate higher potency.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental assays: the Peptide Recruitment Assay and the Luciferase Reporter Assay.
Peptide Recruitment Assay
This assay measures the ability of a ligand to promote the interaction between a nuclear receptor (in this case, SF-1) and a coactivator peptide. This interaction is a crucial step in the activation of gene transcription by the receptor.
Methodology:
-
Protein and Peptide Preparation: Purified, recombinant SF-1 ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide (e.g., from the coactivator SRC-1 or TIF2) are used.
-
Assay Setup: The assay is typically performed in a microplate format. The SF-1 LBD is incubated with the fluorescently labeled coactivator peptide in the presence of varying concentrations of the test compound (e.g., RJW100, RJW102).
-
Detection: The interaction between the SF-1 LBD and the coactivator peptide is measured using techniques such as Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). An increase in the signal indicates that the test compound is promoting the recruitment of the coactivator peptide to SF-1.
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 value is calculated to determine the potency of the compound.
Luciferase Reporter Assay
This cell-based assay is used to measure the transcriptional activity of SF-1 in response to a modulator.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is cultured. The cells are then transiently transfected with two plasmids: one expressing the full-length SF-1 protein and another containing a luciferase reporter gene under the control of an SF-1 responsive promoter.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compounds.
-
Cell Lysis and Luciferase Measurement: Following an incubation period, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. The light output is proportional to the transcriptional activity of SF-1.
-
Data Analysis: The results are typically normalized to a control (e.g., cells treated with vehicle only) and plotted as a dose-response curve to determine the EC50 or pEC50 of the compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SF-1 signaling pathway and a typical experimental workflow for evaluating SF-1 modulators.
Caption: Simplified SF-1 signaling pathway.
Caption: Experimental workflow for modulator evaluation.
References
Unveiling the Dynamics of SF-1 Modulation: RJW100-Mediated Displacement of PIP2
A Comparative analysis of Steroidogenic Factor 1 (SF-1) ligand interactions, providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding the displacement of Phosphatidylinositol 4,5-bisphosphate (PIP2) by the synthetic agonist RJW100.
Steroidogenic Factor 1 (SF-1), a pivotal nuclear receptor, plays a critical role in the regulation of endocrine function and development. Its activity is modulated by the binding of phospholipids, with Phosphatidylinositol 4,5-bisphosphate (PIP2) being a key endogenous ligand. The discovery of synthetic ligands capable of modulating SF-1 activity has opened new avenues for therapeutic intervention. This guide provides a detailed comparison of the synthetic agonist RJW100 with other molecules in the context of their interaction with SF-1 and their ability to displace PIP2, supported by experimental data and detailed protocols.
Quantitative Comparison of SF-1 Ligands
The following table summarizes the known effects of various compounds on SF-1, with a focus on their ability to displace PIP2. Notably, direct evidence of PIP2 displacement has been primarily established for RJW100.
| Compound | Target(s) | Reported Activity on SF-1 | PIP2 Displacement from SF-1 | pEC50 (SF-1) | Reference |
| RJW100 | SF-1, LRH-1 | Agonist | Yes, almost completely at 1 µM | 7.5 | [1][2] |
| GSK8470 | SF-1, LRH-1 | Agonist | Not explicitly reported | - | [3][4] |
| p-heptyloxyphenol | SF-1 | Inverse Agonist | Not explicitly reported | - | [3][4] |
| Atrazine | SF-1, LRH-1 | Activator | Not explicitly reported | - | [3] |
| Compound 18j | SF-1 | - | No, even up to 100 µM | - | [3][4] |
| Compound 18s | SF-1 | - | No, even up to 100 µM | - | [3][4] |
Experimental Confirmation of PIP2 Displacement by RJW100
The definitive evidence for the displacement of PIP2 from SF-1 by RJW100 comes from a native polyacrylamide gel electrophoresis (PAGE) mobility shift assay.[3] In this assay, the migration of the SF-1 protein complexed with PIP2 is altered upon the addition of a ligand that displaces PIP2.
The binding of the negatively charged PIP2 to the SF-1 protein alters its overall charge and conformation, resulting in a specific migration pattern on a native gel. When RJW100 is introduced, it binds to the ligand-binding pocket of SF-1, causing the release of PIP2. This change in the composition of the SF-1 complex leads to a noticeable shift in its electrophoretic mobility, providing clear evidence of displacement.
Experimental Protocols
Native PAGE Mobility Shift Assay for PIP2 Displacement
This protocol is designed to qualitatively assess the displacement of PIP2 from the SF-1 ligand-binding domain (LBD).
Materials:
-
Purified mouse SF-1 LBD complexed with PIP2 (SF-1/PIP2)
-
RJW100 (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)
-
Native PAGE gel (e.g., 10%)
-
Tris-Glycine native running buffer
-
Loading dye (non-denaturing)
-
Coomassie Brilliant Blue stain or other suitable protein stain
Procedure:
-
Incubation: Incubate a constant amount of the SF-1/PIP2 complex with increasing concentrations of RJW100 (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) in a suitable binding buffer at room temperature for 30-60 minutes. Ensure the final solvent concentration is consistent across all samples and does not exceed a level that affects protein stability.
-
Sample Preparation: After incubation, add a non-denaturing loading dye to each reaction mixture.
-
Electrophoresis: Load the samples onto a native PAGE gel. Run the gel at a constant voltage in a cold room or with a cooling system to prevent protein denaturation.
-
Staining and Visualization: After electrophoresis, stain the gel with Coomassie Brilliant Blue and destain to visualize the protein bands. The SF-1/PIP2 complex will appear as a band with a specific mobility. A shift in the migration of this band in the presence of RJW100 indicates the displacement of PIP2. The faster migrating lower band typically represents the SF-1/PIP2 complex, and a shift to a slower migrating band upon addition of the compound indicates displacement of PIP2 and binding of the compound.[3]
FRET-Based Peptide Recruitment Assay
This assay is used to quantify the agonist activity of a compound by measuring its ability to promote the interaction between SF-1 and a coactivator peptide.
Materials:
-
Purified SF-1 LBD, tagged with a donor fluorophore (e.g., CFP)
-
A synthetic peptide representing the nuclear receptor interaction domain of a coactivator (e.g., from SRC-1 or TIF2), tagged with an acceptor fluorophore (e.g., YFP or a fluorescent dye).
-
Test compounds (e.g., RJW100)
-
Assay buffer
-
Microplate reader capable of measuring FRET
Procedure:
-
Reaction Setup: In a microplate, combine the donor-tagged SF-1 LBD and the acceptor-tagged coactivator peptide in the assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
FRET Measurement: Measure the fluorescence emission of both the donor and acceptor fluorophores using a microplate reader. The FRET signal is typically measured as the ratio of acceptor emission to donor emission when exciting at the donor's excitation wavelength.
-
Data Analysis: An increase in the FRET signal upon the addition of the compound indicates that it promotes the interaction between SF-1 and the coactivator peptide, characteristic of an agonist. The data can be plotted as FRET intensity versus compound concentration to determine the EC50 value.
Visualizing the Molecular Interactions
To better understand the processes described, the following diagrams illustrate the signaling pathway and the experimental workflow for confirming PIP2 displacement.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Iso-RJW100
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Iso-RJW100, a potent agonist of the nuclear receptors Liver Receptor Homolog 1 (LRH-1) and Steroidogenic Factor-1 (SF-1). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for the closely related compounds RJW100 and ML-180, and general best practices for the disposal of hazardous chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be familiar with the necessary safety precautions to minimize exposure and risk.
Personal Protective Equipment (PPE): All personnel handling this compound must wear standard laboratory PPE.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Plan for this compound
The disposal of this compound, like other potent small molecules used in research, must be handled as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
Step 1: Inactivation (if applicable and feasible)
For many biologically active small molecules, a chemical inactivation step can reduce the hazard of the waste. However, without a specific, validated inactivation protocol for this compound, this step should be avoided to prevent unpredictable and potentially hazardous reactions.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure proper disposal.
-
Solid Waste:
-
Includes unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves, and paper towels).
-
Collect in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Includes solutions of this compound in solvents (e.g., DMSO, ethanol).
-
Collect in a dedicated, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should typically be segregated.
-
-
Sharps Waste:
-
Needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
Step 3: Labeling and Storage
All waste containers must be accurately and clearly labeled.
-
Labeling: The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent(s) and their approximate concentrations.
-
The date of accumulation.
-
The name of the principal investigator or laboratory.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure containers are sealed to prevent leaks or spills.
-
Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended.
-
Step 4: Arrange for Professional Disposal
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1]
Experimental Protocols: General Handling of a Potent Small Molecule Agonist
While specific experimental protocols for this compound are proprietary, the following outlines a general workflow for handling a potent, powdered small molecule in a research setting.
-
Preparation:
-
Work in a designated area, preferably within a chemical fume hood.
-
Assemble all necessary equipment and materials before handling the compound.
-
Ensure a hazardous waste container is readily accessible.
-
-
Weighing:
-
Tare a clean weigh boat on an analytical balance.
-
Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula.
-
Minimize the creation of dust.
-
-
Solubilization:
-
Add the appropriate solvent (e.g., DMSO) to the vessel that will contain the final solution.
-
Carefully transfer the weighed this compound powder to the solvent.
-
Rinse the weigh boat with a small amount of solvent and add it to the solution to ensure a complete transfer.
-
Dispose of the contaminated weigh boat and spatula tip in the solid hazardous waste container.
-
-
Use in Experiment:
-
Handle all solutions containing this compound with the same precautions as the neat compound.
-
All consumables that come into contact with this compound (e.g., pipette tips) must be disposed of as solid hazardous waste.
-
-
Post-Experiment Cleanup:
-
Decontaminate the work surface with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Remove and dispose of PPE in the appropriate waste stream.
-
Wash hands thoroughly.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet for any chemical before use. By adhering to these procedures, you contribute to a safer laboratory environment for yourself and your colleagues.
References
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
